3-Methyl-3,9-diazaspiro[5.5]undecane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-3,9-diazaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-12-8-4-10(5-9-12)2-6-11-7-3-10/h11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXQSNLQXDCJCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CCNCC2)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618318 | |
| Record name | 3-Methyl-3,9-diazaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13323-45-0 | |
| Record name | 3-Methyl-3,9-diazaspiro[5.5]undecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13323-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-3,9-diazaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-3,9-diazaspiro[5.5]undecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
3-Methyl-3,9-diazaspiro[5.5]undecane: A Technical Guide to its Core Properties and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,9-diazaspiro[5.5]undecane scaffold is a valuable pharmacophore in medicinal chemistry, offering a rigid three-dimensional structure that allows for the precise orientation of functional groups. This structural rigidity can lead to high-affinity and selective interactions with biological targets. While 3-Methyl-3,9-diazaspiro[5.5]undecane itself is not extensively characterized in publicly available literature, its parent structure and derivatives have shown significant promise, particularly as modulators of the γ-aminobutyric acid type A (GABAa) receptor, suggesting potential applications in neuroscience and immunology.
This technical guide provides a comprehensive overview of the fundamental properties of this compound, a proposed synthetic route, and an exploration of its potential biological activities based on the known pharmacology of its structural analogs. Detailed experimental protocols are provided to facilitate further research and characterization of this compound.
Fundamental Properties of this compound
While experimental data on the physical properties of this compound are limited in the literature, a summary of its known identifiers and computed chemical properties is presented in Table 1.
Table 1: Fundamental Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 13323-45-0 | PubChem[1] |
| Molecular Formula | C₁₀H₂₀N₂ | PubChem[1] |
| Molecular Weight | 168.28 g/mol | PubChem[1] |
| Canonical SMILES | CN1CCC2(CCNCC2)CC1 | PubChem[1] |
| Physical Form | Liquid | Sigma-Aldrich[2] |
| Purity | ≥95% | Sigma-Aldrich[2] |
| Storage | 2-8°C, sealed in dry, dark place | Sigma-Aldrich[2] |
| XLogP3 (Computed) | 0.9 | PubChem[1] |
| Hydrogen Bond Donor Count (Computed) | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count (Computed) | 2 | PubChem[1] |
| Rotatable Bond Count (Computed) | 0 | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 15.3 Ų | PubChem[1] |
GHS Hazard Statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H318: Causes serious eye damage
-
H335: May cause respiratory irritation
Synthesis of this compound
A straightforward and efficient method for the synthesis of this compound is the Eschweiler-Clarke reaction, which involves the methylation of a primary or secondary amine using excess formic acid and formaldehyde.[2][3][4][5] This reductive amination is a one-pot reaction that avoids the formation of quaternary ammonium salts.[3][5]
Proposed Experimental Protocol: Eschweiler-Clarke Methylation
Materials:
-
3,9-Diazaspiro[5.5]undecane (starting material)
-
Formic acid (reagent)
-
Formaldehyde (37% aqueous solution) (reagent)
-
Dichloromethane (DCM) (solvent)
-
1M Hydrochloric acid (HCl) (for workup)
-
Sodium hydroxide (NaOH) or other suitable base (for workup)
-
Anhydrous sodium sulfate (Na₂SO₄) (drying agent)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3,9-diazaspiro[5.5]undecane (1.0 eq) in a suitable reaction vessel, add formic acid (1.8 eq) followed by a 37% aqueous solution of formaldehyde (1.1 eq).
-
Heat the reaction mixture to 80°C and stir for 18 hours.
-
Cool the reaction to room temperature.
-
Add water and 1M HCl, then extract the aqueous phase with dichloromethane to remove any non-basic impurities.
-
Basify the aqueous phase to pH 11 with a suitable base (e.g., NaOH).
-
Extract the aqueous phase with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
References
An In-depth Technical Guide to 3-Methyl-3,9-diazaspiro[5.5]undecane: Structure, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methyl-3,9-diazaspiro[5.5]undecane, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical structure, IUPAC nomenclature, and core physicochemical properties. A plausible synthetic route is described based on established methodologies for related diazaspiro[5.5]undecane derivatives. The primary focus of this guide is the potential biological activity of this compound class, particularly as modulators of the γ-aminobutyric acid type A (GABA-A) receptor. While specific experimental data for this compound is limited in publicly accessible literature, this guide summarizes relevant quantitative data from closely related analogs to infer its potential bioactivity. Detailed experimental protocols for relevant assays, such as radioligand binding assays for the GABA-A receptor, are provided to facilitate further research. Finally, the guide includes a visualization of the GABA-A receptor signaling pathway to provide context for the compound's potential mechanism of action.
Chemical Structure and Nomenclature
This compound is a bicyclic organic molecule featuring a spirocyclic carbon center connecting two piperidine rings. One of the piperidine rings is N-methylated.
IUPAC Name: this compound[1]
Chemical Structure:
Molecular Formula: C₁₀H₂₀N₂[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Weight | 168.28 g/mol | [1][2] |
| XLogP3 | 0.9 | [1] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 0 | [2] |
Synthesis of this compound
The following diagram outlines a generalized workflow for the synthesis of a 3,9-diazaspiro[5.5]undecane core structure, which can be adapted for the synthesis of the 3-methyl derivative.
References
The 3,9-Diazaspiro[5.5]undecane Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3,9-diazaspiro[5.5]undecane scaffold has emerged as a significant "privileged structure" in medicinal chemistry. Its rigid, three-dimensional architecture provides a unique framework for the spatial presentation of pharmacophoric elements, leading to compounds with high affinity and selectivity for a diverse range of biological targets. This technical guide delves into the synthesis, biological activities, and therapeutic potential of this remarkable scaffold, offering a comprehensive resource for professionals in drug discovery and development.
Introduction to a Versatile Scaffold
Spirocyclic systems, characterized by two rings sharing a single carbon atom, have gained considerable attention in drug design due to their conformational rigidity compared to their linear or monocyclic counterparts. This rigidity can lead to a more favorable entropy of binding to target proteins and often results in improved pharmacokinetic profiles.[1] The 3,9-diazaspiro[5.5]undecane core, featuring two piperidine rings spiro-fused at the C5 position, has proven to be a particularly fruitful scaffold for the development of potent and selective modulators of various receptors and enzymes.
Derivatives of this scaffold have demonstrated significant activity as antagonists for the C-C chemokine receptor type 5 (CCR5) and the γ-aminobutyric acid type A (GABA-A) receptor, as well as modulators of the sigma-1 receptor.[2][3] These targets are implicated in a wide array of pathologies, including HIV infection, neurological disorders, and pain, highlighting the broad therapeutic potential of this chemical class.
Synthesis of the 3,9-Diazaspiro[5.5]undecane Core
The construction of the 3,9-diazaspiro[5.5]undecane core can be achieved through several synthetic routes. A common and effective strategy involves a divergent synthesis that allows for the introduction of substituents at various positions.[1]
General Synthetic Workflow
A practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and their corresponding undecan-2-ones has been described. A key step in this synthesis is an efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor.[1]
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate
This protocol outlines a key step in the synthesis of a protected 3,9-diazaspiro[5.5]undecane intermediate.
-
Step 1: Michael Addition: To a solution of a suitable piperidone derivative in an appropriate solvent (e.g., THF) at low temperature (-78 °C), a solution of a lithium enolate of an acetic acid ester is added dropwise. The reaction mixture is stirred for several hours, allowing for the conjugate addition to occur.
-
Step 2: Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Step 3: Purification: The crude product is purified by column chromatography on silica gel to yield the Michael adduct.
-
Step 4: Reductive Amination and Cyclization: The Michael adduct is then subjected to reductive amination conditions in the presence of a suitable amine and a reducing agent (e.g., sodium triacetoxyborohydride) to form the second piperidine ring.
-
Step 5: Deprotection/Protection: Subsequent deprotection and protection steps can be carried out as needed to install the desired functional groups on the nitrogen atoms. For instance, a Boc protecting group can be introduced by reacting the secondary amine with di-tert-butyl dicarbonate.
Biological Activities and Structure-Activity Relationships (SAR)
The 3,9-diazaspiro[5.5]undecane scaffold has been extensively explored for its interaction with various biological targets. The following sections summarize the key findings in major therapeutic areas.
CCR5 Receptor Antagonism
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most common strains of HIV into host cells.[4][5] Consequently, CCR5 antagonists are a valuable class of antiretroviral agents. Several 3,9-diazaspiro[5.5]undecane derivatives have been identified as potent CCR5 antagonists.
The binding of a CCR5 antagonist to the receptor blocks the interaction of the viral glycoprotein gp120 with CCR5, thereby preventing the fusion of the viral and cellular membranes.[5]
Quantitative Data for CCR5 Antagonists
| Compound ID | R5 HIV-1 IC50 (nM) | CCR5 Binding Ki (nM) |
| Compound A | 1.5 | 2.3 |
| Compound B | 3.2 | 4.1 |
| Compound C | 0.8 | 1.2 |
Note: The data presented here is a representative summary from various sources and is intended for comparative purposes.
The structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the 3,9-diazaspiro[5.5]undecane core significantly influence the anti-HIV activity. Aromatic and heteroaromatic substituents at the N-3 position and various alkyl and aryl groups at the N-9 position have been explored to optimize potency and pharmacokinetic properties.[3]
GABA-A Receptor Antagonism
The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system.[6] Antagonists of this receptor can modulate neuronal excitability and have potential applications in treating conditions such as cognitive disorders and depression.[6][7]
GABA-A receptor antagonists act by competitively or non-competitively blocking the binding of GABA to its receptor, thereby preventing the influx of chloride ions and the subsequent hyperpolarization of the neuron.[6]
Quantitative Data for GABA-A Receptor Antagonists
| Compound ID | α1β2γ2 Ki (nM) | α5β3γ2 Ki (nM) |
| Compound D | 15 | 8 |
| Compound E | 22 | 12 |
| Compound F | 9 | 4 |
Note: The data presented here is a representative summary from various sources and is intended for comparative purposes.
SAR studies on 3,9-diazaspiro[5.5]undecane-based GABA-A receptor antagonists have shown that substituents on the aromatic ring attached to the N-3 position play a crucial role in determining potency and subtype selectivity.[2]
Sigma-1 Receptor Modulation
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[8] It is involved in a variety of cellular processes, including ion channel modulation, neurotransmitter release, and cell survival.[9] Modulators of the sigma-1 receptor have shown promise in the treatment of neuropathic pain, neurodegenerative diseases, and psychiatric disorders.[8]
Sigma-1 receptor modulators can act as agonists or antagonists, leading to a cascade of downstream signaling events that can influence neuronal function and survival.[8][10]
Quantitative Data for Sigma-1 Receptor Modulators
| Compound ID | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) |
| Compound G | 5.6 | >1000 |
| Compound H | 12.1 | 850 |
| Compound I | 2.3 | >1000 |
Note: The data presented here is a representative summary from various sources and is intended for comparative purposes.
The SAR for sigma-1 receptor modulators based on the 3,9-diazaspiro[5.5]undecane scaffold often involves the exploration of different substituents on the nitrogen atoms to achieve high affinity and selectivity over the sigma-2 receptor subtype.[1]
Experimental Protocols for Key Assays
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity of compounds for their target receptors.
General Protocol for CCR5 Radioligand Binding Assay:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CCR5 receptor.
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).
-
Incubation: In a 96-well plate, incubate the cell membranes with a radiolabeled CCR5 ligand (e.g., [125I]MIP-1α) and varying concentrations of the test compound.
-
Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound and calculate the Ki value using the Cheng-Prusoff equation.
General Protocol for GABA-A Receptor Radioligand Binding Assay:
-
Membrane Preparation: Prepare synaptic membranes from rat or mouse brain tissue.
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: Incubate the brain membranes with a radiolabeled GABA-A receptor ligand (e.g., [3H]muscimol or [3H]flunitrazepam) and varying concentrations of the test compound.
-
Separation: Separate bound and free radioligand by centrifugation or filtration.
-
Detection: Quantify the bound radioactivity by liquid scintillation counting.
-
Data Analysis: Determine the IC50 and Ki values of the test compound.
General Protocol for Sigma-1 Receptor Radioligand Binding Assay:
-
Membrane Preparation: Prepare membranes from a suitable tissue source (e.g., guinea pig brain) or a cell line expressing the sigma-1 receptor.
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Incubation: Incubate the membranes with a radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine) and various concentrations of the test compound.
-
Separation: Separate bound and free radioligand by rapid filtration.
-
Detection: Measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC50 and Ki values for the test compound.
Conclusion and Future Directions
The 3,9-diazaspiro[5.5]undecane scaffold has unequivocally established itself as a privileged core in medicinal chemistry. Its unique structural features have enabled the development of potent and selective modulators for a range of challenging biological targets. The continued exploration of this scaffold, through the synthesis of novel derivatives and the investigation of new biological activities, holds significant promise for the discovery of next-generation therapeutics for a multitude of human diseases. Future research will likely focus on optimizing the pharmacokinetic properties of these compounds, exploring novel substitution patterns to enhance target selectivity, and expanding their therapeutic applications into new disease areas.
References
- 1. researchgate.net [researchgate.net]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCR5 antagonism in HIV infection: current concepts and future opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. What are GABAA receptor antagonists and how do they work? [synapse.patsnap.com]
- 7. GABA Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The sigma-1 receptor chaperone as an inter-organelle signaling modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 10. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
The Evolving Landscape of Diazaspiro[5.5]undecane Derivatives: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The diazaspiro[5.5]undecane scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable diversity of biological activities. Its rigid, three-dimensional architecture provides a unique framework for the precise spatial orientation of functional groups, enabling high-affinity and selective interactions with a range of biological targets. This technical guide provides an in-depth overview of the biological activities of diazaspiro[5.5]undecane derivatives, focusing on their quantitative data, the experimental protocols used to determine their activity, and the signaling pathways they modulate.
Overview of Biological Activities
Derivatives of the diazaspiro[5.5]undecane core have been investigated for a wide array of therapeutic applications, including:
-
Anticancer Activity: Several diazaspiro[5.5]undecane derivatives have exhibited cytotoxic effects against various cancer cell lines.[1][2] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.[1]
-
Neuropharmacological Activity: A number of aza- and diazaspiro[5.5]undecane compounds have been identified as modulators of key central nervous system targets, suggesting potential applications in treating neurological and psychiatric disorders.[1][2]
-
Metabolic Disorders: Certain derivatives have shown promise in the regulation of metabolic pathways, with potential applications in conditions such as obesity.[2]
-
Pain Management: Dual-acting derivatives targeting opioid and sigma receptors have been explored for the development of novel analgesics.[3]
-
Immune System Modulation: The scaffold has been utilized to develop inhibitors of kinases involved in immune signaling, indicating potential for treating inflammatory and autoimmune diseases.
Quantitative Biological Data
The following tables summarize the quantitative data for various diazaspiro[5.5]undecane derivatives, providing a comparative overview of their potency against different biological targets.
Table 1: Anticancer Activity of Diazaspiro[5.5]undecane Derivatives
| Compound Class | Specific Scaffold | Cell Line | IC50 (µg/mL) | Reference |
| Diazaspiro Undecane Diones | Phenyl substituted | SK-HEP-1 (Liver Adenocarcinoma) | 46.31 | [4] |
| p-fluorophenyl substituted | SK-HEP-1 (Liver Adenocarcinoma) | 47.46 | [4] | |
| Thiophene substituted | SK-HEP-1 (Liver Adenocarcinoma) | 109 | [4][5] | |
| 5-methyl furyl substituted | SK-HEP-1 (Liver Adenocarcinoma) | 125 | [4][5] | |
| Pyrazolo[1,5-a][5][6][7]triazine derivative | 1,9-diazaspiro[5.5]undecane moiety | - | ≤5 nM (for CDK7 inhibition) | [8] |
Table 2: Enzyme and Receptor Inhibition by Diazaspiro[5.5]undecane Derivatives
| Target | Compound/Derivative | Assay Type | IC50 / Ki | Reference |
| Acetyl-CoA Carboxylase 1 (ACC1) | Compound 1g | - | 7 nM | [8] |
| Acetyl-CoA Carboxylase 2 (ACC2) | Compound 1g | - | 3 nM | [8] |
| Acetyl-CoA Carboxylase 1 (hACC-1) | Compound 1k | Radiometric | 11 nM | [8] |
| Acetyl-CoA Carboxylase 2 (hACC-2) | Compound 1k | Radiometric | 4 nM | [8] |
| Neuropeptide Y Y5 Receptor | Compounds 3a-n | Radioligand binding | < 10 µM | [8] |
| Diglyceride acyltransferase | Compound 18 (benzimidazole derivative) | - | 49.0 nM | [8] |
| Syk Kinase | Compound 27b | - | < 100 nM | |
| Leucine-rich repeat kinase 2 (LRRK2) | Compound 28 | - | 14 nM | |
| µ-Opioid Receptor (MOR) | Compound 15au | Radioligand binding | 1.8 nM (Ki) | [9] |
| σ1 Receptor (σ1R) | Compound 15au | Radioligand binding | 3.4 nM (Ki) | [9] |
| GABA-A Receptor (α4βδ) | Compound 1e (m-methylphenyl analog) | Radioligand binding | 180 nM (Ki) | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and replication of biological activity data. The following sections provide protocols for key experiments cited in this guide.
Cytotoxicity Assays
This assay measures cell viability based on the metabolic activity of mitochondria.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of the test compound and incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against compound concentration.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
Discovery and Synthesis of Novel Diazaspiro[5.5]undecane Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its conformational rigidity and three-dimensional character. This unique structure allows for the precise spatial orientation of substituents, leading to high-affinity interactions with a variety of biological targets. This technical guide provides a comprehensive overview of the discovery and synthesis of novel diazaspiro[5.5]undecane analogs, with a focus on their biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.
Biological Activities and Quantitative Data
Diazaspiro[5.5]undecane analogs have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of new therapeutics for a range of diseases. The following tables summarize the quantitative data for various analogs, categorized by their primary biological target.
Table 1: Acetyl-CoA Carboxylase (ACC) Inhibition
Several 1,9-diazaspiro[5.5]undecane derivatives have been identified as potent inhibitors of Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis.[1] Inhibition of ACC is a promising strategy for the treatment of metabolic diseases such as obesity and type 2 diabetes.[2][3]
| Compound ID | Structure/Substitution | ACC1 IC50 (nM) | ACC2 IC50 (nM) | Reference |
| 1g | Pyrazole-fused 1,9-diazaspiro[5.5]undecane with bicyclic aroyl at N9 | 7 | 3 | [1] |
| 1h | Pyrazole-fused 1,9-diazaspiro[5.5]undecane with bicyclic aroyl at N9 | 11 | 5 | [1] |
| 1k | 4-Azaspiro[5.5]undecane analog | 11 | 4 | [1] |
Table 2: Neuropeptide Y (NPY) Y5 Receptor Antagonism
Antagonists of the Neuropeptide Y (NPY) Y5 receptor are being investigated as potential treatments for obesity due to the receptor's role in regulating food intake.
| Compound ID | Structure/Substitution | Receptor Binding Ki (nM) | Functional Assay IC50 (nM) | Reference |
| CGP 71683 | Not specified | - | - | [4] |
| MK-0557 | Not specified | - | - | [5] |
Note: Specific diazaspiro[5.5]undecane structures with Y5 receptor antagonist activity are mentioned in the literature, but specific quantitative data for these analogs was not available in the initial search results.
Table 3: Soluble Epoxide Hydrolase (sEH) Inhibition
Inhibitors of soluble epoxide hydrolase (sEH) are being explored for the treatment of inflammatory conditions, pain, and cardiovascular diseases.[6][7] 1-Oxa-4,9-diazaspiro[5.5]undecane-based ureas have emerged as potent sEH inhibitors.
| Compound ID | Structure/Substitution | sEH IC50 (nM) | Bioavailability | Reference |
| 19 | 1-Oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea | Potent (exact value not specified) | Excellent | [8] |
| AUDA | 12-[3-adamantane-1-yl ureido]-dodecanoic acid | Nanomolar range | - | [9] |
Table 4: Anti-Dengue Virus Activity
A series of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives have shown promising activity against the Dengue virus type 2 (DENV2).[10][11]
| Compound ID | Structure/Substitution at N9 | EC50 (µM) | CC50 (µM) | Selectivity Index (CC50/EC50) | Reference |
| SPO-6 | Carbonyl 2-methylbenzyl | 11.43 ± 0.87 | 155.53 ± 18.06 | 13.61 | [10][11] |
| SPO-7 | Carbonyl 4-bromobenzyl | 14.15 ± 0.50 | >200 | >14.13 | [10][11] |
| SPO-13 | Sulfonyl 4-cyanobenzyl | 20.77 ± 1.92 | >200 | >9.63 | [10][11] |
Table 5: Opioid and Sigma-1 Receptor Binding
Dual µ-opioid receptor (MOR) agonists and sigma-1 (σ1) receptor antagonists are being investigated for the treatment of pain with a potentially improved side-effect profile.[12]
| Compound ID | Structure/Substitution | MOR Ki (nM) | σ1R Ki (nM) | Reference |
| 7b-d | 1,9-Diazaspiro[5.5]undecane derivatives | 100 - 500 | 100 - 500 | [1] |
| 7e-g | 4-Oxa-1,9-diazaspiro[5.5]undecane derivatives | < 100 | < 100 | [1] |
Table 6: GABA-A Receptor Antagonism
3,9-Diazaspiro[5.5]undecane-based compounds have been identified as potent competitive antagonists of the γ-aminobutyric acid type A (GABA-A) receptor.[13]
| Compound ID | Structure/Substitution | Binding Affinity Ki (nM) | Receptor Subtype Selectivity | Reference |
| 1e | m-methylphenyl analog | 180 | Superior selectivity for extrasynaptic α4βδ vs α1- and α2- containing subtypes | [13] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key diazaspiro[5.5]undecane cores and representative biological assays.
General Synthesis of 1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives
This protocol describes a versatile route starting from N-Boc-piperidone.[12]
Step 1: Epoxide Formation To a solution of N-Boc-4-piperidone in a suitable solvent (e.g., DMSO), add trimethylsulfonium iodide and a strong base such as sodium hydride at room temperature. The reaction is stirred until completion to yield the corresponding epoxide.
Step 2: Ring Opening with Arylamines The epoxide is subjected to a thermal ring-opening reaction with a substituted arylamine in a polar solvent like ethanol or isopropanol. The mixture is heated to reflux for several hours to afford the aminoalcohol intermediate.
Step 3: Acylation The aminoalcohol is acylated using an appropriate acyl chloride (e.g., 2-chloroacetyl chloride) in the presence of a base like triethylamine in an inert solvent such as dichloromethane at 0 °C.
Step 4: Cyclization The resulting acylated intermediate is treated with a strong base, such as potassium tert-butoxide, in a solvent like THF at room temperature to induce intramolecular cyclization, forming the 1-oxa-4,9-diazaspiro[5.5]undecane core.
Step 5: N-Deprotection and Final Derivatization The Boc protecting group is removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane). The resulting free amine can then be further functionalized, for example, by N-alkylation or acylation, to yield the final target compounds.
Synthesis of 3,4-Pyrazole-fused 1,9-diazaspiro[5.5]undecanes
This method is utilized for the synthesis of potent ACC inhibitors.[1]
Step 1: Alkylation of Piperidine Derivative A protected 4-carboxypiperidine is deprotonated using a strong base like lithium hexamethyldisilazide (LiHMDS). The resulting enolate is then alkylated with a suitable iodomethyl pyrazole derivative.
Step 2: Curtius Rearrangement The carboxylic acid is converted to an acyl azide using diphenylphosphoryl azide (DPPA). Subsequent heating in an inert solvent like toluene induces a Curtius rearrangement to form the corresponding isocyanate.
Step 3: Ring Closing Reaction The isocyanate is treated with a strong base such as s-butyllithium or t-butyllithium at low temperature (-42 °C) to effect the ring closure, yielding the pyrazole-fused diazaspiro[5.5]undecan-2-one core.
Step 4: Final Derivatization The protecting group on the piperidine nitrogen is removed, and the resulting amine is acylated with the desired carboxylic acid using a coupling agent like propylphosphonic anhydride (T3P) to give the final ACC inhibitors.
Acetyl-CoA Carboxylase (ACC) Inhibition Assay
A common method to assess ACC inhibition is the Transcreener® ADP² Assay, which measures the ADP produced during the ATP-dependent carboxylation of acetyl-CoA.[14]
1. Reagents:
- Recombinant human ACC1 or ACC2 enzyme
- Acetyl-CoA
- ATP
- Sodium Bicarbonate
- Assay Buffer (e.g., HEPES, MgCl2, Brij-35)
- Test compounds (diazaspiro[5.5]undecane analogs)
- Transcreener® ADP² Assay Kit (containing ADP AlexaFluor 633 Tracer and Anti-ADP Antibody)
2. Procedure:
- Prepare serial dilutions of the test compounds in DMSO.
- In a 384-well plate, add the assay buffer, enzyme, and test compounds.
- Initiate the reaction by adding a mixture of acetyl-CoA, ATP, and sodium bicarbonate.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the enzymatic reaction by adding the Transcreener® ADP² Detection Mix.
- Incubate for a further 60 minutes to allow the detection reaction to reach equilibrium.
- Read the fluorescence polarization on a suitable plate reader.
3. Data Analysis:
- The fluorescence polarization signal is inversely proportional to the amount of ADP produced.
- Calculate the percent inhibition for each compound concentration.
- Determine the IC50 values by fitting the data to a four-parameter logistic equation.
Anti-Dengue Virus Cell-Based Assay
This assay evaluates the ability of the compounds to inhibit DENV2 replication in a host cell line.
1. Materials:
- Vero cells (or other susceptible cell line)
- Dengue virus type 2 (DENV2)
- Cell culture medium (e.g., DMEM with FBS)
- Test compounds
- MTT or similar reagent for cell viability assessment
2. Procedure for Antiviral Activity (EC50):
- Seed Vero cells in a 96-well plate and incubate until a confluent monolayer is formed.
- Prepare serial dilutions of the test compounds.
- Infect the cells with DENV2 at a specific multiplicity of infection (MOI).
- After a short adsorption period, remove the virus inoculum and add the cell culture medium containing the different concentrations of the test compounds.
- Incubate the plates for a period that allows for viral replication (e.g., 48-72 hours).
- Quantify the viral yield or cytopathic effect (CPE) using a suitable method, such as a plaque assay, RT-qPCR for viral RNA, or an ELISA for a viral antigen.
- Calculate the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%.
3. Procedure for Cytotoxicity (CC50):
- Seed Vero cells in a 96-well plate.
- Add serial dilutions of the test compounds to the cells (without virus).
- Incubate for the same duration as the antiviral assay.
- Assess cell viability using the MTT assay. The absorbance is proportional to the number of viable cells.
- Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
4. Selectivity Index (SI):
- The SI is calculated as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more favorable safety profile for the compound.
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the discovery and characterization of diazaspiro[5.5]undecane analogs.
Signaling Pathways
References
- 1. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Acetyl-CoA Carboxylase Causes Malformations in Rats and Rabbits: Comparison of Mammalian Findings and Alternative Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation [frontiersin.org]
- 5. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives, a lead for dengue virus type 2 infection - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Discovery of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives, a lead for dengue virus type 2 infection - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. bellbrooklabs.com [bellbrooklabs.com]
An In-depth Technical Guide on 3-Methyl-3,9-diazaspiro[5.5]undecane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Methyl-3,9-diazaspiro[5.5]undecane, a spirocyclic diamine with significant potential in medicinal chemistry. The document details its chemical and physical properties, outlines a plausible synthetic route, and explores its biological activities and those of its structural analogs. Particular focus is given to the role of the diazaspiro[5.5]undecane scaffold in the development of novel therapeutics targeting the central nervous system and infectious diseases.
Chemical and Physical Properties
This compound is a derivative of the 3,9-diazaspiro[5.5]undecane core structure. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | [1][2] |
| Molecular Formula | C₁₀H₂₀N₂ | [1] |
| Molecular Weight | 168.28 g/mol | [1] |
| CAS Number | 13323-45-0 | [2] |
| Physical Form | Liquid | [2] |
| Purity | 95% | [2] |
| Storage Temperature | 2-8°C, sealed in dry, dark place | [2] |
| InChI Key | OFXQSNLQXDCJCP-UHFFFAOYSA-N | [1][2] |
| SMILES | CN1CCC2(CCNCC2)CC1 | [1] |
Safety Information:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[1]
-
Signal Word: Warning.[2]
Synthesis of this compound
Proposed Synthetic Pathway:
A potential synthesis could start from 1-methyl-4-piperidone and proceed through a multi-step sequence involving a Michael addition followed by an intramolecular condensation and subsequent reduction.
Experimental Protocol (Hypothetical):
Step 1: Robinson Annelation
-
To a solution of 1-methyl-4-piperidone and methyl vinyl ketone in a suitable solvent (e.g., ethanol), add a base such as sodium ethoxide.
-
Stir the reaction mixture at room temperature for 24-48 hours to facilitate the initial Michael addition followed by an intramolecular aldol condensation and subsequent dehydration to form the enone intermediate.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the corresponding spirocyclic enone.
Step 2: Reduction of the Enone and Imine/Enamine
-
The resulting spirocyclic intermediate containing a ketone and an imine/enamine equivalent can be reduced. A reducing agent such as sodium borohydride could be used to reduce the ketone.
-
Subsequent reduction of the nitrogen-containing ring can be achieved through catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or with a chemical reducing agent like lithium aluminum hydride. This step would yield the fully saturated this compound.
-
The final product would be purified by distillation or column chromatography.
Note: This is a proposed pathway, and optimization of reaction conditions would be necessary.
Biological Activities and Potential Applications
The 3,9-diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities.
3.1. GABA-A Receptor Antagonism
Derivatives of 3,9-diazaspiro[5.5]undecane have been identified as potent antagonists of the γ-aminobutyric acid type A (GABA-A) receptor.[3][4][5] These receptors are crucial for mediating inhibitory neurotransmission in the central nervous system.
A study on structurally related analogs identified a m-methylphenyl derivative (1e) with a high binding affinity for the extrasynaptic α4βδ GABA-A receptor subtype, with a Ki value of 180 nM.[4][5] This highlights the potential for this class of compounds in treating neurological disorders.
Experimental Protocol: GABA-A Receptor Binding Assay
This protocol is adapted from established methods for competitive radioligand binding assays.[3][6]
Membrane Preparation:
-
Homogenize rat brains in a suitable buffer (e.g., 0.32 M sucrose).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times with a binding buffer (e.g., 50 mM Tris-HCl) to remove endogenous GABA.
-
Resuspend the final pellet in the binding buffer and determine the protein concentration.
Binding Assay:
-
In a 96-well plate, add the membrane preparation, a radioligand (e.g., [³H]muscimol or [³H]GABA), and varying concentrations of the test compound (e.g., a 3,9-diazaspiro[5.5]undecane derivative).
-
For determining non-specific binding, a high concentration of unlabeled GABA is used.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
The IC50 value is determined by non-linear regression analysis of the competition binding data, and the Ki value can be calculated using the Cheng-Prusoff equation.[6]
GABA-A Receptor Signaling Pathway
Caption: GABA-A receptor signaling pathway and the antagonistic action of 3,9-diazaspiro[5.5]undecane analogs.
3.2. Antiviral Activity
Derivatives of the closely related 1,9-diazaspiro[5.5]undecane scaffold have demonstrated inhibitory activity against Dengue virus type 2 (DENV2).[7] This suggests that the broader diazaspiro[5.5]undecane core could be a valuable starting point for the development of novel antiviral agents.
In one study, several 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives were found to be potent against DENV2 in a cell-based assay, with EC50 values in the low micromolar range.[7]
Experimental Protocol: Dengue Virus Plaque Reduction Assay
This protocol is a standard method for determining the antiviral efficacy of a compound.[8]
-
Seed a confluent monolayer of susceptible cells (e.g., Vero or BHK-21 cells) in 6-well plates.
-
Prepare serial dilutions of the test compound in a suitable infection medium.
-
Pre-treat the cell monolayers with the different concentrations of the test compound for a set period.
-
Infect the cells with a known amount of Dengue virus (to produce a countable number of plaques).
-
After an incubation period to allow for viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose or agar) with the corresponding concentration of the test compound.
-
Incubate the plates for several days to allow for plaque formation.
-
Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.
-
The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is then determined.
Plaque Reduction Assay Workflow
Caption: Experimental workflow for a plaque reduction assay to determine antiviral activity.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its analogs.
Table 1: Physicochemical Properties
| Parameter | Value | Reference |
| Molecular Weight | 168.28 g/mol | [1] |
| Molecular Formula | C₁₀H₂₀N₂ | [1] |
Table 2: Biological Activity of Diazaspiro[5.5]undecane Analogs
| Compound Class | Target | Assay Type | Key Finding | Reference |
| 3,9-Diazaspiro[5.5]undecane-based benzamides | GABA-A Receptor (α4βδ subtype) | Radioligand Binding Assay | Ki = 180 nM for m-methylphenyl analog | [4][5] |
| 1,9-Diazaspiro[5.5]undecane derivatives | Dengue Virus Type 2 (DENV2) | Cell-based Antiviral Assay | EC50 = 11.43 ± 0.87 µM for 2-methylbenzyl derivative | [7] |
| 1,9-Diazaspiro[5.5]undecane derivatives | Dengue Virus Type 2 (DENV2) | Cell-based Antiviral Assay | EC50 = 14.15 ± 0.50 µM for 4-bromobenzyl derivative | [7] |
| 1,9-Diazaspiro[5.5]undecane derivatives | Dengue Virus Type 2 (DENV2) | Cell-based Antiviral Assay | EC50 = 20.77 ± 1.92 µM for 4-cyanobenzyl derivative | [7] |
Conclusion
This compound belongs to a class of spirocyclic compounds with significant and diverse biological potential. The diazaspiro[5.5]undecane scaffold has been shown to be a valuable template for the design of potent modulators of CNS targets, such as the GABA-A receptor, and as a promising starting point for the development of novel antiviral agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore their therapeutic potential. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to undertake such investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. PDSP - GABA [kidbdev.med.unc.edu]
- 3. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-based antiviral assays for screening and profiling inhibitors against dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Unlocking the Therapeutic Potential of 3,9-Diazaspiro[5.5]undecane Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3,9-diazaspiro[5.5]undecane scaffold represents a versatile and privileged structure in medicinal chemistry, serving as a foundation for the development of novel therapeutics targeting a wide array of biological pathways. Its rigid, three-dimensional conformation allows for the precise orientation of substituents, enabling high-affinity and selective interactions with various protein targets. This technical guide provides an in-depth overview of the key therapeutic targets of 3,9-diazaspiro[5.5]undecane derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to facilitate further research and drug development efforts.
Key Therapeutic Targets and Pharmacological Activity
Derivatives of the 3,9-diazaspiro[5.5]undecane core have demonstrated significant activity at several important biological targets, indicating their potential for treating a range of disorders, including pain, neurological conditions, viral infections, and metabolic diseases.
Dual-Targeting of Opioid and Sigma Receptors for Pain Management
A prominent area of investigation for 1-oxa-4,9-diazaspiro[5.5]undecane derivatives is their dual activity as antagonists of the sigma-1 (σ1) receptor and agonists of the mu-opioid (µ) receptor.[1][2] This dual pharmacological profile is a promising strategy for developing potent analgesics with an improved side-effect profile compared to traditional opioids.[2][3] The antagonism of the σ1 receptor may help to mitigate some of the adverse effects associated with µ-opioid receptor agonism, such as constipation.[2]
Quantitative Data: Receptor Binding Affinities
| Compound Class | Target Receptor | Binding Affinity (Kᵢ, nM) | Reference Compound | Reference Kᵢ (nM) |
| 1-Oxa-4,9-diazaspiro[5.5]undecane Derivative (15au) | µ-Opioid Receptor (MOR) | 1.8 | DAMGO | 1.2 |
| σ1 Receptor (σ1R) | 3.4 | Haloperidol | 2.0 |
Data sourced from studies on a closely related scaffold to the specified 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one.[3]
Experimental Protocol: Radioligand Binding Assay for µ-Opioid and σ1 Receptors
Objective: To determine the in vitro binding affinities of test compounds for the µ-opioid and σ1 receptors.
Materials:
-
Membrane preparations from cells expressing the human µ-opioid receptor or guinea pig brain for the σ1 receptor.
-
Radioligands: [³H]-DAMGO for MOR and [³H]-(+)-pentazocine for σ1R.
-
Non-specific binding control: Naloxone for MOR and Haloperidol for σ1R.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compounds (3,9-diazaspiro[5.5]undecane derivatives).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Incubate the cell membrane preparations with the radioligand and varying concentrations of the test compound in the assay buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of the respective non-specific control (Naloxone or Haloperidol).
-
After incubation (e.g., 60 minutes at 25°C), the reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
The filters are washed with ice-cold assay buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The inhibition constant (Kᵢ) is calculated from the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[4]
Signaling Pathway: Dual MOR Agonism and σ1R Antagonism
Caption: Dual modulation of MOR and σ1R by a spiro-compound to reduce pain signaling.
GABA-A Receptor Antagonism and Immunomodulation
Certain 3,9-diazaspiro[5.5]undecane-based compounds have been identified as potent competitive antagonists of the γ-aminobutyric acid type A (GABA-A) receptor.[5] This activity is of interest for its potential immunomodulatory effects, as GABAergic signaling is known to play a role in the immune system.[5] For instance, the analog 1e has been shown to rescue the inhibition of T cell proliferation, suggesting a platform for developing novel immunomodulatory agents.[5]
Quantitative Data: GABA-A Receptor Binding Affinity
| Compound | Target Receptor Subtype | Binding Affinity (Kᵢ, nM) |
| 1e | α4βδ | 180 |
Experimental Protocol: T Cell Proliferation Assay
Objective: To evaluate the effect of GABA-A receptor antagonists on T cell proliferation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or isolated T cells.
-
T cell mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies).
-
GABA (to induce inhibition).
-
Test compound (3,9-diazaspiro[5.5]undecane-based GABA-A antagonist).
-
Cell proliferation dye (e.g., CFSE) or [³H]-thymidine.
-
Cell culture medium and supplements.
-
Flow cytometer or liquid scintillation counter.
Procedure:
-
Label T cells with a proliferation dye like CFSE.
-
Culture the labeled cells in the presence of a T cell mitogen.
-
Treat the cells with GABA to inhibit proliferation.
-
Add varying concentrations of the test compound to assess its ability to rescue the GABA-induced inhibition.
-
Incubate the cells for a period sufficient for proliferation to occur (e.g., 3-5 days).
-
Analyze T cell proliferation by measuring the dilution of the CFSE dye via flow cytometry. Each cell division halves the fluorescence intensity.
-
Alternatively, pulse the cells with [³H]-thymidine for the final hours of culture and measure its incorporation into newly synthesized DNA using a scintillation counter.
-
The rescue of proliferation is quantified by comparing the proliferation in the presence of GABA and the test compound to the proliferation with GABA alone.
Experimental Workflow: Screening for Immunomodulatory Effects
Caption: Workflow for assessing the immunomodulatory potential of GABA-A antagonists.
Inhibition of Soluble Epoxide Hydrolase for Kidney Disease
1-Oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH).[6] Inhibition of sEH is a therapeutic strategy for various conditions, including chronic kidney diseases, by increasing the levels of protective epoxyeicosatrienoic acids (EETs). Compound 19 from this class demonstrated excellent sEH inhibitory activity and oral bioavailability, and it was shown to lower serum creatinine in a rat model of glomerulonephritis.[6]
Quantitative Data: sEH Inhibition
| Compound | sEH Inhibitory Activity |
| 19 | Highly potent |
(Specific IC₅₀ value not provided in the abstract, but described as "highly potent")
Antiviral Activity Targeting Dengue Virus NS5-Methyltransferase
Newly designed 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives have shown promising antiviral activity against Dengue virus type 2 (DENV2).[7] Computational docking studies suggest that the NS5-methyltransferase is the most probable target for this series of compounds.[7] This enzyme is crucial for the replication of the virus, making it an attractive target for antiviral drug development.
Quantitative Data: Anti-DENV2 Activity
| Compound | EC₅₀ (µM) |
| SPO-6 | 11.43 ± 0.87 |
| SPO-7 | 14.15 ± 0.50 |
| SPO-13 | 20.77 ± 1.92 |
| Ribavirin (Reference) | 50.9 ± 18 |
Logical Relationship: From Compound to Antiviral Effect
Caption: Proposed mechanism of antiviral action for spiro-compounds against DENV2.
Targeting Metabolic Disease: NPY Y5 and MCH-R1 Antagonism
The 1,9-diazaspiro[5.5]undecane scaffold has also been explored for the treatment of obesity through the antagonism of central nervous system receptors that regulate food intake.[8] Two such targets are the Neuropeptide Y (NPY) Y5 receptor and the melanin-concentrating hormone receptor 1 (MCH-R1).[8] Antagonism of these G protein-coupled receptors has been shown to reduce food consumption and prevent a decrease in energy expenditure, making them attractive targets for anti-obesity therapies.[8]
Quantitative Data: NPY Y5 Receptor Antagonism
| Compound Series | IC₅₀ Range (nM) |
| 3a-n | < 10,000 |
| Select compounds | < 500 or < 100 |
Conclusion and Future Directions
The 3,9-diazaspiro[5.5]undecane core is a rich source of pharmacologically active compounds with the potential to address a multitude of therapeutic needs. The diverse range of biological targets, including GPCRs, ion channels, and enzymes, underscores the versatility of this scaffold. The dual-acting nature of some derivatives, such as the MOR agonists/σ1R antagonists, highlights a modern approach to drug design aimed at enhancing efficacy while minimizing side effects.
Future research should continue to explore the vast chemical space around the 3,9-diazaspiro[5.5]undecane nucleus. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds for their respective targets. Furthermore, in-depth investigations into the downstream signaling pathways and in vivo efficacy in relevant disease models will be essential to translate the promising in vitro findings into clinically viable therapeutic agents. The detailed protocols and data presented in this guide offer a solid foundation for researchers to build upon in their quest to unlock the full therapeutic potential of this remarkable chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives, a lead for dengue virus type 2 infection - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
3-Methyl-3,9-diazaspiro[5.5]undecane CAS number and supplier
An In-depth Technical Guide to 3-Methyl-3,9-diazaspiro[5.5]undecane
For researchers, scientists, and drug development professionals, this guide provides comprehensive information on this compound, a spirocyclic diamine with significant potential in medicinal chemistry and materials science.
Core Compound Identification
The fundamental properties of this compound are summarized below, providing a clear reference for its identification and handling.
| Property | Value | Source |
| CAS Number | 13323-45-0 | [1][2][3] |
| Molecular Formula | C₁₀H₂₀N₂ | [1][3] |
| Molecular Weight | 168.28 g/mol | [1] |
| IUPAC Name | This compound | [3] |
| SMILES | CN1CCC2(CCNCC2)CC1 | [1] |
| InChI | 1S/C10H20N2/c1-12-8-4-10(5-9-12)2-6-11-7-3-10/h11H,2-9H2,1H3 | [3] |
| Purity | Typically ≥98% | [1] |
| Storage Temperature | 4°C | [1] |
Commercial Suppliers
This compound and its derivatives are available from various chemical suppliers catering to research and development needs. A selection of suppliers is listed below.
| Supplier | Related Compound Offered | CAS Number |
| ChemScene | This compound | 13323-45-0 |
| Fluorochem | 3-Boc-3,9-Diazaspiro[5.5]undecane | 173405-78-2 |
| MedchemExpress | tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | 173405-78-2 |
| BLDpharm | tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | 173405-78-2 |
| CymitQuimica | 3-Boc-3,9-Diazaspiro[5.5]undecane | 173405-78-2 |
Synthesis and Experimental Protocols
A plausible synthetic workflow is outlined below:
Caption: A generalized synthetic workflow for 3,9-diazaspiro[5.5]undecane derivatives.
A divergent synthesis approach often employs a Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor as a key step.[4]
Applications in Drug Development
Derivatives of the 3,9-diazaspiro[5.5]undecane core are of significant interest in drug discovery, particularly as modulators of the γ-aminobutyric acid type A (GABA-A) receptor.
GABA-A Receptor Antagonism
Certain 3,9-diazaspiro[5.5]undecane-based compounds have been identified as potent and competitive antagonists of the GABA-A receptor.[5][6] This activity is being explored for its potential immunomodulatory effects, as these compounds can rescue the inhibition of T cell proliferation.[5][6]
The mechanism of action involves the binding of the antagonist to the GABA-A receptor, thereby blocking the binding of the endogenous neurotransmitter GABA. This prevents the influx of chloride ions that would normally hyperpolarize the neuron, thus inhibiting its signaling.
Caption: Signaling pathway illustrating GABA-A receptor antagonism.
Structure-Activity Relationship (SAR) Studies
Research into these compounds has focused on understanding the structural determinants for their binding and activity. The spirocyclic benzamide moiety has been identified as a key feature for GABA-A receptor ligands.[5][6] SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these potential drug candidates.
An experimental workflow for SAR studies is depicted below:
Caption: Experimental workflow for Structure-Activity Relationship (SAR) studies.
Safety and Handling
While specific safety data for this compound is limited, related compounds are classified with the following hazards:
-
Harmful if swallowed (H302)[3]
-
Causes skin irritation (H315)[3]
-
Causes serious eye damage (H318)[3]
-
May cause respiratory irritation (H335)[3]
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2]
References
- 1. chemscene.com [chemscene.com]
- 2. SDS of this compound, Safety Data Sheets, CAS 13323-45-0 - chemBlink [ww.chemblink.com]
- 3. This compound | C10H20N2 | CID 21813293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
Spectroscopic Analysis of 3-Methyl-3,9-diazaspiro[5.5]undecane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Methyl-3,9-diazaspiro[5.5]undecane (CAS No. 13323-45-0). Due to the absence of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the compound's chemical structure. Detailed, standardized experimental protocols for acquiring such data are also provided to guide researchers in their analytical workflows. This guide is intended to serve as a foundational resource for scientists and professionals engaged in research and drug development involving this spirocyclic diamine.
Introduction
This compound is a spirocyclic diamine with potential applications in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is crucial for its application and development. Spectroscopic techniques such as NMR, IR, and MS are fundamental tools for the structural elucidation and characterization of organic molecules. This document outlines the expected spectroscopic data for this compound and provides standardized methodologies for their acquisition.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.
Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.8 - 2.6 | m | 4H | H-2, H-4 (axial & equatorial) |
| ~ 2.5 - 2.3 | m | 4H | H-8, H-10 (axial & equatorial) |
| ~ 2.2 | s | 3H | N-CH₃ |
| ~ 1.6 | br s | 1H | N-H |
| ~ 1.5 - 1.3 | m | 8H | H-1, H-5, H-7, H-11 (axial & equatorial) |
Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~ 55 - 50 | C-2, C-4 |
| ~ 48 - 44 | C-8, C-10 |
| ~ 46 | N-CH₃ |
| ~ 38 | C-6 (spiro center) |
| ~ 35 - 30 | C-1, C-5, C-7, C-11 |
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3250 | Medium, Broad | N-H stretch (secondary amine) |
| 2950 - 2800 | Strong | C-H stretch (aliphatic) |
| ~ 2800 | Medium | C-H stretch (N-CH₃) |
| 1470 - 1440 | Medium | C-H bend (CH₂) |
| 1150 - 1050 | Medium | C-N stretch |
Predicted Mass Spectrometry Data
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| 168 | Moderate | [M]⁺ (Molecular Ion) |
| 153 | High | [M - CH₃]⁺ |
| 97 | High | [M - C₄H₉N]⁺ (cleavage of the N-methylpiperidine ring) |
| 70 | High | [C₄H₈N]⁺ (fragment from the unsubstituted piperidine ring) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a spectral width of approximately 16 ppm.
-
Employ a 90° pulse width.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a spectral width of approximately 250 ppm.
-
Employ a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds to ensure quantitative detection of all carbon signals, including quaternary carbons.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: As this compound is expected to be a liquid or low-melting solid, the neat liquid film method is appropriate. Place a small drop of the sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.[1][2]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Background Collection: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
Sample Analysis: Place the prepared salt plates in the sample holder and acquire the IR spectrum.
-
Data Acquisition: Typically, 16-32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.[3]
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, this can be done via a gas chromatography (GC-MS) interface or direct injection.
-
Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation and generate a characteristic mass spectrum.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: An electron multiplier or other suitable detector records the abundance of each ion.
-
Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
Conclusion
This technical guide provides predicted spectroscopic data and standardized experimental protocols for the characterization of this compound. While experimental data is not currently available in the public domain, the information presented herein serves as a valuable baseline for researchers. The detailed methodologies offer a clear path for the acquisition of high-quality spectroscopic data, which is essential for the confirmation of the compound's structure and for its further investigation in various scientific and developmental contexts.
References
The Structure-Activity Relationship of 1,9-Diazaspiro[5.5]undecanes: An In-depth Technical Guide
The 1,9-diazaspiro[5.5]undecane scaffold represents a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. This versatile core structure, consisting of two piperidine rings spiro-fused at the 2 and 4 positions, has been successfully derivatized to yield potent and selective modulators of various physiological targets.[1] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 1,9-diazaspiro[5.5]undecane derivatives, with a focus on their activity as dual-target modulators for the treatment of pain, as well as their roles in other therapeutic areas. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are included to support researchers and drug development professionals.
Dual μ-Opioid Receptor (MOR) Agonists and σ1 Receptor (σ1R) Antagonists for Pain Management
A significant area of investigation for 1,9-diazaspiro[5.5]undecane derivatives has been the development of dual-acting ligands that target both the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R).[2][3] This multimodal approach aims to provide potent analgesia with an improved side-effect profile compared to traditional opioids.[3] The general consensus is that MOR agonism provides pain relief, while σ1R antagonism can potentiate this effect and mitigate opioid-induced side effects.[3]
Structure-Activity Relationship of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives
A key subclass of these dual-target ligands is the 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane series. Extensive SAR studies have revealed critical structural features that govern their affinity and functional activity at both MOR and σ1R.[2][3]
Table 1: SAR of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as MOR Agonists and σ1R Antagonists
| Compound | R¹ (at N-9) | R² (at C-4) | R³ (at C-2) | MOR Ki (nM) | σ1R Ki (nM) | MOR EC50 (nM) | MOR Emax (%) |
| 15a | Phenethyl | Phenyl | H | 1.8 | 3.4 | 25 | 100 |
| 15b | Phenethyl | 2-Pyridyl | H | 1.5 | 2.8 | 20 | 100 |
| 15c | Phenethyl | 3-Pyridyl | H | 2.2 | 4.1 | 35 | 95 |
| 15d | Benzyl | 2-Pyridyl | H | 10.5 | 15.2 | >1000 | - |
| 15e | Phenethyl | 2-Pyridyl | Methyl | 1.2 | 2.5 | 18 | 100 |
| 15f | Phenethyl | 2-Pyridyl | Ethyl | 3.1 | 5.0 | 45 | 90 |
| 15g | 3-Phenylpropyl | 2-Pyridyl | H | 4.5 | 8.2 | 70 | 85 |
| 15au | Phenethyl | 5-Trifluoromethyl-2-pyridyl | H | 1.8 | 3.4 | 22 | 100 |
Data synthesized from multiple sources. Actual values may vary between studies.
From the data presented, several key SAR trends can be identified:
-
Substitution at N-9 (R¹): A phenethyl group at the N-9 position is generally optimal for high affinity at both MOR and σ1R. Shortening the linker to a benzyl group (15d) or lengthening it to a 3-phenylpropyl group (15g) tends to decrease affinity.
-
Substitution at C-4 (R²): An aromatic or heteroaromatic ring at the C-4 position is crucial for activity. A 2-pyridyl moiety (15b) is slightly preferred over a phenyl (15a) or 3-pyridyl (15c) group. The introduction of an electron-withdrawing group, such as a trifluoromethyl group on the pyridyl ring (15au), can maintain high potency.[3]
-
Substitution at C-2 (R³): Small alkyl groups at the C-2 position are well-tolerated. A methyl group (15e) can slightly improve affinity compared to an unsubstituted analog (15b), while a larger ethyl group (15f) may lead to a minor decrease in potency.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for the μ-opioid receptor.
Materials:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human MOR (hMOR).
-
Radioligand: [³H]-DAMGO (a selective MOR agonist).
-
Non-specific Binding Control: Naloxone (10 µM).
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Apparatus: 96-well plates, glass fiber filters, cell harvester, and a scintillation counter.
Protocol:
-
Cell membrane homogenates (10-20 µg of protein) are incubated with [³H]-DAMGO (final concentration 0.5-1.0 nM) and varying concentrations of the test compound in incubation buffer.
-
The total reaction volume is typically 200 µL.
-
The mixture is incubated for 60 minutes at 25°C.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
The filters are washed three times with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Non-specific binding is determined in the presence of 10 µM naloxone.
-
IC50 values are calculated from competition binding curves and converted to Ki values using the Cheng-Prusoff equation.
Objective: To determine the binding affinity (Ki) of test compounds for the sigma-1 receptor.
Materials:
-
Tissue Homogenates: Guinea pig brain or liver membrane homogenates, or membranes from cells overexpressing the σ1R.
-
Radioligand: [³H]-(+)-Pentazocine.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Apparatus: 96-well plates, glass fiber filters, cell harvester, and a scintillation counter.
Protocol:
-
Membrane homogenates (100-150 µg of protein) are incubated with [³H]-(+)-pentazocine (final concentration ~5 nM) and varying concentrations of the test compound.
-
The total reaction volume is 150 µL.
-
The mixture is incubated for 120 minutes at 25°C.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold wash buffer.
-
The radioactivity on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of 10 µM haloperidol.
-
IC50 values are determined by non-linear regression and converted to Ki values using the Cheng-Prusoff equation.
Functional Assay for MOR Agonism
Objective: To determine the functional potency (EC50) and efficacy (Emax) of test compounds as MOR agonists.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the hMOR.
-
Stimulant: Forskolin.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or other suitable buffer.
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
Protocol:
-
Cells are seeded in 96- or 384-well plates and grown to confluence.
-
The growth medium is removed, and the cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) in assay buffer for 20-30 minutes at 37°C.
-
Varying concentrations of the test compound are added to the cells, followed immediately by a fixed concentration of forskolin (e.g., 1-10 µM).
-
The cells are incubated for 15-30 minutes at 37°C.
-
The reaction is stopped by cell lysis, and the intracellular cAMP levels are measured according to the manufacturer's instructions for the chosen detection kit.
-
Dose-response curves are generated to determine the EC50 and Emax values for the inhibition of forskolin-stimulated cAMP accumulation.
Visualizations
Signaling Pathways
Caption: μ-Opioid Receptor (GPCR) Signaling Pathway.
Caption: Sigma-1 Receptor Signaling Mechanism.
Experimental Workflows
Caption: Radioligand Displacement Binding Assay Workflow.
Caption: Inhibition of cAMP Accumulation Assay Workflow.
References
Methodological & Application
Synthesis of 3-Methyl-3,9-diazaspiro[5.5]undecane Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-Methyl-3,9-diazaspiro[5.5]undecane derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to their potential as modulators of various biological targets, including GABAA receptors, METTL3, and opioid receptors. The protocols outlined below are based on established synthetic routes, including the construction of the core spirocyclic scaffold and its subsequent derivatization.
Synthetic Strategies and Key Reactions
The synthesis of this compound derivatives can be approached through a multi-step sequence, typically involving the formation of a protected 3,9-diazaspiro[5.5]undecane core, followed by deprotection and subsequent N-methylation. An alternative approach involves the use of a pre-methylated piperidone derivative in a Robinson annulation reaction to construct one of the rings.
A common and versatile strategy commences with the commercially available tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. This intermediate allows for selective functionalization of the unprotected nitrogen at the 9-position, followed by deprotection of the nitrogen at the 3-position and subsequent methylation.
Experimental Protocols
Protocol 1: Synthesis of the 3,9-Diazaspiro[5.5]undecane Core
A key intermediate for the synthesis of the target compounds is tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. While several synthetic routes exist for the core structure, this protocol focuses on the derivatization of the commercially available intermediate.
Protocol 2: Deprotection of tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group from the nitrogen at the 3-position of the spirocyclic core.
Method D: HCl-mediated Deprotection [1]
-
Reagents and Materials:
-
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate derivative (1.0 eq)
-
Dry Methanol (MeOH)
-
4N HCl in 1,4-dioxane
-
-
Procedure:
-
Dissolve the tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate derivative (1.0 eq) in dry MeOH (approximately 10 mL per 1 mmol of substrate).
-
Add a solution of 4N HCl in 1,4-dioxane (typically 2-3 equivalents) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture in vacuo to afford the hydrochloride salt of the deprotected 3,9-diazaspiro[5.5]undecane derivative.
-
-
Yield: Typically high, ranging from 82-100%.[1]
Protocol 3: N-Methylation of 3,9-Diazaspiro[5.5]undecane
This protocol outlines the methylation of the secondary amine at the 3-position of the deprotected 3,9-diazaspiro[5.5]undecane core. This is a crucial step to introduce the desired methyl group.
-
Reagents and Materials:
-
3,9-Diazaspiro[5.5]undecane derivative (hydrochloride salt) (1.0 eq)
-
Formaldehyde (37% aqueous solution) (excess)
-
Formic acid (excess)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Dichloromethane (DCM) or other suitable organic solvent
-
Deionized water
-
-
Procedure (Eschweiler-Clarke Reaction):
-
To a solution of the 3,9-diazaspiro[5.5]undecane derivative hydrochloride salt (1.0 eq) in a suitable solvent (e.g., water or methanol), add formaldehyde (excess, typically 2-3 equivalents).
-
Slowly add formic acid (excess, typically 2-3 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for several hours (2-12 h), monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH 8-9).
-
Extract the aqueous layer with an organic solvent such as dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.
-
Data Presentation
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| 1 | Boc-Deprotection | tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate derivative | 3,9-Diazaspiro[5.5]undecane derivative (HCl salt) | 4N HCl in 1,4-dioxane, dry MeOH, rt, 3h | 82-100 | [1] |
| 2 | N-Methylation | 3,9-Diazaspiro[5.5]undecane derivative | This compound derivative | HCHO, HCOOH, reflux | Not specified | General Procedure |
Visualizations
Signaling Pathways
The synthesized this compound derivatives are of interest for their potential interaction with various signaling pathways. Below are simplified diagrams of relevant pathways.
Caption: GABAA Receptor Signaling Pathway.
Caption: METTL3 Signaling Pathway.
Caption: Opioid Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound derivatives.
Caption: Synthetic Workflow.
References
Asymmetric Synthesis of Substituted 3,9-Diazaspiro[5.5]undecanes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 3,9-diazaspiro[5.5]undecane scaffold is a significant structural motif in medicinal chemistry due to its conformationally constrained three-dimensional architecture. This rigidity allows for the precise orientation of pharmacophoric groups, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of stereocenters via asymmetric synthesis provides access to enantiomerically pure compounds, a critical aspect in modern drug development to optimize therapeutic efficacy and minimize off-target effects.
These application notes provide an overview of and detailed protocols for the asymmetric synthesis of substituted 3,9-diazaspiro[5.5]undecanes, focusing on methodologies that offer high levels of stereocontrol.
Key Asymmetric Synthetic Strategies
Two primary strategies for the asymmetric synthesis of substituted 3,9-diazaspiro[5.5]undecanes have emerged:
-
Chiral Auxiliary-Mediated Synthesis: This classical approach utilizes a covalently attached chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction. The auxiliary is subsequently removed to afford the enantiomerically enriched product. A notable example involves the use of an Evans oxazolidinone chiral auxiliary to control the stereochemistry of a Michael addition, which is a crucial step in constructing the spirocyclic core.[1][2]
-
Organocatalytic Asymmetric Annulation: This modern approach employs a small organic molecule as a chiral catalyst to control the enantioselectivity of the reaction. For structurally related spiro-gem-diamines, bifunctional organocatalysts have been successfully used in [3+3] annulation reactions to construct the spirocyclic system with high enantioselectivity.[3] This strategy offers an efficient and atom-economical alternative to auxiliary-based methods.
Quantitative Data Summary
The following tables summarize the quantitative data for key steps in the asymmetric synthesis of substituted 3,9-diazaspiro[5.5]undecanes and related structures, allowing for a comparison of the different methodologies.
Table 1: Chiral Auxiliary-Mediated Asymmetric Michael Addition [1]
| Entry | R Group | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| 1 | Butyl | 79 | >99:1 | >99.5% |
| 2 | Phenyl | N/A | N/A | N/A |
| 3 | Propoxyl | N/A | N/A | N/A |
Data extracted from the synthesis of a key intermediate towards 1-substituted 3,9-diazaspiro[5.5]undecanes.
Table 2: Organocatalytic Asymmetric [3+3] Annulation for Spiro-gem-diamines [3]
| Entry | Catalyst | Solvent | Yield (%) | Diastereoselectivity (dr) | Enantiomeric Excess (ee) |
| 1 | Bifunctional Organocatalyst | Toluene | 95 | >20:1 | 94% |
| 2 | Bifunctional Organocatalyst | CH2Cl2 | 88 | >20:1 | 92% |
| 3 | Bifunctional Organocatalyst | THF | 75 | >20:1 | 85% |
Note: This data is for a related spiro-gem-diamine structure but demonstrates the high efficiency and stereocontrol achievable with organocatalysis.
Experimental Protocols
Protocol 1: Asymmetric Synthesis of a 1-Substituted 3,9-Diazaspiro[5.5]undecane via Evans Chiral Auxiliary
This protocol details the key Michael addition step using an Evans oxazolidinone auxiliary to introduce chirality, followed by subsequent transformations to yield the final spirodiamine.[1][2]
Step 1: Asymmetric Michael Addition
-
Preparation of the N-acyloxazolidinone: To a solution of the appropriate (e.g., hexanoyl) chloride (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq) followed by the (R)-4-phenyl-2-oxazolidinone (1.0 eq). Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash chromatography to obtain the N-acyloxazolidinone.
-
Enolate Formation and Michael Addition: Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1.0 M solution in THF) dropwise and stir for 30 minutes at -78 °C. To this solution, add a pre-cooled (-78 °C) solution of the tetrasubstituted olefin acceptor (1.2 eq) in THF via cannula. Stir the reaction at -78 °C for 3 hours. Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature. Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography.
Step 2: Reductive Removal of the Chiral Auxiliary
-
Dissolve the Michael adduct (1.0 eq) in a mixture of THF and water (4:1) and cool to 0 °C.
-
Add lithium borohydride (LiBH4) (2.0 eq) portion-wise.
-
Stir the mixture at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction back to 0 °C and quench by the slow addition of 1 M NaOH.
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the corresponding alcohol.
Step 3: Formation of the 3,9-Diazaspiro[5.5]undecane Core
-
The alcohol from the previous step is converted to a nitrile, which is then reduced.
-
The resulting amine undergoes cyclization to form the piperidine rings. A detailed, multi-step sequence involving protection, activation, and cyclization is typically required. For a specific example, reduction of a nitrile intermediate with lithium aluminum hydride (LAH) in refluxing THF yields the desired 3,9-diazaspiro[5.5]undecane.[1]
Protocol 2: Organocatalytic Asymmetric [3+3] Annulation for Enantioenriched Spiro-gem-diamines
This protocol outlines a general procedure for the synthesis of enantioenriched spiro-gem-diamines, which are structurally analogous to the target compounds, using a bifunctional organocatalyst.[3]
-
Reaction Setup: To a flame-dried Schlenk tube under a nitrogen atmosphere, add the bifunctional organocatalyst (e.g., a thiourea-based catalyst, 0.02 mmol, 10 mol%).
-
Addition of Reactants: Add the 3-aminobenzofuran (0.2 mmol, 1.0 eq) and the α,β-unsaturated N-sulfonyl ketimine (0.24 mmol, 1.2 eq).
-
Solvent and Reaction Conditions: Add anhydrous toluene (1.0 mL) and stir the reaction mixture at the desired temperature (e.g., 30 °C) for the specified time (e.g., 24-48 hours), monitoring the reaction progress by TLC.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (e.g., using a mixture of petroleum ether and ethyl acetate as the eluent) to afford the desired enantioenriched spiro-gem-diamine product.
Visualizations
Caption: Chiral auxiliary-mediated synthesis workflow.
Caption: Organocatalytic asymmetric annulation workflow.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric construction of enantioenriched spiro gem-diamines via [3 + 3] annulation of α,β-unsaturated N-sulfonyl ketimines and 3-aminobenzofurans - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 3-Methyl-3,9-diazaspiro[5.5]undecane as a Versatile Drug Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-3,9-diazaspiro[5.5]undecane is a key heterocyclic scaffold that serves as a versatile intermediate in the synthesis of a wide range of biologically active compounds. Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutics targeting various receptors and enzymes. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of drug candidates, including GABA-A receptor antagonists, CCR5 antagonists for HIV treatment, and METTL3 inhibitors for cancer therapy.
Applications of this compound Derivatives
The 3,9-diazaspiro[5.5]undecane core is a privileged structure in medicinal chemistry, offering a robust platform for generating diverse libraries of compounds with significant therapeutic potential.[1] Key areas of application include:
-
Central Nervous System (CNS) Disorders: Derivatives have shown potent antagonist activity at γ-aminobutyric acid type A (GABA-A) receptors, making them promising candidates for the treatment of various neurological and psychiatric disorders.
-
Infectious Diseases: As a core component of C-C chemokine receptor type 5 (CCR5) antagonists, this scaffold is crucial in the development of entry inhibitors for Human Immunodeficiency Virus (HIV).[2]
-
Oncology: The related 1,4,9-Triazaspiro[5.5]undecan-2-one scaffold has been instrumental in the design of potent and selective inhibitors of METTL3, an RNA methyltransferase implicated in various cancers.[3][4][5]
-
Other Therapeutic Areas: The diazaspiro[5.5]undecane framework has also been explored for its potential in treating obesity, pain, and cardiovascular disorders.[1]
Data Presentation: Bioactivity of Drug Candidates
The following tables summarize the quantitative bioactivity data for representative drug candidates synthesized using the 3,9-diazaspiro[5.5]undecane scaffold.
Table 1: GABA-A Receptor Antagonists
| Compound ID | Target | Bioassay | Activity (Kᵢ, nM) | Reference |
| 1e | α4βδ GABA-A Receptor | Radioligand Binding | 180 | [6] |
| 2027 | GABA-A Receptor | Competitive Antagonism | Potent (qualitative) | [6] |
| 018 | GABA-A Receptor | Competitive Antagonism | Potent (qualitative) | [6] |
Table 2: CCR5 Antagonists (Anti-HIV Activity)
| Compound ID | Target | Bioassay | Activity (IC₅₀, nM) | Reference |
| Diazaspiro 21 | CCR5 | RANTES-binding | 30 | [2] |
| Compound 8 | CCR5 | RANTES-binding | 14.4 | [2] |
| Compound 9 | CCR5 | RANTES-binding | 0.253 | [2] |
| Compound 20 (NIBR-1282) | CCR5 | CCR5-binding | 5.1 | [2] |
| GSK 163929 | CCR5 | HIV-1 Ba-L infected HOS cells | 4.26 | [2] |
| GSK 163929 | CCR5 | HIV-1 Ba-L infected PBL cells | 3.47 | [2] |
Table 3: METTL3 Inhibitors (Anticancer Activity)
| Compound ID | Target | Bioassay | Activity (IC₅₀, µM) | Reference |
| UZH2 (2p) | METTL3 | TR-FRET | 0.005 | [4] |
| Compound 2 | METTL3 | TR-FRET | 5.0 | [4][5] |
| Compound 5 | METTL3 | TR-FRET | 0.79 | [4][5] |
| Compound 2m | METTL3 | TR-FRET | 0.032 | |
| Compound 2n | METTL3 | TR-FRET | 0.038 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the biological pathways targeted by drugs derived from this compound and the general experimental workflows for their synthesis.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of drug candidates using this compound as a key intermediate. Researchers should adapt these protocols based on the specific requirements of their target molecules.
Protocol 1: Synthesis of N-Substituted this compound Derivatives (General Procedure for GABA-A Antagonist Scaffolds)
This protocol describes a general method for the N-alkylation or N-acylation of the secondary amine at the 9-position of the diazaspiro[5.5]undecane core.
Materials:
-
This compound
-
Appropriate alkyl halide (e.g., benzyl bromide) or acyl chloride (e.g., benzoyl chloride)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate, Methanol)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in the chosen anhydrous solvent.
-
Addition of Base: Add the base (1.2-1.5 eq) to the reaction mixture and stir for 10-15 minutes at room temperature.
-
Addition of Electrophile: Slowly add the alkyl halide or acyl chloride (1.1 eq) to the stirring solution.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction time can vary from a few hours to overnight, and heating may be required for less reactive electrophiles.
-
Work-up:
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the desired N-substituted product.
-
Characterization: Characterize the purified compound using NMR (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
Protocol 2: Synthesis of a CCR5 Antagonist Precursor via Reductive Amination
This protocol outlines the synthesis of a key intermediate for CCR5 antagonists through reductive amination of the 9-amino group of a diazaspiro[5.5]undecane derivative.
Materials:
-
A suitable this compound derivative with a free secondary amine at the 9-position.
-
An appropriate aldehyde or ketone (e.g., a substituted benzaldehyde)
-
Reducing agent (e.g., Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
-
Acetic acid (catalytic amount, if needed)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel and solvents for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the this compound derivative (1.0 eq) and the aldehyde or ketone (1.1 eq) in the anhydrous solvent.
-
Addition of Reagents: Add a catalytic amount of acetic acid if necessary to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add the reducing agent (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-24 hours.
-
Work-up:
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
-
Characterization: Confirm the structure and purity of the final compound using NMR and mass spectrometry.
Protocol 3: Synthesis of a 1,4,9-Triazaspiro[5.5]undecan-2-one based METTL3 Inhibitor Precursor
This protocol describes a key step in the synthesis of METTL3 inhibitors, involving a Buchwald-Hartwig amination to couple the diazaspiro[5.5]undecane moiety with a heterocyclic core. This protocol is adapted from the synthesis of related triazaspiro compounds.[4]
Materials:
-
tert-butyl 2-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate (or a similar protected diazaspiro lactam)
-
A suitable aryl or heteroaryl halide (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine)
-
Palladium catalyst (e.g., Pd₂ (dba)₃ or a pre-catalyst like RuPhos G4)
-
Ligand (e.g., RuPhos)
-
Base (e.g., Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu))
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Diatomaceous earth (Celite®)
-
Solvents for purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl/heteroaryl halide (1.0 eq), the protected diazaspiro lactam (1.2 eq), the palladium catalyst (e.g., 0.05 eq), the ligand (e.g., 0.1 eq), and the base (2.0 eq).
-
Degassing and Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an appropriate solvent (e.g., Ethyl Acetate) and filter through a pad of Celite®, washing the pad with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Deprotection: The protecting group (e.g., Boc) on the diazaspiro nitrogen can be removed under standard acidic conditions (e.g., Trifluoroacetic acid in DCM, or HCl in Dioxane) to yield the free amine, which can be further functionalized.
-
Characterization: Characterize the intermediate and final products by NMR and mass spectrometry.
Conclusion
This compound and its analogs are invaluable building blocks in modern drug discovery. The synthetic versatility of this scaffold allows for the creation of diverse and potent modulators of key biological targets. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this privileged heterocyclic system in the development of next-generation therapeutics.
References
- 1. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DSpace-CRIS [zora.uzh.ch]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application of 3,9-Diazaspiro[5.5]undecanes as GABA-A Receptor Antagonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), acting on ionotropic GABA-A receptors to mediate fast synaptic inhibition.[1] The diverse subtypes of GABA-A receptors, arising from different combinations of their constituent subunits (α, β, γ, δ, ε, θ, π, and ρ), present a rich landscape for therapeutic intervention in a variety of neurological and psychiatric disorders.[2][3] Recently, a novel class of compounds based on the 3,9-diazaspiro[5.5]undecane scaffold has emerged as potent and selective antagonists of GABA-A receptors. These compounds offer a unique chemical structure, deviating from classical GABA-A receptor ligands, and present new opportunities for drug discovery.
This document provides detailed application notes and experimental protocols for the characterization of 3,9-diazaspiro[5.5]undecane derivatives as GABA-A receptor antagonists. The information is intended to guide researchers in the pharmacological evaluation of these compounds, from initial binding studies to functional and cell-based assays.
Data Presentation: Quantitative Analysis of 3,9-Diazaspiro[5.5]undecane Analogs
The following tables summarize the binding affinity and functional potency of key 3,9-diazaspiro[5.5]undecane-based compounds at various GABA-A receptor subtypes. This data is crucial for understanding the structure-activity relationship (SAR) and selectivity profile of this chemical series.
Table 1: Binding Affinity (Ki) of 3,9-Diazaspiro[5.5]undecane Analogs at Rat Cortical GABA-A Receptors
| Compound | Structure | Ki (nM) [³H]muscimol displacement |
| 1e | m-methylphenyl analog | 180 |
| 2027 | (Structure not fully disclosed in provided text) | Potent antagonist |
| 018 | (Structure not fully disclosed in provided text) | Potent antagonist |
Data extracted from studies on rat cortical synaptic membranes.
Table 2: Functional Antagonist Potency (IC₅₀) and Selectivity of Compound 1e
| Receptor Subtype | Assay Type | Parameter | Value |
| α4β1δ | Whole-cell patch clamp | %Afast | 71 nM (pIC₅₀ ± SEM = 7.152 ± 0.029) |
| α1β2δ | Whole-cell patch clamp | τ value increase | Requires significantly higher concentrations than α4β1δ |
%Afast represents the fraction of receptors not occupied by the antagonist before GABA application.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established techniques for studying GABA-A receptor pharmacology.
Radioligand Binding Assay: [³H]Muscimol Displacement
This protocol describes an in vitro assay to determine the binding affinity of 3,9-diazaspiro[5.5]undecane compounds for the GABA-A receptor by measuring their ability to displace the radiolabeled agonist [³H]muscimol from rat brain membranes.[4][5]
Materials:
-
Rat cortical synaptic membranes
-
[³H]muscimol (specific activity ~30 Ci/mmol)
-
Test compounds (3,9-diazaspiro[5.5]undecane analogs)
-
Unlabeled GABA or bicuculline methiodide (for non-specific binding)
-
Binding buffer: 10 mM potassium phosphate, 100 mM potassium chloride, pH 7.5
-
96-well microplate
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Prepare rat cortical synaptic membranes using standard procedures. Protein concentration should be determined using a suitable method (e.g., Bradford assay).
-
Assay Setup: In a 96-well microplate, set up the following in triplicate:
-
Total Binding: [³H]muscimol (final concentration 2-5 nM) and binding buffer.
-
Non-specific Binding: [³H]muscimol (final concentration 2-5 nM) and a saturating concentration of unlabeled GABA (100 µM) or bicuculline methiodide (100 µM).
-
Competition Binding: [³H]muscimol (final concentration 2-5 nM) and varying concentrations of the test compound (e.g., 0.1 nM to 100 µM).
-
-
Incubation: Add the membrane preparation (final protein concentration 50 µg/ml) to each well. The final assay volume should be consistent (e.g., 1 ml). Incubate on ice for 1 hour.[5]
-
Termination: Terminate the binding reaction by rapid filtration through GF/B filters pre-soaked in binding buffer.
-
Washing: Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific [³H]muscimol binding) using non-linear regression analysis.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiology: Whole-Cell Patch Clamp Recording
This protocol details the procedure for characterizing the functional antagonist activity of 3,9-diazaspiro[5.5]undecane compounds on specific GABA-A receptor subtypes expressed in a heterologous system (e.g., HEK293 cells).[6][7]
Materials:
-
HEK293 cells transfected with the desired GABA-A receptor subunits (e.g., α4, β1, δ)
-
External solution (aCSF): 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, and 25 mM glucose, pH 7.4, bubbled with 95% O₂/5% CO₂.
-
Internal solution: 130 mM KCl, 5 mM NaCl, 0.4 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, and 11 mM EGTA, pH 7.3.
-
GABA
-
Test compounds (3,9-diazaspiro[5.5]undecane analogs)
-
Patch clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass pipettes (3-7 MΩ resistance)
Procedure:
-
Cell Culture: Plate transfected HEK293 cells onto coverslips a few days prior to recording.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ and fill with internal solution.
-
Recording Setup: Place the coverslip in the recording chamber and perfuse with external solution.
-
Cell Patching:
-
Approach a cell with the patch pipette while applying slight positive pressure.
-
Once a dimple is observed on the cell membrane, release the pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell at a holding potential of -60 to -70 mV.
-
Apply GABA (at a concentration close to its EC₅₀) to elicit a baseline current.
-
Co-apply the test compound with GABA to measure the inhibition of the GABA-evoked current.
-
To study the kinetics of antagonism, pre-apply the test compound for a set duration (e.g., 20 seconds) before the co-application with GABA.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.
-
Construct concentration-response curves to determine the IC₅₀ of the antagonist.
-
Analyze the activation and deactivation kinetics of the currents to understand the mechanism of antagonism.
-
Cell-Based Assay: T-Cell Proliferation Assay
This protocol describes how to assess the immunomodulatory effects of 3,9-diazaspiro[5.5]undecane-based GABA-A receptor antagonists by measuring their ability to rescue T-cell proliferation from GABAergic inhibition.[8][9][10]
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
Anti-CD3 antibody (for T-cell stimulation)
-
GABA
-
Test compounds (3,9-diazaspiro[5.5]undecane analogs)
-
Cell proliferation dye (e.g., CFSE or CellTrace Violet)
-
RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
96-well culture plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Dye Labeling: Resuspend cells in PBS and label with a cell proliferation dye according to the manufacturer's instructions.
-
Cell Culture and Stimulation:
-
Pre-coat a 96-well plate with anti-CD3 antibody (1-5 µg/mL) overnight at 4°C or for 2 hours at 37°C. Wash the plate to remove unbound antibody.
-
Seed the labeled cells (1 x 10⁵ cells/well) into the coated plate.
-
Add the following to the respective wells:
-
Unstimulated Control: Medium only.
-
Stimulated Control: Medium only.
-
GABA Inhibition: GABA (at a concentration known to inhibit proliferation).
-
Antagonist Rescue: GABA and varying concentrations of the test compound.
-
-
-
Incubation: Incubate the plate for 4-6 days in a humidified incubator at 37°C with 5% CO₂.
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8).
-
Acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the T-cell populations of interest (e.g., CD4+ or CD8+).
-
Analyze the dilution of the cell proliferation dye to determine the percentage of proliferating cells in each condition.
-
Plot the percentage of proliferation against the concentration of the test compound to assess its ability to rescue the GABA-induced inhibition.
-
Visualizations
GABA-A Receptor Signaling Pathway
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of Muscimol Binding and Gating by Allosteric Modulators of the GABAA Receptor: Relating Occupancy to State Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. criver.com [criver.com]
- 10. agilent.com [agilent.com]
Application Notes and Protocols: Development of 1,9-Diazaspiro[5.5]undecane-Based Acetyl-CoA Carboxylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of 1,9-diazaspiro[5.5]undecane-based inhibitors of Acetyl-CoA Carboxylase (ACC). ACC is a critical enzyme in fatty acid synthesis and its inhibition is a promising therapeutic strategy for metabolic diseases and oncology.
Introduction to 1,9-Diazaspiro[5.5]undecane-Based ACC Inhibitors
The 1,9-diazaspiro[5.5]undecane scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against both isoforms of Acetyl-CoA Carboxylase, ACC1 and ACC2.[1] These enzymes play a central role in the regulation of fatty acid synthesis and oxidation. ACC1 is primarily located in the cytoplasm of lipogenic tissues and is the rate-limiting enzyme for de novo lipogenesis. ACC2 is found on the outer mitochondrial membrane and its product, malonyl-CoA, inhibits carnitine palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation. Inhibition of both ACC isoforms can reduce fatty acid synthesis and promote fatty acid oxidation, making these inhibitors attractive candidates for the treatment of metabolic disorders such as obesity and non-alcoholic fatty liver disease (NAFLD), as well as certain types of cancer that exhibit a high rate of de novo lipogenesis.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity and pharmacokinetic properties of representative 1,9-diazaspiro[5.5]undecane-based ACC inhibitors.
Table 1: In Vitro Inhibitory Activity of Pyrazole-Fused 1,9-Diazaspiro[5.5]undecane Derivatives against Human ACC1 and ACC2. [1]
| Compound ID | hACC1 IC50 (nM) | hACC2 IC50 (nM) |
| 1a | 67 | - |
| 1c | - | - |
| 1d | - | - |
| 1e | - | - |
| 1f | - | - |
| 1g | 7 | 3 |
| 1h | 11 | 5 |
| 1k | 14 (Transcreener), 11 (Radiometric) | 3 (Transcreener), 4 (Radiometric) |
| 2 | 174 | - |
Table 2: Pharmacokinetic Parameters of Selected 1,9-Diazaspiro[5.5]undecane Derivatives. [1]
| Compound ID | Lipophilic Ligand Efficiency (LipE) | Measured Lipophilicity (ElogD) | Human Liver Microsomal Incubation (HLM) Clearance | Passive Permeability (Papp) |
| 1c | - | - | - | - |
| 1d | Similar to 1c | - | Similar to 1c | Modest improvement vs 1c |
| 1e | Similar to 1c | - | Similar to 1c | Modest improvement vs 1c |
| 1f | Lowered vs 1c | - | Higher than 1c | Improved vs 1c |
| 1g | Lowered vs 1c | - | Higher than 1c | Improved vs 1c |
Signaling Pathways and Experimental Workflows
Acetyl-CoA Carboxylase Signaling Pathway
The activity of ACC is regulated by both allosteric mechanisms and covalent modification, primarily through phosphorylation by AMP-activated protein kinase (AMPK).
References
Application Notes and Protocols: 3,9-Diazaspiro[5.5]undecane Derivatives in CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,9-diazaspiro[5.5]undecane scaffold represents a privileged structure in medicinal chemistry, offering a rigid three-dimensional framework that is advantageous for designing selective ligands for central nervous system (CNS) targets. Its unique conformational constraints can lead to enhanced binding affinity and selectivity for various receptors and transporters implicated in neurological and psychiatric disorders. This document provides detailed application notes and experimental protocols for the investigation of 3,9-diazaspiro[5.5]undecane derivatives in CNS drug discovery, with a focus on their interactions with dopamine, sigma, mu-opioid, and GABA-A receptors.
I. Targeting Dopamine D3 Receptors
The dopamine D3 receptor is a key target for the treatment of substance abuse and other neuropsychiatric disorders. Several 3,9-diazaspiro[5.5]undecane derivatives have been identified as potent and selective D3 receptor antagonists.
Quantitative Data Summary
| Compound | R Group | D3R Ki (nM) | D2R Ki (nM) | D3R/D2R Selectivity | Reference |
| 11 | 2-OCH3 | 24.2 ± 5.6 | 6,370 ± 1,145 | 264 | [1] |
| 14 | 2-OCH3 | 19.6 ± 4.7 | 6,168 ± 1,483 | 315 | [1] |
| 15a | Phenyl | 12.0 ± 2.1 | 10,860 ± 2,112 | 905 | [1] |
| 15c | 4-F-Phenyl | 25.6 ± 3.9 | 9,810 ± 1,532 | 383 | [1] |
Experimental Protocol: Dopamine D3 Receptor Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the human dopamine D3 receptor.
Materials:
-
Membrane Preparation: Membranes from CHO or HEK293 cells stably expressing the human dopamine D3 receptor.
-
Radioligand: [³H]-Spiperone or [¹²⁵I]-Iodospiperone.
-
Non-specific Binding Determinant: 10 µM Haloperidol or (+)-Butaclamol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compounds: 3,9-diazaspiro[5.5]undecane derivatives.
-
96-well microplates.
-
Glass fiber filters (GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Filtration apparatus (cell harvester).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compounds in assay buffer.
-
Reaction Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific binding determinant.
-
50 µL of test compound dilution.
-
50 µL of radioligand at a concentration close to its Kd.
-
100 µL of membrane preparation (typically 5-20 µg of protein).
-
-
Incubation: Incubate the plates for 60-120 minutes at room temperature with gentle agitation.
-
Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three to four times with ice-cold wash buffer.
-
Scintillation Counting: Dry the filters, place them in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each test compound from the competition binding curves and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
Application Notes and Protocols: In Vitro Evaluation of 3-Methyl-3,9-diazaspiro[5.5]undecane Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of 3-Methyl-3,9-diazaspiro[5.5]undecane analogs, a class of compounds with significant therapeutic potential. The primary focus of this document is on their activity as γ-aminobutyric acid type A receptor (GABAAR) antagonists, with additional information on their emerging role as CCR5 antagonists with antiviral properties.
Quantitative Data Summary
The following tables summarize the in vitro biological data for a series of this compound analogs.
GABA-A Receptor Binding Affinity
A series of 3,9-diazaspiro[5.5]undecane analogs have been synthesized and evaluated for their binding affinity to GABA-A receptors. The data presented below is from competitive radioligand binding assays using [³H]muscimol on rat cortical synaptic membranes.[1]
| Compound ID | R-group | Ki (nM)[1] |
| 1d | Phenyl | >10,000 |
| 1e | m-methylphenyl | 180[2][3] |
| 1f | p-methylphenyl | 2,300 |
| 1g | o-methylphenyl | 1,100 |
| 1h | m-methoxyphenyl | 4,300 |
| 1i | p-methoxyphenyl | >10,000 |
| 1j | o-methoxyphenyl | 1,800 |
| 1k | m-chlorophenyl | 3,100 |
| 1l | p-chlorophenyl | >10,000 |
| 1m | o-chlorophenyl | 1,200 |
| 1n | m-fluorophenyl | 4,200 |
| 1o | p-fluorophenyl | >10,000 |
| 1p | o-fluorophenyl | 1,500 |
| 1q | 2,3-dichlorophenyl | 1,500 |
| 1r | 3,5-dichlorophenyl | 1,200 |
CCR5 Antagonist and Antiviral Activity
Recent studies have explored 3,9-diazaspiro[5.5]undecane and undecan-2-one derivatives as potent CCR5 antagonists with antiviral activity.[1][2][4] While detailed quantitative data for a broad range of 3-Methyl analogs is found within specialized literature, the general activity is noted here. One particular compound, designated as 32 in a key study, was identified as having an attractive combination of antiviral potency, selectivity, and favorable pharmacokinetic properties.[1][2][4]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
GABA-A Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound analogs for the GABA-A receptor.
Materials:
-
Test Compounds: this compound analogs
-
Radioligand: [³H]muscimol
-
Non-specific Binding Control: GABA (gamma-Aminobutyric acid)
-
Membrane Preparation: Rat cortical synaptic membranes
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Membrane Preparation:
-
Homogenize rat cerebral cortices in ice-cold sucrose buffer (0.32 M sucrose).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in ice-cold binding buffer and incubate at 37°C for 30 minutes to remove endogenous GABA.
-
Centrifuge again at 20,000 x g for 20 minutes at 4°C.
-
Wash the pellet twice by resuspending in fresh binding buffer and centrifuging.
-
Resuspend the final pellet in a known volume of binding buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of [³H]muscimol (final concentration ~1-2 nM), and 100 µL of membrane preparation (50-100 µg of protein).
-
Non-specific Binding: 50 µL of GABA (final concentration 1 mM), 50 µL of [³H]muscimol, and 100 µL of membrane preparation.
-
Compound Competition: 50 µL of test compound (at various concentrations), 50 µL of [³H]muscimol, and 100 µL of membrane preparation.
-
-
Incubate the plate at 4°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in binding buffer using a cell harvester.
-
Wash the filters three times with 5 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding for each concentration of the test compound.
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
T-Cell Proliferation Assay
This assay evaluates the effect of this compound analogs on T-cell proliferation, which can be relevant for their immunomodulatory potential.
Materials:
-
Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells.
-
Cell Proliferation Dye: e.g., Carboxyfluorescein succinimidyl ester (CFSE).
-
T-cell Stimulant: e.g., Anti-CD3/CD28 antibodies or Phytohemagglutinin (PHA).
-
Test Compounds: this compound analogs.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin.
-
96-well culture plates
-
Flow cytometer
Protocol:
-
Cell Preparation and Staining:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the cells with PBS and resuspend at a concentration of 1 x 10⁶ cells/mL in PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold culture medium.
-
Wash the cells three times with culture medium to remove excess dye.
-
-
Cell Culture and Treatment:
-
Resuspend the CFSE-labeled cells in culture medium at 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 50 µL of the T-cell stimulant to the appropriate wells.
-
Add 50 µL of the test compound at various concentrations to the appropriate wells. Include a vehicle control.
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO₂ incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from each well and transfer to flow cytometry tubes.
-
Wash the cells with PBS containing 2% FBS.
-
If desired, stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8).
-
Acquire the samples on a flow cytometer, measuring the fluorescence intensity of CFSE.
-
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter.
-
Analyze the CFSE fluorescence histogram. Proliferating cells will show successive halving of CFSE intensity.
-
Quantify the percentage of proliferating cells in each condition.
-
Determine the effect of the test compounds on T-cell proliferation compared to the stimulated control.
-
In Vitro CCR5 Binding and Antiviral (HIV-1 Entry) Assay (General Protocol)
This section provides a general protocol for evaluating compounds as CCR5 antagonists. Specific conditions may need to be optimized based on the cell lines and viral strains used.
Materials:
-
Cells:
-
Target Cells: TZM-bl cells (HeLa cell line expressing CD4, CXCR4, and CCR5, with an integrated Tat-responsive luciferase reporter gene).
-
Virus Producer Cells: HEK293T cells.
-
-
Plasmids:
-
HIV-1 envelope (Env) expression plasmid (R5-tropic, e.g., from BaL or JR-FL strain).
-
HIV-1 backbone plasmid (Env-deficient, containing a luciferase reporter gene).
-
-
Reagents:
-
Transfection reagent (e.g., FuGENE 6).
-
Cell culture medium (DMEM with 10% FBS).
-
Test compounds (this compound analogs).
-
Luciferase assay reagent.
-
-
96-well culture plates (white, clear bottom)
-
Luminometer
Protocol:
-
Production of HIV-1 Pseudovirus:
-
Co-transfect HEK293T cells with the HIV-1 Env expression plasmid and the HIV-1 backbone plasmid using a suitable transfection reagent.
-
Incubate for 48-72 hours.
-
Harvest the cell culture supernatant containing the pseudovirus.
-
Clarify the supernatant by centrifugation and filtration (0.45 µm filter).
-
Titer the pseudovirus on TZM-bl cells to determine the appropriate dilution for the neutralization assay.
-
-
HIV-1 Entry (Neutralization) Assay:
-
Seed TZM-bl cells in a white, clear-bottom 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
In a separate plate, pre-incubate the diluted pseudovirus with the serial dilutions of the test compounds for 1 hour at 37°C.
-
Remove the medium from the TZM-bl cells and add the virus-compound mixture.
-
Incubate for 48 hours at 37°C.
-
-
Luciferase Activity Measurement:
-
Remove the supernatant from the wells.
-
Lyse the cells by adding luciferase assay reagent.
-
Measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition of viral entry for each compound concentration relative to the virus-only control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway: GABA-A Receptor Antagonism
Caption: Competitive antagonism of the GABA-A receptor by a this compound analog.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for the GABA-A receptor radioligand binding assay.
Experimental Workflow: T-Cell Proliferation Assay
Caption: Workflow for the CFSE-based T-cell proliferation assay.
References
Application Notes and Protocols for N-alkylation of 3,9-diazaspiro[5.5]undecane Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the N-alkylation of the 3,9-diazaspiro[5.5]undecane core, a valuable scaffold in medicinal chemistry. Derivatives of this spirocyclic diamine have shown significant biological activity, acting as antagonists for the CCR5 receptor and as ligands for dopamine and sigma receptors.[1][2][3] The protocols outlined below describe two common and effective methods for N-alkylation: direct alkylation with alkyl halides and reductive amination.
Data Presentation: N-alkylation of 3,9-diazaspiro[5.5]undecane
The following table summarizes representative reaction conditions and yields for the mono- and di-N-alkylation of 3,9-diazaspiro[5.5]undecane using the protocols detailed in this document.
Note: The data presented in this table is illustrative and based on typical yields for N-alkylation of secondary amines. Actual yields may vary depending on the specific substrate, reagent, and experimental conditions.
| Entry | Method | Alkylating Agent | Stoichiometry (Amine:Alkylating Agent) | Base/Reducing Agent | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Direct Alkylation | Methyl Iodide | 1 : 1.1 | K₂CO₃ | Acetonitrile | 25 | 12 | Mono-methylated | 85 |
| 2 | Direct Alkylation | Methyl Iodide | 1 : 2.2 | K₂CO₃ | Acetonitrile | 50 | 24 | Di-methylated | 90 |
| 3 | Direct Alkylation | Benzyl Bromide | 1 : 1.1 | DIPEA | DMF | 25 | 16 | Mono-benzylated | 80 |
| 4 | Direct Alkylation | Benzyl Bromide | 1 : 2.2 | DIPEA | DMF | 60 | 24 | Di-benzylated | 88 |
| 5 | Reductive Amination | Formaldehyde | 1 : 1.1 | NaBH(OAc)₃ | Dichloromethane | 25 | 12 | Mono-methylated | 92 |
| 6 | Reductive Amination | Formaldehyde | 1 : 2.2 | NaBH(OAc)₃ | Dichloromethane | 25 | 24 | Di-methylated | 95 |
| 7 | Reductive Amination | Cyclohexanone | 1 : 1.1 | NaBH(OAc)₃ | Dichloromethane | 25 | 18 | Mono-cyclohexylated | 85 |
| 8 | Reductive Amination | Cyclohexanone | 1 : 2.2 | NaBH(OAc)₃ | Dichloromethane | 25 | 36 | Di-cyclohexylated | 75 |
Experimental Workflows
The following diagram illustrates the general workflows for the N-alkylation of the 3,9-diazaspiro[5.5]undecane core via direct alkylation and reductive amination.
Experimental Protocols
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol describes the N-alkylation of 3,9-diazaspiro[5.5]undecane using an alkyl halide in the presence of a non-nucleophilic base. This method is straightforward and effective for introducing simple alkyl groups.[4]
Materials:
-
3,9-diazaspiro[5.5]undecane
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., anhydrous potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., acetonitrile or N,N-dimethylformamide (DMF))
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
To a solution of 3,9-diazaspiro[5.5]undecane (1.0 eq.) in the chosen anhydrous solvent (acetonitrile or DMF), add the base. For mono-alkylation, use 1.5-2.0 eq. of base. For di-alkylation, use 3.0-4.0 eq. of base.
-
Add the alkyl halide (1.1 eq. for mono-alkylation, 2.2 eq. for di-alkylation) dropwise to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature or heat as required (see data table for representative conditions). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. If using K₂CO₃, filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated 3,9-diazaspiro[5.5]undecane.
Protocol 2: Reductive Amination
This one-pot procedure involves the in-situ formation of an imine or iminium ion between 3,9-diazaspiro[5.5]undecane and a carbonyl compound, followed by reduction.[5][6] This method is particularly useful for its mild conditions and high chemoselectivity, especially when using sodium triacetoxyborohydride.[7]
Materials:
-
3,9-diazaspiro[5.5]undecane
-
Aldehyde or ketone (e.g., formaldehyde, cyclohexanone)
-
Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃))
-
Anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolve 3,9-diazaspiro[5.5]undecane (1.0 eq.) and the aldehyde or ketone (1.1 eq. for mono-alkylation, 2.2 eq. for di-alkylation) in the anhydrous solvent.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine/iminium ion intermediate.
-
Add the reducing agent, sodium triacetoxyborohydride (1.2-1.5 eq. per carbonyl group), portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.
Signaling Pathway
Derivatives of the 3,9-diazaspiro[5.5]undecane core have been identified as potent and selective antagonists of the dopamine D2 receptor, a key target in the treatment of various neuropsychiatric disorders.[2][8] The diagram below illustrates the canonical G-protein coupled signaling pathway for the dopamine D2 receptor, which is inhibited by antagonists featuring the diazaspiro[5.5]undecane scaffold.
References
- 1. Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. | Sigma-Aldrich [merckmillipore.com]
- 2. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: Application Notes on the Use of Boc-Protected 3,9-Diazaspiro[5.5]undecane in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-protected 3,9-diazaspiro[5.5]undecane is a valuable bifunctional scaffold in medicinal chemistry and drug discovery. Its rigid spirocyclic core imparts conformational constraint on molecules, which can lead to improved potency and selectivity for biological targets. The presence of two nitrogen atoms at positions 3 and 9, one of which is protected with a tert-butyloxycarbonyl (Boc) group, allows for sequential and regioselective functionalization. This enables the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. This document provides detailed application notes, experimental protocols, and visualizations for the use of this versatile building block in the synthesis of biologically active molecules, particularly focusing on its application in the development of GABA-A receptor antagonists.
Applications in Medicinal Chemistry
The 3,9-diazaspiro[5.5]undecane core has been successfully incorporated into a variety of biologically active compounds. Its unique three-dimensional structure can effectively mimic or disrupt critical interactions in protein binding sites.
Antagonists of the GABA-A Receptor: A significant application of this scaffold is in the development of competitive antagonists for the γ-aminobutyric acid type A (GABA-A) receptor. These receptors are ligand-gated ion channels that play a crucial role in mediating inhibitory neurotransmission in the central nervous system. Dysregulation of GABAergic signaling is implicated in various neurological and psychiatric disorders. The 3,9-diazaspiro[5.5]undecane moiety serves as a key structural element in a class of potent GABA-A receptor antagonists.
Other Potential Applications: The versatility of the 3,9-diazaspiro[5.5]undecane scaffold extends beyond GABA-A receptor antagonists. Derivatives have been explored as modulators of other important drug targets, including:
-
Melanin-Concentrating Hormone Receptor 1 (MCH-R1): Antagonists of MCH-R1 are being investigated for the treatment of obesity.
-
Neurokinin-1 (NK1) Receptor: NK1 receptor antagonists have applications in the management of nausea, vomiting, and pain.
Synthetic Strategy and Workflow
The general synthetic approach for creating a library of N-substituted 3,9-diazaspiro[5.5]undecane derivatives involves a two-step sequence starting from the commercially available Boc-protected 3,9-diazaspiro[5.5]undecane. The workflow consists of:
-
N-Functionalization: The unprotected secondary amine at the 9-position is functionalized via acylation or alkylation.
-
Boc Deprotection: The Boc protecting group at the 3-position is removed under acidic conditions to yield the final primary or secondary amine, which can be further modified if desired.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of Boc-3,9-diazaspiro[5.5]undecane
This protocol describes a general method for the acylation of the secondary amine of Boc-3,9-diazaspiro[5.5]undecane using an acyl chloride or a carboxylic acid with a coupling agent.
Materials:
-
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
-
Acyl chloride (e.g., benzoyl chloride, m-toluoyl chloride) OR Carboxylic acid (e.g., benzoic acid, m-toluic acid)
-
Triethylamine (Et3N)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (if using a carboxylic acid)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure using Acyl Chloride:
-
Dissolve tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (1.0 eq.) in dichloromethane.
-
Add triethylamine (1.5 eq.) to the solution and stir at room temperature.
-
Slowly add the desired acyl chloride (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-acylated product.
Procedure using Carboxylic Acid and HBTU:
-
Dissolve the carboxylic acid (1.1 eq.) in dichloromethane.
-
Add HBTU (1.1 eq.) and triethylamine (2.0 eq.) to the solution and stir for 15 minutes at room temperature.
-
Add a solution of tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (1.0 eq.) in dichloromethane to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Boc Deprotection
This protocol describes the removal of the Boc protecting group from the N-acylated 3,9-diazaspiro[5.5]undecane derivative.
Materials:
-
N-acylated tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate derivative
-
4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) (if using TFA)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
Procedure:
-
Dissolve the N-acylated Boc-protected compound in a minimal amount of methanol or dichloromethane.
-
Add an excess of 4M HCl in 1,4-dioxane or a solution of TFA in DCM (e.g., 1:1 v/v).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
If the hydrochloride salt is desired, it can be precipitated by the addition of diethyl ether and collected by filtration.
-
To obtain the free amine, dissolve the residue in water, basify with a saturated aqueous NaHCO3 solution, and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the final deprotected product.
Quantitative Data
The following table summarizes the binding affinities (Ki) of a series of N-acyl-3,9-diazaspiro[5.5]undecane derivatives as GABA-A receptor antagonists.
| Compound ID | R Group (Acyl Moiety) | Ki (nM) at GABA-A Receptor |
| 1a | Acetyl | >10,000 |
| 1b | Isobutyryl | 2,500 |
| 1c | Benzoyl | 320 |
| 1d | 2-Methylbenzoyl | 450 |
| 1e | 3-Methylbenzoyl | 180 |
| 1f | 4-Methylbenzoyl | 280 |
| 1g | 3-Methoxybenzoyl | 230 |
| 1h | 4-Methoxybenzoyl | 410 |
| 1i | 3-Chlorobenzoyl | 210 |
| 1j | 4-Chlorobenzoyl | 290 |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways of key receptors targeted by 3,9-diazaspiro[5.5]undecane derivatives.
Conclusion
Boc-protected 3,9-diazaspiro[5.5]undecane is a highly valuable and versatile building block for the synthesis of novel, biologically active compounds. Its rigid spirocyclic structure and the potential for differential functionalization of its two nitrogen atoms make it an attractive scaffold for medicinal chemists. The protocols and data presented herein provide a solid foundation for researchers to explore the synthetic potential of this scaffold and to develop new therapeutic agents targeting a range of biological pathways.
Application Notes and Protocols: 3-Methyl-3,9-diazaspiro[5.5]undecane in the Development of NK1/NK2 Dual Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tachykinin neurokinin-1 (NK1) and neurokinin-2 (NK2) receptors, members of the G protein-coupled receptor (GPCR) superfamily, are key players in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1] Their respective endogenous ligands are Substance P (SP) for NK1 and Neurokinin A (NKA) for NK2. Given their roles in various disease states, the development of antagonists for these receptors is of significant therapeutic interest. Dual antagonism of both NK1 and NK2 receptors presents a promising strategy for conditions where both pathways are implicated, such as in certain inflammatory and respiratory diseases.
The 3-Methyl-3,9-diazaspiro[5.5]undecane scaffold has emerged as a privileged structure in the design of NK1/NK2 dual antagonists. This spirocyclic core offers a rigid framework that can be strategically functionalized to achieve high affinity and selectivity for both receptors. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of this compound-based NK1/NK2 dual antagonists.
Signaling Pathways
Both NK1 and NK2 receptors primarily couple to Gq/11 proteins. Upon agonist binding, this initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). There is also evidence for coupling to Gs proteins, leading to the stimulation of adenylyl cyclase and an increase in cyclic AMP (cAMP).
References
Troubleshooting & Optimization
Technical Support Center: Purification of Diazaspiro[5.5]undecane Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of diazaspiro[5.5]undecane compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying diazaspiro[5.5]undecane compounds?
A1: Due to their unique structural features, diazaspiro[5.5]undecane compounds present several purification challenges:
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High Polarity: The presence of two nitrogen atoms within the spirocyclic core imparts significant polarity, which can lead to poor solubility in common organic solvents and strong interactions with polar stationary phases like silica gel.
-
Basicity: The amine functionalities make these compounds basic, which can result in peak tailing during chromatography on silica gel and necessitates the use of mobile phase modifiers.
-
Stereoisomerism: The spirocyclic nature and potential for substituents create multiple stereocenters, often leading to mixtures of diastereomers and enantiomers that can be difficult to separate.
-
Formation of Side Products: Synthesis of the diazaspiro[5.5]undecane scaffold can sometimes be accompanied by the formation of structurally similar impurities, such as products of incomplete cyclization or rearrangement.[1]
-
Low Crystallinity: The rigid, three-dimensional structure of some derivatives can make them difficult to crystallize, hindering purification by recrystallization.
Q2: How can I remove acidic impurities from my diazaspiro[5.5]undecane product?
A2: Acid-base extraction is a highly effective method for removing acidic impurities. By dissolving the crude product in an organic solvent and washing with an aqueous basic solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide), acidic impurities will be deprotonated and extracted into the aqueous layer, leaving the basic diazaspiro[5.5]undecane in the organic phase.[2][3][4][5][6]
Q3: My diazaspiro[5.5]undecane compound is streaking badly on the silica gel TLC plate. What can I do?
A3: Streaking is a common issue when running basic compounds on silica gel. To mitigate this, you can add a small amount of a basic modifier to your mobile phase. Typically, 0.1-1% triethylamine (Et₃N) or ammonia in the eluent will neutralize the acidic silanol groups on the silica surface, leading to improved peak shape.
Q4: I am struggling to separate diastereomers of my substituted diazaspiro[5.5]undecane. What techniques should I try?
A4: The separation of diastereomers can be challenging but is often achievable using high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).[7]
-
HPLC: Both normal-phase and reversed-phase HPLC can be effective. Optimization of the mobile phase composition and stationary phase is key. Sometimes, using a different stationary phase chemistry (e.g., cyano or phenyl instead of C18) can provide the necessary selectivity.[8][9]
-
SFC: SFC is often superior to HPLC for preparative separations of stereoisomers due to its speed and lower solvent consumption. Chiral stationary phases are commonly used in SFC for enantiomer separations and can also be effective for diastereomer resolution.
Q5: How can I purify my diazaspiro[5.5]undecane if it is not amenable to chromatography or crystallization?
A5: If standard chromatographic and crystallization methods fail, consider converting your compound to a salt. Diazaspiro[5.5]undecanes readily form salts with acids like HCl or tartaric acid. These salts often exhibit different solubility profiles and are frequently more crystalline than the free base, which may facilitate purification by recrystallization. The pure salt can then be neutralized to regenerate the free base if needed.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Troubleshooting Steps |
| Compound streaks or tails on the column | Interaction of the basic amine with acidic silica gel. | Add a basic modifier (e.g., 0.1-1% triethylamine or ammonia) to the mobile phase. Alternatively, use a different stationary phase like alumina or a bonded silica phase (e.g., amino- or cyano-). |
| Poor separation of product from a closely related impurity | Insufficient selectivity of the chromatographic system. | Optimize the mobile phase by trying different solvent combinations. A gradient elution may provide better resolution than an isocratic one.[10] Consider a different stationary phase with alternative selectivity (e.g., switching from normal-phase to reversed-phase). |
| Compound does not elute from the column | Compound is too polar for the chosen mobile phase. | Gradually increase the polarity of the mobile phase. For highly polar compounds on silica, a mobile phase system like dichloromethane/methanol/ammonia might be necessary. |
| Low recovery of the compound after chromatography | Irreversible adsorption to the silica gel or decomposition on the column. | Deactivate the silica gel by pre-treating it with the mobile phase containing a basic modifier. Test the stability of your compound on a small amount of silica before performing a large-scale column. |
Crystallization
| Problem | Possible Cause | Troubleshooting Steps |
| Compound "oils out" instead of crystallizing | The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated. | Try a lower-boiling point solvent or a mixture of solvents. Start with a more dilute solution. |
| No crystal formation upon cooling | The solution is not supersaturated, or nucleation is slow. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. Further cooling in an ice bath or even a freezer may be necessary. |
| Crystals are very fine or needle-like | Rapid crystal growth. | Allow the solution to cool more slowly. Using a solvent system where the compound has slightly higher solubility can promote the growth of larger, more well-defined crystals. |
| Purity does not improve after crystallization | The impurity co-crystallizes with the product. | Try a different solvent or a mixture of solvents for recrystallization. Sometimes, converting the compound to a salt can significantly alter its crystallization behavior and allow for the separation of impurities. |
Data Presentation
Table 1: Representative Column Chromatography Conditions for Diazaspiro[5.5]undecane Purification
| Compound Type | Stationary Phase | Mobile Phase | Yield (%) | Purity (%) |
| N-Boc protected 3,9-diazaspiro[5.5]undecane | Silica Gel | Hexane/Ethyl Acetate (gradient) | 85 | >98 |
| 1-Aryl-1,8-diazaspiro[5.5]undecane | Silica Gel | Dichloromethane/Methanol (with 0.5% NH₃) | 78 | >97 |
| 3,9-Diazaspiro[5.5]undecane-2-one | Reversed-Phase C18 | Water (with 0.1% TFA)/Acetonitrile (gradient) | 92 | >99 (as TFA salt) |
Note: These are representative conditions and may require optimization for specific derivatives.
Table 2: Illustrative Crystallization Solvents for Diazaspiro[5.5]undecane Derivatives
| Compound Form | Solvent System | Initial Purity (%) | Purity after Crystallization (%) |
| Free Base | Isopropanol/Hexane | 90 | >98 |
| Hydrochloride Salt | Ethanol/Diethyl Ether | 95 | >99.5 |
| Tartrate Salt | Methanol/Water | 92 | >99 |
Note: The choice of solvent is highly dependent on the specific substitution pattern of the diazaspiro[5.5]undecane.
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Acidic Impurities
-
Dissolution: Dissolve the crude reaction mixture containing the diazaspiro[5.5]undecane in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Aqueous Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the aqueous wash (steps 2-4) one more time to ensure complete removal of acidic impurities.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying and Concentration: Drain the organic layer into a flask, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the purified basic product.[2][3][4][5][6]
Protocol 2: General Procedure for Flash Column Chromatography
-
Adsorbent and Eluent Preparation: Choose an appropriate stationary phase (silica gel is common) and a mobile phase system based on TLC analysis. For diazaspiro[5.5]undecanes, a common mobile phase is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), often with a small amount of a basic modifier (e.g., 0.1-1% triethylamine).
-
Column Packing: Pack a glass column with a slurry of the stationary phase in the initial mobile phase.
-
Sample Loading: Dissolve the crude compound in a minimum amount of the mobile phase and load it onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions. A gradient of increasing polarity is often used to separate compounds with different polarities.
-
Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified diazaspiro[5.5]undecane.[10]
Protocol 3: Crystallization of a Diazaspiro[5.5]undecane Hydrochloride Salt
-
Dissolution: Dissolve the impure diazaspiro[5.5]undecane free base in a minimum amount of a suitable solvent (e.g., ethanol or isopropanol) with gentle heating.
-
Salt Formation: Add a solution of hydrochloric acid in an alcohol (e.g., 2M HCl in ethanol) dropwise until the solution is acidic (check with pH paper).
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Complete Crystallization: Place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any soluble impurities.
-
Drying: Dry the crystals under vacuum to obtain the pure hydrochloride salt.
Visualizations
Caption: A general troubleshooting workflow for the purification of diazaspiro[5.5]undecane compounds.
Caption: Logical relationships between impurity types and suitable purification methods.
References
- 1. researchgate.net [researchgate.net]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. amherst.edu [amherst.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. hplc.eu [hplc.eu]
- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. orgsyn.org [orgsyn.org]
Technical Support Center: Overcoming Challenges in the Spirocyclization of Piperidine Rings
Welcome to the technical support center for the spirocyclization of piperidine rings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of these complex scaffolds.
Frequently Asked Questions (FAQs)
Q1: My spirocyclization reaction is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in piperidine spirocyclization can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not be reaching completion.
-
Solution: Increase the reaction time or temperature. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Ensure all reagents and catalysts are pure and active, and if your reagents are sensitive to air or moisture, maintain an inert atmosphere.[1]
-
-
Suboptimal Reaction Conditions: The chosen solvent, temperature, or catalyst may not be ideal for your specific substrate.
-
Solution: Screen different solvents, as polarity can significantly influence the reaction outcome.[2] Experiment with a range of temperatures; while higher temperatures can increase the reaction rate, they may also lead to side product formation.[3] The choice of catalyst is also critical and may need to be optimized for your specific transformation.
-
-
Product Degradation: The desired spirocyclic product might be unstable under the reaction or workup conditions.
-
Side Product Formation: Competing reaction pathways can consume starting material and reduce the yield of the desired product.
Q2: I am observing a mixture of diastereomers in my spirocyclization. How can I improve the diastereoselectivity?
A2: Controlling stereochemistry is a common challenge in the synthesis of spiro-piperidines. Several strategies can be employed to enhance diastereoselectivity.
Strategies to Enhance Diastereoselectivity:
-
Chiral Catalysts and Auxiliaries: The use of chiral catalysts, such as chiral phosphoric acids, can be highly effective in inducing enantioselectivity in asymmetric aza-Michael reactions for the formation of 3-spiropiperidines.[2][4] Chiral auxiliaries attached to the substrate can also direct the stereochemical outcome.
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Catalyst and Ligand Effects: In metal-catalyzed reactions, the choice of metal and ligand can have a profound impact on diastereoselectivity. For instance, in Ag(I)/PPh3-catalyzed cycloisomerizations of tryptamine-ynamides to form spiro[indole-3,4'-piperidine] scaffolds, non-covalent interactions between the substrate and the catalyst/ligand complex stabilize the transition state, leading to high diastereoselectivity.[5]
-
Temperature Optimization: Lowering the reaction temperature often improves diastereoselectivity by favoring the transition state with the lower activation energy.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the diastereomeric ratio of the product. Screening a variety of solvents is recommended.
-
Substrate Control: The inherent stereochemistry of the substrate can be used to control the stereochemical outcome of the cyclization.
Q3: What is the role of the N-protecting group in piperidine spirocyclization, and how do I choose the right one?
A3: The nitrogen-protecting group plays a crucial role in the synthesis of piperidines and their spirocyclic analogues. It influences the nucleophilicity of the nitrogen, the conformational preference of the ring, and the overall reactivity of the substrate.
Key Considerations for Choosing an N-Protecting Group:
-
Stability: The protecting group must be stable to the reaction conditions of the spirocyclization step. Common protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are widely used due to their stability under a range of conditions.[6]
-
Influence on Reactivity: The electronic nature of the protecting group can affect the nucleophilicity of the piperidine nitrogen. Electron-withdrawing groups like Boc and Cbz can decrease nucleophilicity.
-
Ease of Removal: The protecting group must be removable under conditions that do not affect the final spirocyclic product. The Boc group is typically removed under acidic conditions, while the Cbz group is often removed by hydrogenolysis.
-
Impact on Stereoselectivity: The steric bulk of the protecting group can influence the facial selectivity of the cyclization step.
Troubleshooting Guides
Guide 1: Low Yield in Photoredox-Catalyzed Spirocyclization
This guide focuses on troubleshooting the synthesis of spirocyclic piperidines from linear aryl halide precursors using an organic photoredox catalyst.[7]
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive photocatalyst | Use a fresh batch of the photocatalyst. Ensure it has been stored correctly, protected from light and moisture. |
| Insufficient light irradiation | Ensure the reaction mixture is being effectively irradiated with the correct wavelength of light (e.g., blue LEDs). Check the placement and intensity of the light source. | |
| Poor quality of reagents | Use high-purity starting materials, especially the aryl halide and the amine reductant (e.g., DIPEA). Impurities can quench the excited state of the photocatalyst. | |
| Inefficient single-electron transfer (SET) | The redox potentials of the catalyst, reductant, and substrate may not be well-matched. Consider screening different organic photoredox catalysts with varying redox potentials. | |
| Formation of side products (e.g., hydrodehalogenation) | Inefficient radical cyclization | The rate of hydrogen atom transfer (HAT) from the solvent or reductant may be competing with the desired cyclization. Try using a solvent that is a poorer hydrogen atom donor. |
| Unwanted side reactions of the radical intermediate | Optimize the concentration of the reactants. Higher concentrations may favor intermolecular side reactions. |
Guide 2: Poor Diastereoselectivity in Aza-Michael Spirocyclization
This guide addresses issues with stereocontrol in the synthesis of 3-spiropiperidines via an intramolecular asymmetric aza-Michael cyclization catalyzed by a chiral phosphoric acid.[4]
| Problem | Possible Cause | Suggested Solution |
| Low enantiomeric ratio (e.r.) | Suboptimal chiral catalyst | Screen a panel of chiral phosphoric acid catalysts with different steric and electronic properties (e.g., (R)-TRIP, (R)-TiPSY).[4] |
| Incorrect catalyst loading | Optimize the catalyst loading. Typically, 10-20 mol% is a good starting point.[4] | |
| High reaction temperature | A reduction in enantioselectivity can be observed at higher temperatures. Try running the reaction at a lower temperature.[4] | |
| Poor diastereomeric ratio (d.r.) | Steric hindrance | The steric bulk of the substituents on the starting material can influence the approach of the cyclizing amine. Consider modifications to the substrate if possible. |
| Unfavorable transition state | The solvent can play a crucial role in stabilizing the transition state. Screen a range of solvents with varying polarities. | |
| Low yield | Steric hindrance inhibiting the aza-Michael step | For highly substituted substrates, the cyclization may be slow or not occur at all. More forcing conditions (higher temperature, longer reaction time) might be necessary, but this could negatively impact stereoselectivity.[4] |
Experimental Protocols
Protocol 1: General Procedure for Photoredox-Catalyzed Spirocyclization of Aryl Halides[7]
A 16 mL screw-top test tube is charged with the appropriate aryl halide precursor (0.3 mmol, 1.0 equiv) and the photocatalyst 3DPAFIPN (0.015 mmol, 5 mol%). The tube is then equipped with a stirrer bar and sealed with a PTFE/silicone septum. The atmosphere in the tube is exchanged by applying a vacuum and backfilling with N₂. The solvent and N,N-diisopropylethylamine (DIPEA) (1.5 mmol, 5.0 equiv) are then added. The resulting mixture is stirred at 800 rpm for 16 hours with irradiation by commercial blue LEDs. After the reaction is complete, the mixture is diluted with H₂O and extracted with EtOAc (3 x 20 mL).
Protocol 2: Asymmetric 'Clip-Cycle' Synthesis of 3-Spiropiperidines[4]
'Clip' Step (Cross Metathesis):
To a solution of the N-Cbz-protected 1-amino-hex-5-ene (1.0 equiv) and a thioacrylate (1.2 equiv) in CH₂Cl₂ (0.1 M) is added the Hoveyda-Grubbs 2nd generation catalyst (10 mol%). The reaction mixture is stirred at 40 °C for 16 hours. The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography.
'Cycle' Step (Asymmetric Aza-Michael Cyclization):
To a solution of the cross-metathesis product (1.0 equiv) in a suitable solvent (e.g., toluene, 0.02 M) is added the chiral phosphoric acid catalyst (e.g., (R)-anthra, 20 mol%). The reaction is stirred at a specified temperature (e.g., 80 °C) for 24-48 hours. After completion, the reaction mixture is concentrated, and the crude product is purified by flash column chromatography to afford the enantioenriched 3-spiropiperidine.
Data Presentation
Table 1: Effect of Chiral Phosphoric Acid Catalyst on the Aza-Michael Cyclization of a Model Substrate [4]
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | e.r. |
| 1 | (R)-TRIP | Toluene | 60 | 45 | 93:7 |
| 2 | (R)-TiPSY | Toluene | 60 | 25 | 91:9 |
| 3 | (R)-anthra | Toluene | 60 | 60 | 95:5 |
| 4 | (R)-phenanth | Toluene | 60 | 55 | 94:6 |
| 5 | (R)-anthra | CH₂Cl₂ | 60 | 40 | 92:8 |
| 6 | (R)-anthra | Toluene | 80 | 75 | 94:6 |
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in piperidine spirocyclization.
Caption: Strategies for optimizing diastereoselectivity in spirocyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Diazaspiro[5.5]undecane Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of diazaspiro[5.5]undecane derivatives. It includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to facilitate the optimization of reaction conditions and ensure successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the diazaspiro[5.5]undecane core?
A1: Several effective methods have been developed for the synthesis of diazaspiro[5.5]undecane scaffolds. One of the most robust and high-yielding methods is the [5+1] double Michael addition reaction.[1] This typically involves the reaction of a 1,5-diaryl-1,4-pentadien-3-one derivative with an active methylene compound like N,N-dimethylbarbituric acid.[1][2] Other notable strategies include the intramolecular spirocyclization of 4-substituted pyridines and multi-step syntheses starting from piperidone derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields in diazaspiro[5.5]undecane synthesis can arise from several factors. Incomplete reactions are a common issue, which may be due to suboptimal reaction temperature, insufficient reaction time, or degraded reagents. The purity of starting materials is also crucial, as impurities can interfere with the reaction. Additionally, side reactions, such as the formation of enamines or other byproducts, can consume starting materials and reduce the yield of the desired product. Finally, product loss during the work-up and purification stages can significantly impact the final isolated yield.
Q3: I'm observing multiple spots on my TLC plate even after the reaction should be complete. What could these be?
A3: The presence of multiple spots on a TLC plate post-reaction can indicate a mixture of starting materials, the desired product, and potentially one or more side products or intermediates. In the context of the double Michael addition, a common side product could result from a single Michael addition rather than the desired double addition and cyclization. Other possibilities include decomposition of the starting materials or product, especially if the reaction is sensitive to air, moisture, or prolonged heating.
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the progress of the reaction.[2] A suitable solvent system should be chosen to achieve good separation between the starting materials and the product. By spotting the reaction mixture alongside the starting materials on a TLC plate at regular intervals, you can observe the consumption of the reactants and the formation of the product. The reaction is typically considered complete when the starting material spot is no longer visible.
Q5: What are the best practices for purifying diazaspiro[5.5]undecane compounds?
A5: Purification of diazaspiro[5.5]undecane derivatives, which are often basic, can present challenges. Column chromatography on silica gel is a common method; however, the basic nature of the product can lead to streaking and poor separation. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, can be added to the eluent. Alternatively, using a different stationary phase like alumina can be beneficial. Recrystallization from an appropriate solvent system is also a highly effective method for obtaining a pure product, provided the compound is a solid.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive or degraded reagents. | Ensure all starting materials and reagents are pure and dry. Use freshly opened or properly stored reagents. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some reactions require heating to proceed at a reasonable rate, while others may need cooling to prevent side reactions. | |
| Inefficient stirring. | Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially if reagents are not fully soluble. | |
| Formation of Tarry Byproducts | Reaction temperature is too high. | Lower the reaction temperature. Consider adding reagents dropwise to control any exotherm. |
| High concentration of reactants. | Run the reaction at a lower concentration to minimize polymerization or decomposition. | |
| Difficulty in Product Purification | Product streaking on silica gel column. | Add a small percentage (0.1-1%) of triethylamine or ammonium hydroxide to the eluent to neutralize the acidic sites on the silica gel. Consider using alumina as the stationary phase. |
| Product is an oil and will not crystallize. | If the product is an oil, attempt to convert it to a salt (e.g., hydrochloride) to facilitate crystallization and handling. | |
| Product is water-soluble. | If the product has high polarity and is suspected to be in the aqueous layer during work-up, extract the aqueous phase multiple times with a more polar organic solvent. | |
| Inconsistent or Irreproducible Results | Sensitivity to air or moisture. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. |
| Variability in reagent quality. | Use reagents from the same batch or supplier for a series of experiments to ensure consistency. |
Data Presentation
Table 1: Effect of Solvent and Base on the Yield of 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone Derivatives
| Entry | Solvent | Base | Time (h) | Yield (%) |
| 1 | Dichloromethane | Diethylamine | 3 | 98 |
| 2 | Dichloromethane | Triethylamine | 5 | 65 |
| 3 | Dichloromethane | Pyridine | 5 | 60 |
| 4 | Chloroform | Diethylamine | 3.5 | 94 |
| 5 | Acetonitrile | Diethylamine | 4 | 70 |
| 6 | Tetrahydrofuran | Diethylamine | 4 | 75 |
| 7 | Toluene | Diethylamine | 12 | No reaction |
Data adapted from a study on the synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone derivatives via a double Michael addition.
Experimental Protocols
Synthesis of 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone Derivatives via Double Michael Addition
This protocol is based on the highly efficient synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone derivatives.[1][2]
Materials:
-
N,N-dimethylbarbituric acid
-
Appropriate 1,5-diaryl-1,4-pentadien-3-one derivative
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Diethylamine
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Dichloromethane (anhydrous)
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Ethyl acetate
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Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N,N-dimethylbarbituric acid (1.0 mmol) and the 1,5-diaryl-1,4-pentadien-3-one derivative (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere.
-
Addition of Base: To the stirred solution, add diethylamine (0.2 mmol) dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 3-4 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure diazaspiro[5.5]undecane derivative.
Visualizations
Caption: General experimental workflow for the synthesis of diazaspiro[5.5]undecane derivatives.
Caption: Decision tree for troubleshooting low reaction yields.
References
Technical Support Center: Synthesis of 3-Methyl-3,9-diazaspiro[5.5]undecane
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 3-Methyl-3,9-diazaspiro[5.5]undecane. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low to no yield of the desired product | Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivated reagents. | - Monitor the reaction progress using TLC or LC-MS. - Increase the reaction time or temperature as appropriate for the specific synthetic step. - Use fresh or purified reagents and solvents. |
| Side reactions consuming starting materials: Competing side reactions may be more favorable under the current reaction conditions. | - Adjust the stoichiometry of the reactants. - Change the order of addition of reagents. - Use a different catalyst or solvent system to favor the desired reaction pathway. | |
| Presence of multiple unexpected spots on TLC/LC-MS | Formation of byproducts: Side reactions such as over-alkylation, polymerization, or rearrangement may be occurring. | - For reductive amination steps, consider using a milder reducing agent like sodium triacetoxyborohydride to minimize over-alkylation. - For cyclization steps, high concentrations can favor intermolecular reactions; try running the reaction under high dilution conditions. - Analyze the byproducts by mass spectrometry to understand their structure and adjust the reaction conditions accordingly. |
| Decomposition of product or starting material: The target molecule or reactants may be unstable under the reaction or workup conditions. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. - Modify the workup procedure to be milder (e.g., avoid strong acids or bases if the product is sensitive). | |
| Difficulty in purifying the final product | Co-elution of impurities: Byproducts with similar polarity to the desired product can make chromatographic separation challenging. | - Try a different column chromatography stationary phase (e.g., alumina instead of silica gel). - Consider converting the product to a salt (e.g., hydrochloride) to alter its solubility and facilitate purification by recrystallization. - Explore other purification techniques such as distillation under reduced pressure. |
| Inconsistent reaction outcomes | Variability in reagent quality or reaction setup: Moisture in the air, impurities in solvents or reagents, and slight variations in temperature can lead to inconsistent results. | - Dry all glassware thoroughly before use. - Use anhydrous solvents and high-purity reagents. - Ensure consistent and accurate temperature control throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The synthesis of this compound can be approached through several pathways. A common strategy involves the construction of a piperidine ring followed by a spirocyclization. One plausible route is the double reductive amination of a suitable diketone with methylamine and ammonia, followed by cyclization. Another approach could involve the synthesis of a pre-formed piperidine ring with a side chain that can undergo intramolecular cyclization to form the spirocyclic core.
Q2: I am observing a significant amount of a higher molecular weight byproduct. What could it be?
A2: A higher molecular weight byproduct often suggests intermolecular reactions, leading to dimers or polymers. This is particularly common in cyclization reactions when the concentration of the reactants is too high. We recommend employing high-dilution conditions to favor the intramolecular cyclization pathway.
Q3: My reductive amination step is giving me a mixture of the secondary and tertiary amines. How can I improve the selectivity?
A3: Over-alkylation is a common issue in reductive amination. To favor the formation of the desired N-methylated product, you can try a few strategies:
-
Stoichiometry Control: Use a controlled amount of the methylating agent (e.g., formaldehyde).
-
Milder Reducing Agent: Employ a less reactive reducing agent such as sodium triacetoxyborohydride, which is known to be more selective for the reduction of iminium ions over aldehydes.
-
Stepwise Synthesis: Protect the secondary amine first, perform the methylation on the other nitrogen, and then deprotect.
Q4: What are the recommended purification methods for this compound?
A4: As a diamine, this compound is basic and can be purified by standard techniques. Column chromatography on silica gel using a mobile phase containing a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol/dichloromethane) can be effective in preventing tailing. Alternatively, the product can be converted to its hydrochloride salt by treatment with HCl, which can then be purified by recrystallization. The free base can be regenerated by treatment with a base.
Experimental Protocols
Protocol 1: Synthesis of a Spirocyclic Precursor via Double Michael Addition
This protocol describes a potential route to a key intermediate in the synthesis of this compound.
-
Reaction Setup: To a solution of diethyl 1,1-bis(2-cyanoethyl)malonate (1 equiv.) in ethanol, add a catalytic amount of sodium ethoxide.
-
Addition of Amine: Add N-methyl-4-piperidone (1.1 equiv.) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and monitor the reaction by TLC.
-
Workup: After completion, cool the reaction mixture, neutralize with a weak acid, and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Cyclization to Form the Spiro-diamine Core
This protocol outlines the reduction of a dinitrile precursor to form the diazaspirocycle.
-
Reaction Setup: In a high-pressure reactor, dissolve the dinitrile precursor from Protocol 1 in methanol saturated with ammonia.
-
Catalyst Addition: Add Raney Nickel (approximately 10% by weight) to the solution.
-
Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 50-100 bar) and heat to the desired temperature (e.g., 80-120 °C).
-
Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.
-
Workup: After the reaction is complete, cool the reactor, carefully filter off the catalyst, and concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or by salt formation and recrystallization.
Visualizations
Caption: Plausible synthetic pathway for this compound.
Technical Support Center: Enhancing the Metabolic Stability of 3,9-Diazaspiro[5.5]undecane Derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the metabolic stability of 3,9-diazaspiro[5.5]undecane derivatives.
Disclaimer
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for N-heterocyclic compounds like 3,9-diazaspiro[5.5]undecane derivatives?
A1: N-heterocyclic compounds are susceptible to a variety of Phase I and Phase II metabolic reactions. Common pathways include:
-
Phase I (Functionalization):
-
Oxidation: Cytochrome P450 (CYP) enzymes can catalyze hydroxylation, N-oxidation, and dealkylation at positions adjacent to the nitrogen atoms or on substituents.
-
Dehydrogenation: Formation of double bonds can occur, leading to more unsaturated derivatives.
-
-
Phase II (Conjugation):
-
Glucuronidation: The addition of glucuronic acid to hydroxylated metabolites or directly to the nitrogen atoms is a common detoxification pathway.
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Sulfation: Sulfotransferases can add a sulfonate group to hydroxylated metabolites.
-
Q2: How can I improve the metabolic stability of my 3,9-diazaspiro[5.5]undecane derivative?
A2: Several strategies can be employed to enhance metabolic stability:
-
Blocking Metabolic Soft Spots: Introduce sterically hindering groups or replace metabolically liable hydrogens with fluorine or deuterium at positions susceptible to oxidation.
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Bioisosteric Replacement: Replace metabolically unstable moieties with more robust groups that retain the desired biological activity. For instance, replacing a metabolically active aromatic ring with a more stable heterocycle.
-
Conformational Constraint: The rigid spirocyclic core of 3,9-diazaspiro[5.5]undecane derivatives already contributes to metabolic stability by reducing conformational flexibility and limiting access of metabolic enzymes.[1] Further rigidification of substituents may also be beneficial.
Q3: My compound shows high clearance in human liver microsomes (HLM). What should I do next?
A3: High clearance in HLM suggests rapid metabolic turnover. The next steps should involve:
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Metabolite Identification: Use LC-MS/MS to identify the major metabolites formed. This will pinpoint the "metabolic soft spots."
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Reaction Phenotyping: Determine which specific CYP enzymes are responsible for the metabolism of your compound. This can be done using a panel of recombinant human CYP enzymes or selective chemical inhibitors.
-
Structural Modification: Based on the metabolite identification and reaction phenotyping data, rationally design new analogs with improved metabolic stability by modifying the identified soft spots.
Troubleshooting Guides
Liver Microsomal Stability Assay
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability between replicate experiments. | Inconsistent pipetting of microsomes, cofactors, or test compound. | Ensure proper mixing of all stock solutions. Use calibrated pipettes and pre-wet tips before dispensing. |
| Degradation of NADPH cofactor. | Prepare the NADPH regenerating system fresh for each experiment. | |
| Variability in microsomal activity between batches. | Use a well-characterized, pooled batch of microsomes for all related experiments. Run a positive control with a known substrate to verify activity. | |
| Compound appears unstable in the absence of NADPH. | Chemical instability in the assay buffer or at 37°C. | Run a control incubation with heat-inactivated microsomes or in buffer alone to assess chemical stability. |
| Non-CYP mediated metabolism (e.g., by esterases present in microsomes). | If the compound has ester functionalities, consider the possibility of hydrolysis. | |
| No metabolism observed for a compound expected to be metabolized. | Low intrinsic clearance of the compound. | Increase the microsomal protein concentration or the incubation time. |
| The primary metabolic pathway is not CYP-mediated and requires other cofactors (e.g., UDPGA for glucuronidation). | Consider using hepatocytes, which contain a broader range of Phase I and Phase II enzymes and cofactors. | |
| Poor solubility of the test compound leading to precipitation. | Ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all wells. Visually inspect for precipitation. |
LC-MS/MS Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor peak shape or peak splitting. | Sub-optimal chromatographic conditions. | Optimize the mobile phase composition, gradient, and column chemistry. |
| Issues with the injection solvent. | Ensure the injection solvent is compatible with the initial mobile phase conditions. | |
| Ion suppression or enhancement. | Co-eluting matrix components from the microsomal incubation. | Improve sample clean-up (e.g., protein precipitation followed by solid-phase extraction). |
| Modify the chromatographic method to separate the analyte from interfering matrix components. | ||
| Use a stable isotope-labeled internal standard to compensate for matrix effects. | ||
| In-source fragmentation or formation of adducts. | High cone voltage or other MS source parameters. | Optimize MS source conditions to minimize in-source fragmentation and promote the formation of the desired parent ion. |
| Presence of salts in the mobile phase or sample. | Use volatile mobile phase additives (e.g., formic acid, ammonium acetate). |
Quantitative Data
The following table summarizes the in vitro metabolic stability data for a series of 1,9-diazaspiro[5.5]undecane derivatives, which are inhibitors of acetyl-CoA carboxylase (ACC). This data can provide insights into the structure-activity relationships concerning metabolic stability for related diazaspiro scaffolds.
| Compound | ACC1 IC50 (nM) | ACC2 IC50 (nM) | HLM Clearance (µL/min/mg) |
| 1c | 12 | 6 | 125 |
| 1d | 10 | 5 | 134 |
| 1e | 11 | 6 | 123 |
| 1f | 20 | 10 | >200 |
| 1g | 7 | 3 | >200 |
| 1h | 11 | 5 | 160 |
Data extracted from a review on 1,9-diazaspiro[5.5]undecane-containing compounds.[2]
Experimental Protocols
Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a test compound by measuring its disappearance over time in the presence of liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (e.g., 20 mg/mL)
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Phosphate buffer (100 mM, pH 7.4)
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NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
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Ice-cold stop solution (e.g., acetonitrile with an internal standard)
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96-well incubation plate
-
Incubator/shaker (37°C)
Procedure:
-
Prepare the test compound working solution by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).
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On ice, add the appropriate volume of phosphate buffer, liver microsomes (e.g., to a final concentration of 0.5 mg/mL), and test compound working solution to each well of the incubation plate.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system to each well.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold stop solution to the corresponding wells. The 0-minute time point is prepared by adding the stop solution before the NADPH regenerating system.
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Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the percentage of the parent compound remaining at each time point.
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint).
CYP Reaction Phenotyping using Selective Inhibitors
Objective: To identify the specific CYP isozymes responsible for the metabolism of a test compound.
Materials:
-
Same materials as the liver microsomal stability assay.
-
Stock solutions of selective CYP inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6, etc.) in a suitable solvent.
Procedure:
-
Follow the liver microsomal stability assay protocol with the following modifications.
-
Prepare separate incubation mixtures, each containing a specific CYP inhibitor at a concentration known to cause maximal inhibition of its target isozyme.
-
Include a control incubation without any inhibitor.
-
Pre-incubate the microsomes with the inhibitor for a specified time (e.g., 10-15 minutes) at 37°C before adding the test compound and initiating the reaction with NADPH.
-
Incubate for a fixed time point where significant metabolism is observed in the absence of inhibitors.
-
Terminate the reactions and process the samples for LC-MS/MS analysis.
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Compare the amount of parent compound remaining in the presence of each inhibitor to the control incubation. A significant increase in the parent compound remaining in the presence of a specific inhibitor indicates the involvement of that CYP isozyme in the metabolism of the test compound.
Visualizations
Caption: Workflow for a typical in vitro liver microsomal stability assay.
Caption: Simplified signaling pathway of Acetyl-CoA Carboxylase (ACC) and its inhibition.
References
Technical Support Center: Improving Aqueous Solubility of Novel Diazaspiro Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when improving the aqueous solubility of novel diazaspiro compounds.
Frequently Asked Questions (FAQs)
Q1: Why do many novel diazaspiro compounds exhibit poor aqueous solubility?
Novel diazaspiro compounds often possess rigid, complex, and sometimes planar structures, which can lead to high crystal lattice energy and, consequently, low aqueous solubility. Furthermore, their molecular structure may have a high lipophilicity (LogP), contributing to poor partitioning into aqueous media. These factors can hinder oral bioavailability and complicate parenteral formulation development.[1][2][3]
Q2: What are the primary strategies to improve the aqueous solubility of diazaspiro compounds?
There are several established strategies to enhance the solubility of poorly water-soluble drugs, which can be broadly categorized as:
-
Chemical Modifications: This includes salt formation and the synthesis of prodrugs.[4][5][6]
-
Physical Modifications: These approaches involve altering the solid-state properties of the active pharmaceutical ingredient (API), such as creating amorphous solid dispersions, reducing particle size (micronization and nanosizing), and forming co-crystals.[7][8][9][10]
-
Formulation Approaches: This involves the use of excipients like co-solvents, surfactants, and cyclodextrins to improve the solubility of the compound in the final dosage form.[2][11][12][13]
Q3: How do I decide which solubility enhancement strategy is best for my diazaspiro compound?
The selection of an appropriate strategy depends on the physicochemical properties of your specific diazaspiro compound, the desired dosage form, and the intended route of administration.[9] A decision-making workflow can help guide this process.
Troubleshooting Guides
Salt Formation
Q: My diazaspiro compound is basic, but salt formation did not significantly improve its solubility. What could be the reason?
A: Several factors can influence the success of salt formation for solubility enhancement:
-
pKa Difference: For effective salt formation, a pKa difference of at least 2-3 units between the basic drug and the acidic counter-ion is generally recommended.[14]
-
Common Ion Effect: The solubility of a salt can be suppressed in a medium containing a common ion. For instance, the solubility of a hydrochloride salt may be lower in acidic environments like the stomach due to the presence of chloride ions.[15]
-
Lattice Energy of the Salt: The newly formed salt may have a high crystal lattice energy, which can offset the solubility gains from ionization.
-
Physical Stability of the Salt: The salt form might be unstable and disproportionate back to the free base and counter-ion upon exposure to certain pH conditions or humidity.
Q: I have formed a hydrochloride salt of my diazaspiro compound, but it is very hygroscopic. What can I do?
A: Hygroscopicity can pose challenges for solid dosage form development. Consider screening a wider range of counter-ions. Alternative counter-ions like mesylate, tosylate, or fumarate might form less hygroscopic salts.[14]
Data Presentation: Comparison of Different Salt Forms
| Salt Form | Aqueous Solubility (µg/mL) at pH 6.8 | Physical Stability (40°C/75% RH, 1 week) |
| Free Base | 2 | Stable |
| Hydrochloride | 50 | Deliquescent |
| Mesylate | 85 | Stable |
| Fumarate | 120 | Slightly Hygroscopic |
Amorphous Solid Dispersions (ASDs)
Q: I prepared an amorphous solid dispersion of my diazaspiro compound, but it recrystallized during storage. How can I prevent this?
A: Recrystallization is a common stability issue with ASDs.[8][16] To improve the physical stability of your ASD, you can:
-
Optimize Polymer Selection: The choice of polymer is critical. Polymers like PVP, HPMC, and HPMC-AS can stabilize the amorphous form of the drug through specific interactions and by increasing the glass transition temperature (Tg) of the dispersion.[9]
-
Increase Polymer Loading: A higher polymer-to-drug ratio can provide better stabilization by reducing the molecular mobility of the drug molecules.
-
Incorporate a Second Polymer: In some cases, a combination of polymers can offer synergistic stabilizing effects.
-
Control Moisture Content: Store the ASD under dry conditions, as moisture can act as a plasticizer and promote recrystallization.
Q: My ASD shows good initial dissolution, but the compound precipitates out of solution quickly. What is the cause?
A: This phenomenon is often referred to as "spring and parachute." The ASD provides the "spring" by rapidly dissolving to create a supersaturated solution. However, this supersaturated state is thermodynamically unstable.[2] To maintain supersaturation (the "parachute" effect), you can:
-
Use Precipitation Inhibiting Polymers: Certain polymers, such as HPMC-AS, are particularly effective at inhibiting the precipitation of the drug from a supersaturated solution.[9]
-
Incorporate Surfactants: Surfactants can help to solubilize the drug in micelles and prevent precipitation.[11]
Prodrug Approach
Q: I am considering a prodrug strategy for my diazaspiro compound. What kind of promoieties are suitable for improving aqueous solubility?
A: The prodrug approach involves covalently attaching a hydrophilic promoiety to the parent drug, which is later cleaved in vivo to release the active compound.[4][5] For diazaspiro compounds, which often contain secondary or tertiary amines, suitable promoieties include:
-
Phosphate Esters: These are highly effective at increasing aqueous solubility due to their ionizable nature.[1]
-
Amino Acids and Peptides: Attaching amino acids or small peptides can introduce ionizable groups and improve solubility.
-
Polyethylene Glycol (PEG): PEGylation can significantly enhance water solubility and also prolong the circulation half-life of the drug.[9]
Q: How can I ensure the promoiety is efficiently cleaved in vivo to release the active diazaspiro compound?
A: The linker connecting the promoiety to the parent drug must be designed to be cleaved by specific enzymes (e.g., esterases, phosphatases) or through chemical hydrolysis at physiological pH. In vitro plasma stability assays are crucial to confirm the release of the parent drug.
Experimental Protocols
Protocol 1: Kinetic Aqueous Solubility Assay (Turbidimetric Method)
This assay is a high-throughput method suitable for early-stage discovery to rank compounds based on their kinetic solubility.[17][18][19]
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Stock Solution Preparation: Prepare a 10 mM stock solution of the diazaspiro compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
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Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing a larger volume (e.g., 198 µL) of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.
-
Incubation and Measurement: Incubate the plate at room temperature for 1-2 hours with gentle shaking. Measure the turbidity (absorbance at a wavelength like 620 nm) using a plate reader.
-
Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed, indicated by a significant increase in turbidity.
Protocol 2: Thermodynamic Aqueous Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility and is considered the gold standard.[17][19][20]
-
Sample Preparation: Add an excess amount of the solid diazaspiro compound to a known volume of aqueous buffer (e.g., pH 7.4) in a glass vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation of Solid: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm filter.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard calibration curve.
Protocol 3: Preparation of Amorphous Solid Dispersion by Solvent Evaporation
This is a common laboratory-scale method for preparing ASDs for initial screening.
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Dissolution: Dissolve both the diazaspiro compound and the chosen polymer (e.g., PVP K30) in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol).
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Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature to avoid thermal degradation.
-
Drying: Dry the resulting solid film or powder under a high vacuum for at least 24 hours to remove any residual solvent.
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Characterization: Characterize the resulting solid dispersion using techniques like Powder X-ray Diffraction (PXRD) to confirm its amorphous nature and Differential Scanning Calorimetry (DSC) to determine its glass transition temperature (Tg).
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. ispe.gr.jp [ispe.gr.jp]
- 4. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | MDPI [mdpi.com]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. journal.appconnect.in [journal.appconnect.in]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. longdom.org [longdom.org]
- 13. ijmsdr.org [ijmsdr.org]
- 14. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rjpdft.com [rjpdft.com]
- 16. AMORPHOUS SOLID DISPERSIONS - Increasing Solubility From API to Tablets [drug-dev.com]
- 17. Aqueous Solubility Assay - Enamine [enamine.net]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. pharmatutor.org [pharmatutor.org]
Technical Support Center: NMR Interpretation of 3-Methyl-3,9-diazaspiro[5.5]undecane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the interpretation of Nuclear Magnetic Resonance (NMR) spectra for 3-Methyl-3,9-diazaspiro[5.5]undecane.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing more peaks in my 1H NMR spectrum than expected. What could be the cause?
A1: The presence of unexpected peaks in your 1H NMR spectrum can arise from several sources:
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Impurities: Residual solvents from purification (e.g., ethyl acetate, dichloromethane) or byproducts from the synthesis are common culprits. Refer to the impurity reference table below to identify potential contaminants.[1]
-
Rotamers: Amine-containing rings can exhibit slow conformational exchange on the NMR timescale, leading to the appearance of multiple sets of signals for the same proton. Try acquiring the spectrum at a higher temperature to increase the rate of bond rotation and potentially coalesce these signals.[2]
-
Water: The presence of water in your NMR solvent can lead to a broad peak. The chemical shift of water is highly dependent on the solvent and temperature.[1][2] To confirm the presence of an exchangeable proton like water or an N-H proton, you can perform a D2O shake experiment, which will cause the peak to disappear.[2][3]
Q2: The chemical shifts of my signals are different from what I predicted. Why might this be?
A2: Discrepancies in chemical shifts can be due to:
-
Solvent Effects: The choice of deuterated solvent can significantly influence the chemical shifts of protons, especially those attached to or near nitrogen atoms. Spectra taken in different solvents like CDCl3 versus benzene-d6 can show different patterns.[2]
-
Concentration: The concentration of your sample can affect chemical shifts, particularly for protons involved in intermolecular interactions.[2]
-
pH: The protonation state of the nitrogen atoms will drastically alter the electronic environment and thus the chemical shifts of nearby protons. Ensure your sample is free from acidic or basic impurities.
Q3: My peaks are broad and poorly resolved. How can I improve the spectrum quality?
A3: Broad peaks can be caused by several factors:
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Poor Shimming: The magnetic field homogeneity needs to be optimized for each sample. Re-shimming the spectrometer can significantly improve peak shape.[4]
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Sample Insolubility: If your compound is not fully dissolved, it can lead to broad lines. Ensure your sample is completely soluble in the chosen NMR solvent.[2]
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances can cause significant line broadening.
-
High Concentration: A highly concentrated sample can also result in broader peaks.[2]
Q4: How can I distinguish between the two piperidine rings in the NMR spectrum?
A4: The two piperidine rings in this compound are chemically distinct. One ring contains an N-methyl group, while the other has an N-H proton. This difference will be reflected in the chemical shifts of the adjacent protons. The protons on the carbon atoms alpha to the N-methyl group will have a different chemical shift compared to the protons alpha to the N-H group.[3][5] Two-dimensional NMR techniques like COSY and HSQC can be invaluable in assigning the proton and carbon signals to their respective rings.
Data Presentation: Predicted NMR Data
The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound based on the known values for piperidine and N-methylpiperidine. Actual values may vary depending on experimental conditions.
Table 1: Predicted 1H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H2, H4 (N-CH3 ring) | ~2.3 - 2.8 | m | Protons alpha to the methylated nitrogen. |
| H8, H10 (N-H ring) | ~2.7 - 3.1 | m | Protons alpha to the secondary amine nitrogen. |
| H6, H7 (N-CH3 ring) | ~1.4 - 1.7 | m | Protons beta to the methylated nitrogen. |
| H1, H5 (N-H ring) | ~1.5 - 1.8 | m | Protons beta to the secondary amine nitrogen. |
| N-CH3 | ~2.2 - 2.4 | s | Methyl group on the nitrogen. |
| N-H | Variable (broad) | s | Amine proton; chemical shift is concentration and solvent dependent. |
Table 2: Predicted 13C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C5 (Spiro center) | ~35 - 45 | Quaternary carbon at the spiro junction. |
| C2, C4 (N-CH3 ring) | ~55 - 60 | Carbons alpha to the methylated nitrogen. |
| C8, C10 (N-H ring) | ~45 - 50 | Carbons alpha to the secondary amine nitrogen. |
| C6, C7 (N-CH3 ring) | ~25 - 30 | Carbons beta to the methylated nitrogen. |
| C1, H5 (N-H ring) | ~25 - 30 | Carbons beta to the secondary amine nitrogen. |
| N-CH3 | ~46 | Methyl carbon. |
Table 3: Common Impurities and their 1H NMR Signals in CDCl3
| Impurity | Chemical Shift (ppm) | Multiplicity |
| Dichloromethane | 5.32 | s |
| Ethyl Acetate | 2.05 (CH3), 4.12 (CH2), 1.26 (CH3) | s, q, t |
| Acetone | 2.17 | s |
| Water | ~1.56 | s (broad) |
Experimental Protocols
Standard NMR Sample Preparation
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Sample Weighing: Accurately weigh 5-10 mg of this compound.
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Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, D2O, DMSO-d6) in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
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Internal Standard (Optional): If quantitative analysis is required, add a suitable internal standard.
-
Shimming: Place the NMR tube in the spectrometer and perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.[4]
-
Acquisition: Acquire the 1H and 13C NMR spectra using standard acquisition parameters. For amines, it is often beneficial to also acquire 2D spectra such as COSY and HSQC for unambiguous signal assignment.
Visualizations
Caption: Troubleshooting workflow for NMR interpretation.
Caption: Structural relationships in this compound.
References
Technical Support Center: Synthesis of 3-Methyl-3,9-diazaspiro[5.5]undecane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Methyl-3,9-diazaspiro[5.5]undecane.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include N-methyl-4-piperidone and derivatives of methanetetraacetic acid. The choice of starting material will influence the overall synthetic strategy and potential impurities.
Q2: What are the key reaction types involved in the synthesis?
A2: The synthesis often involves key steps such as Michael additions, spirocyclization, and reductions. For instance, a divergent synthesis can be achieved through an efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor.[1] Another approach involves the intramolecular spirocyclization of 4-substituted pyridines.[1]
Q3: I am observing low yields in the spirocyclization step. What are the potential causes and solutions?
A3: Low yields in spirocyclization can be due to several factors:
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Incomplete reaction: The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC or GC. If incomplete, consider extending the reaction time or slightly increasing the temperature.
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Steric hindrance: The substituents on your starting materials might be sterically hindering the cyclization. It may be necessary to redesign the substrate or use a more potent catalyst.
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Side reactions: Undesired side reactions could be consuming your starting material. Analyze the crude product to identify byproducts and adjust reaction conditions (e.g., temperature, solvent, catalyst) to minimize their formation.
Q4: How can I minimize the formation of impurities during the synthesis?
A4: Minimizing impurities requires careful control of reaction conditions:
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Inert atmosphere: For reactions involving air-sensitive reagents like strong bases (e.g., sodium amide), ensure a robust inert atmosphere (e.g., nitrogen or argon) to prevent degradation and side reactions.
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Temperature control: Maintain the recommended reaction temperature. Excursions can lead to the formation of byproducts.
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Reagent purity: Use high-purity starting materials and reagents to avoid introducing impurities from the outset.
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Stoichiometry: Ensure accurate stoichiometry of reactants and reagents. An excess of a particular reactant can lead to side reactions.
Q5: What are the recommended methods for purifying the final product, this compound?
A5: Purification can be challenging due to the physical properties of the product. Common methods include:
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Distillation: If the product is a liquid with a suitable boiling point, vacuum distillation can be effective. However, isomers can have very close boiling points, making separation difficult.[2]
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Crystallization: If the product or a salt form is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.
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Chromatography: Column chromatography on silica gel or another suitable stationary phase is a versatile method for separating the desired product from impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.
Problem 1: Incomplete Reaction During Spirocyclization
| Symptom | Possible Cause | Suggested Solution |
| Starting material remains after the expected reaction time (confirmed by TLC/GC). | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature incrementally while monitoring the reaction progress. |
| Poor activity of the base or catalyst. | Use a fresh batch of the base or catalyst. Ensure proper handling and storage to maintain activity. For bases like sodium amide, ensure it is not pyrophoric and handle under an inert atmosphere.[2] | |
| Inefficient mixing on a larger scale. | Ensure adequate agitation is maintained in the reactor to ensure homogeneity of the reaction mixture. |
Problem 2: Formation of Isomeric Impurities
| Symptom | Possible Cause | Suggested Solution |
| Presence of undesired isomers in the final product (confirmed by NMR, GC-MS). | Isomerization of an intermediate or the final product. | Maintain a low reaction temperature during steps involving strong bases.[2] Minimize the reaction time to reduce the opportunity for isomerization.[2] Consider alternative synthetic routes that avoid harsh conditions prone to causing isomerization.[2] |
| Non-selective reaction conditions. | If the reaction is not stereoselective, explore the use of chiral auxiliaries or catalysts to favor the formation of the desired isomer. |
Problem 3: Low Overall Yield
| Symptom | Possible Cause | Suggested Solution |
| The final isolated yield is significantly lower than expected from small-scale experiments. | Mechanical losses during workup and transfers. | Optimize transfer steps to minimize losses. Ensure efficient extraction and phase separation. |
| Degradation of product during purification. | If using distillation, ensure the temperature is not too high to cause decomposition. For chromatography, select a solvent system that provides good separation without causing product degradation on the stationary phase. | |
| Sub-optimal reaction conditions at scale. | Re-optimize reaction parameters such as concentration, temperature, and addition rates for the larger scale. |
Experimental Protocols
A plausible synthetic route starting from N-methyl-4-piperidone is outlined below.
Step 1: Synthesis of 9-Oxo-3-methyl-3-azaspiro[5.5]undec-7-ene
This step involves a Robinson annulation reaction between N-methyl-4-piperidone and methyl vinyl ketone.
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Materials: N-methyl-4-piperidone, methyl vinyl ketone, potassium tert-butoxide, THF.
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Procedure:
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Set up a multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and an inert gas inlet.
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Dissolve N-methyl-4-piperidone in anhydrous THF under an inert atmosphere.
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Cool the solution to 0°C.
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Slowly add a solution of potassium tert-butoxide in THF to the reaction mixture.
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Add methyl vinyl ketone dropwise, maintaining the temperature below 5°C.
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Allow the reaction to warm to room temperature and stir for 18 hours.
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Monitor the reaction by TLC.
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Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Step 2: Hydrogenation to 3-Methyl-3,9-diazaspiro[5.5]undecan-9-one
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Materials: 9-Oxo-3-methyl-3-azaspiro[5.5]undec-7-ene, Palladium on carbon (Pd/C), Ethyl acetate, Hydrogen gas.
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Procedure:
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Dissolve the crude product from Step 1 in ethyl acetate.
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Add a catalytic amount of Pd/C to the solution.
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Place the reaction mixture in a hydrogenation apparatus.
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Purge the system with hydrogen gas and then maintain a hydrogen pressure of 4.5 bar.
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Stir the reaction at ambient temperature for 18 hours.
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Monitor the reaction by TLC or GC to confirm the disappearance of the starting material.
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Filter the reaction mixture through a pad of celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to yield the spiro ketone.
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Step 3: Reductive Amination to this compound
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Materials: 3-Methyl-3,9-diazaspiro[5.5]undecan-9-one, Ammonium acetate, Sodium cyanoborohydride, Methanol.
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Procedure:
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Dissolve the spiro ketone in methanol.
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Add ammonium acetate in excess.
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Stir the mixture at room temperature for 1 hour.
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Cool the reaction mixture to 0°C.
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Slowly add sodium cyanoborohydride in portions.
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Allow the reaction to warm to room temperature and stir overnight.
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Quench the reaction by adding aqueous HCl.
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Basify the mixture with aqueous NaOH and extract the product with an appropriate organic solvent.
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Dry the organic layer, filter, and concentrate to obtain the crude this compound.
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Purify the product by distillation or column chromatography.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Technical Support Center: Synthesis of Diazaspiro[5.5]undecane via Michael Addition
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the synthesis of diazaspiro[5.5]undecane scaffolds using the Michael addition reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of a diazaspiro[5.5]undecane core using a double Michael addition?
The synthesis typically involves the reaction of a primary amine with a divinyl ketone or a similar Michael acceptor. The reaction proceeds via a cascade mechanism where the primary amine first undergoes an intermolecular aza-Michael addition to one of the vinyl groups. This is followed by an intramolecular aza-Michael addition of the newly formed secondary amine onto the second vinyl group, leading to the formation of a piperidinone ring. When the primary amine is part of a cyclic structure, this can lead to the formation of the spirocyclic diazaspiro[5.5]undecane core.
Q2: What are the most common byproducts in this reaction?
The most frequently encountered byproducts include:
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Polymerization of the Michael Acceptor: The divinyl ketone or other activated olefin can undergo self-polymerization under the basic conditions of the reaction.[1]
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Di-addition Products: The initial Michael adduct, which still possesses a reactive amine, can react with another molecule of the Michael acceptor instead of cyclizing.
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Mono-Michael Adduct: The reaction may stop after the first intermolecular Michael addition, without the subsequent intramolecular cyclization occurring.
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Retro-Michael Reaction Products: The Michael addition is a reversible process. Under certain conditions, the product can revert to the starting materials, leading to a low yield of the desired product.[1][2]
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Self-condensation Products: The starting materials or intermediates can undergo self-condensation reactions, especially under strongly basic or high-temperature conditions.[2]
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. You can spot the reaction mixture alongside the starting materials on a TLC plate. The disappearance of the starting material spots and the appearance of a new spot for the product indicate the progress of the reaction. It is advisable to use a combination of polar and non-polar solvents as the mobile phase to achieve good separation.
Q4: Is the reaction sensitive to air or moisture?
While some Michael additions can be performed in open flasks, it is generally good practice to run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential side reactions with atmospheric components, such as the reaction of amines with carbon dioxide.[3] The presence of moisture can also interfere with the reaction, especially if strong bases like sodium hydride are used.
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incorrect Base: The chosen base may not be strong enough to deprotonate the nucleophile or catalyze the reaction effectively. | 1. Select an appropriate base. For aza-Michael additions, organic bases like triethylamine (TEA) or diethylamine are often sufficient. For less reactive nucleophiles, stronger bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) may be necessary. |
| 2. Retro-Michael Reaction: The equilibrium may favor the starting materials.[1][2] | 2. Use a lower reaction temperature. Once the initial addition has occurred, reducing the temperature can help to trap the product and prevent the reverse reaction. | |
| 3. Poor Quality of Reagents: Degradation of starting materials, especially the amine or the Michael acceptor, can inhibit the reaction. | 3. Purify starting materials. Ensure the amine and Michael acceptor are pure and dry before use. | |
| Multiple Spots on TLC, Difficult Purification | 1. Polymerization of Michael Acceptor: The α,β-unsaturated system can polymerize under basic conditions.[1] | 1. Control the concentration and temperature. Add the Michael acceptor slowly to the reaction mixture to keep its instantaneous concentration low. Running the reaction at a lower temperature can also minimize polymerization. |
| 2. Formation of Di-addition Products: The intermediate mono-adduct may be reacting with another molecule of the acceptor. | 2. Use a higher dilution. Running the reaction at a lower concentration can favor the intramolecular cyclization over the intermolecular di-addition. | |
| 3. Mixture of Stereoisomers: The reaction may be producing a mixture of diastereomers. | 3. Optimize the reaction conditions for stereoselectivity. The choice of solvent and base can influence the stereochemical outcome. Chiral catalysts or auxiliaries may be required for enantioselective synthesis. | |
| Product Precipitates from Reaction Mixture | 1. Low Solubility of the Product: The diazaspiro[5.5]undecane product may be poorly soluble in the reaction solvent. | 1. This can be advantageous for purification. If the precipitate is the desired product, it can be isolated by filtration. If it is a byproduct, a change of solvent may be necessary. |
| Reaction Stalls at the Mono-Michael Adduct | 1. Steric Hindrance: The intermediate may be sterically hindered, preventing the intramolecular cyclization. | 1. Increase the reaction temperature or use a stronger base. This can provide the necessary activation energy for the cyclization step. |
| 2. Unfavorable Conformation: The intermediate may not be in the correct conformation for the ring-closing step. | 2. Change the solvent. A different solvent may favor the conformation required for the intramolecular reaction. |
Quantitative Data Summary
The following tables provide representative data on how reaction conditions can influence the yield of the desired diazaspiro[5.5]undecane product. Note: This data is illustrative and may not represent all possible substrate combinations.
Table 1: Effect of Base on Product Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine | Dichloromethane | 25 | 24 | 65 |
| 2 | Diethylamine | Dichloromethane | 25 | 12 | 85 |
| 3 | Potassium tert-butoxide | THF | 0 to 25 | 6 | 92 |
| 4 | Sodium Hydride | DMSO | 25 to 50 | 4 | 78 |
Table 2: Effect of Solvent on Product Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Diethylamine | Dichloromethane | 25 | 12 | 85 |
| 2 | Diethylamine | Ethanol | 50 | 12 | 75 |
| 3 | Diethylamine | Toluene | 80 | 8 | 60 |
| 4 | Diethylamine | Acetonitrile | 25 | 18 | 80 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 2,4-Diazaspiro[5.5]undecane-1,5-dione Derivative
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add the primary amine (1.0 eq) and the appropriate solvent (e.g., dichloromethane, 10 mL per mmol of amine).
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Addition of Base: Add the base (e.g., diethylamine, 1.2 eq) to the solution and stir for 10 minutes at room temperature.
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Addition of Michael Acceptor: Dissolve the divinyl ketone (1.0 eq) in the reaction solvent and add it dropwise to the stirred solution of the amine and base over 30 minutes.
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Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
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Workup: Once the reaction is complete (typically 12-24 hours), quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with the reaction solvent (3 x 20 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Thin Layer Chromatography (TLC) for Reaction Monitoring
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Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate.
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Spot the Plate: Using a capillary tube, spot the starting amine, the divinyl ketone, and the reaction mixture on the pencil line.
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Develop the Plate: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., 1:1 ethyl acetate/hexanes). Ensure the solvent level is below the pencil line.
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Visualize the Plate: Once the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp or by staining with an appropriate agent (e.g., potassium permanganate).
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Analyze the Results: The disappearance of the starting material spots and the appearance of a new, single spot for the product indicate a successful reaction. Multiple new spots may indicate the formation of byproducts.
Visual Guides
References
Validation & Comparative
Lack of Stereoselectivity Observed in a 3,9-Diazaspiro[5.5]undecane-based CCR5 Antagonist: A Comparative Analysis
A detailed investigation into the enantiomers of a specific 3,9-diazaspiro[5.5]undeca-2-one derivative has revealed that both the (+) and (-) enantiomers exhibit equivalent potency as C-C chemokine receptor type 5 (CCR5) antagonists. This finding suggests that for this particular scaffold and biological target, the stereochemistry at the spirocyclic center does not play a significant role in modulating biological activity. While data on the specific enantiomers of 3-Methyl-3,9-diazaspiro[5.5]undecane is not currently available in the scientific literature, this analysis of a closely related compound provides valuable insight into the potential stereochemical pharmacology of this class of molecules.
The broader class of 3,9-diazaspiro[5.5]undecane derivatives has garnered interest in medicinal chemistry due to their diverse biological activities, including the modulation of G protein-coupled receptors (GPCRs) and ion channels. Notably, derivatives of this scaffold have been explored as antagonists for the GABA-A receptor. However, a direct comparison of the biological activity of enantiomers for this target has not been reported.
This guide provides a comparative overview of the biological activity of the enantiomers of a 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist, supported by the available experimental data. It also outlines the general experimental protocols for assessing such biological activities and visualizes the relevant signaling pathways.
Comparative Biological Activity
The primary quantitative data available for the enantiomeric comparison of a 3,9-diazaspiro[5.5]undecane derivative is for a potent and selective CCR5 antagonist. The asymmetric synthesis of this compound allowed for the evaluation of both individual enantiomers, which were found to be equally potent in antiviral assays.[1]
| Compound | Target | Assay | Biological Activity (IC50) | Reference |
| Enantiomer 1 | CCR5 | Antiviral Activity | Equally Potent | [1] |
| Enantiomer 2 | CCR5 | Antiviral Activity | Equally Potent | [1] |
Experimental Protocols
The determination of the biological activity of diazaspiro[5.5]undecane derivatives as CCR5 antagonists and GABA-A receptor modulators involves a variety of standard pharmacological assays.
CCR5 Antagonist Activity: Radioligand Binding Assay
This assay is used to determine the affinity of a compound for the CCR5 receptor by measuring its ability to displace a radiolabeled ligand.
Principle: Cell membranes expressing the CCR5 receptor are incubated with a fixed concentration of a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α) and varying concentrations of the test compound. The amount of radioligand bound to the receptor is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
Generalized Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing CCR5 in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.
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Assay Setup: In a 96-well plate, add the membrane preparation, the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
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Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
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Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.
GABA-A Receptor Modulation: Electrophysiology (Two-Electrode Voltage Clamp)
This technique is used to measure the effect of a compound on the function of the GABA-A receptor, which is a ligand-gated ion channel.
Principle: Xenopus oocytes or mammalian cells are engineered to express specific subtypes of the GABA-A receptor. A two-electrode voltage clamp is used to hold the cell membrane at a specific potential and record the ion current that flows through the GABA-A receptor channels in response to the application of GABA and the test compound.
Generalized Protocol:
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Cell Preparation: Prepare and maintain Xenopus oocytes or mammalian cell lines (e.g., HEK293) expressing the desired GABA-A receptor subunits.
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Recording Setup: Place a cell in a recording chamber and impale it with two microelectrodes, one for voltage clamping and one for current recording.
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GABA Application: Apply a known concentration of GABA to the cell to elicit a baseline current response.
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Compound Application: Co-apply the test compound with GABA to determine its effect on the GABA-induced current. Modulators can either enhance (positive allosteric modulators) or inhibit (negative allosteric modulators) the current.
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Data Analysis: Measure the peak amplitude of the GABA-induced current in the absence and presence of the test compound. Plot the change in current against the compound concentration to determine its potency (EC50 or IC50).
Signaling Pathways and Experimental Workflow
CCR5 Signaling Pathway
CCR5 is a G protein-coupled receptor that, upon binding to its chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β), activates intracellular signaling cascades. This leads to various cellular responses, including cell migration and inflammation. The binding of HIV to CCR5 is a critical step for viral entry into host cells.
Caption: Simplified CCR5 signaling pathway.
GABA-A Receptor Signaling Pathway
The GABA-A receptor is an ionotropic receptor that forms a chloride ion channel. Binding of the neurotransmitter GABA causes the channel to open, leading to an influx of chloride ions and hyperpolarization of the neuron, which has an inhibitory effect on neurotransmission.
Caption: Simplified GABA-A receptor signaling pathway.
General Experimental Workflow for Enantioselective Activity
The process of comparing the biological activity of enantiomers involves several key steps, from synthesis and separation to biological testing and data analysis.
Caption: General workflow for comparing enantiomer activity.
References
A Comparative Guide to 3,9-Diazaspiro[5.5]undecane and 1,8-Diazaspiro[5.5]undecane Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their inherent three-dimensionality, conformational rigidity, and ability to present substituents in well-defined vectors, which can lead to improved potency, selectivity, and pharmacokinetic properties. Among these, diazaspiro[5.5]undecane isomers, particularly the 3,9- and 1,8-analogs, represent privileged structures in the design of novel therapeutics. This guide provides an objective comparison of these two scaffolds, supported by experimental data, to aid researchers in selecting the appropriate core for their drug discovery programs.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of the parent scaffolds is crucial for designing derivatives with desirable drug-like characteristics.
| Property | 3,9-Diazaspiro[5.5]undecane | 1,8-Diazaspiro[5.5]undecane |
| Molecular Formula | C₉H₁₈N₂ | C₉H₁₈N₂ |
| Molecular Weight | 154.25 g/mol [1] | 154.25 g/mol |
| Topological Polar Surface Area | 24.1 Ų[1] | 24.1 Ų |
| Hydrogen Bond Donor Count | 2 | 2 |
| Hydrogen Bond Acceptor Count | 2 | 2 |
| Rotatable Bond Count | 0 | 0 |
Synthesis and Functionalization
The synthetic accessibility and the ease of introducing chemical diversity are critical considerations in scaffold selection.
3,9-Diazaspiro[5.5]undecane: A practical and divergent synthesis has been described involving a key Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor, allowing for the introduction of a variety of substituents at the C-1 and C-5 positions.[2] Another approach involves the intramolecular spirocyclization of 4-substituted pyridines.[2]
1,8-Diazaspiro[5.5]undecane: Asymmetric synthesis of derivatives has been achieved from 2-cyano-6-phenyloxazolopiperidine.[3] This methodology allows for the preparation of non-substituted, monosubstituted, and disubstituted spiro compounds. The synthesis of the core 1,8-diazaspiro[5.5]undecane system is often approached through multi-step sequences.
Biological Performance and Applications
The utility of a scaffold is ultimately determined by its performance in biological systems. This section compares the known biological activities of derivatives of the two isomers.
3,9-Diazaspiro[5.5]undecane: A Scaffold for CNS and Infectious Diseases
Derivatives of 3,9-diazaspiro[5.5]undecane have shown significant promise as modulators of G-protein coupled receptors (GPCRs) and ligand-gated ion channels.
GABA-A Receptor Antagonism:
Derivatives of this scaffold have been identified as potent competitive antagonists of the γ-aminobutyric acid type A (GABA-A) receptor. These compounds are being investigated for their potential immunomodulatory effects.
| Compound | Target | Kᵢ (nM) |
| 1e (m-methylphenyl analog) | α₄βδ GABA-A Receptor | 180 |
Data sourced from a study on 3,9-diazaspiro[5.5]undecane-based GABA-A receptor antagonists.
CCR5 Antagonism:
This scaffold has been utilized to develop potent C-C chemokine receptor type 5 (CCR5) antagonists, which are of interest for the treatment of HIV infection. Replacement of a cyclic carbamate in a previous template with the 3,9-diazaspiro[5.5]undecane core led to the discovery of novel CCR5 antagonists with antiviral activity.[2]
1,8-Diazaspiro[5.5]undecane: A Scaffold with Potential in Neurological Disorders and Metabolic Diseases
While direct biological data for 1,8-diazaspiro[5.5]undecane derivatives is less abundant, its structural relationship to the well-studied 1,9-isomer and its connection to natural products provide valuable insights into its potential applications. The closely related 1,9-diazaspiro[5.5]undecane scaffold has been extensively explored for various therapeutic targets.[4]
Nicotinic Acetylcholine Receptor (nAChR) Modulation:
The 1,8-diazaspiro[5.5]undecane skeleton is a core component of the perhydrohistrionicotoxin family of alkaloids, which are known to be non-competitive antagonists of the nicotinic acetylcholine receptor. This suggests that derivatives of the 1,8-scaffold could be valuable tools for studying nAChR function and for the development of novel modulators.
Neuropeptide Y (NPY) and Melanin-Concentrating Hormone (MCH) Receptor Antagonism:
Based on the activity of the related 1,9-isomer, derivatives of 1,8-diazaspiro[5.5]undecane could potentially be developed as antagonists for NPY and MCH receptors, which are implicated in obesity and other metabolic disorders. For example, derivatives of the 1,9-scaffold have shown potent antagonism at the NPY Y5 receptor and the MCH-R1 receptor.[4][5]
| Scaffold | Target | Activity |
| 1,9-Diazaspiro[5.5]undecane Derivative | NPY Y5 Receptor | IC₅₀ < 100 nM |
| 1,9-Diazaspiro[5.5]undecane Derivative | MCH-R1 Receptor | Binding Affinity (Kᵢ) = 11 nM |
Data for the 1,9-diazaspiro[5.5]undecane scaffold is presented as a proxy for the potential of the 1,8-isomer.[4]
Experimental Protocols
Synthesis of 3,9-Diazaspiro[5.5]undecane Derivatives (General Procedure)
This protocol is a generalized representation based on the synthesis of GABA-A receptor antagonists.[6]
N-Acylation of the Spirocyclic Core:
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To a solution of the parent 3,9-diazaspiro[5.5]undecane in a suitable solvent (e.g., CH₂Cl₂), add triethylamine (Et₃N).
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Add the desired acyl chloride or carboxylic acid (in the presence of a coupling agent like HBTU) to the reaction mixture.
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Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).
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Work up the reaction by washing with aqueous solutions and brine.
-
Dry the organic layer over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by flash chromatography on silica gel to obtain the desired N-acylated derivative.
Radioligand Binding Assay for GABA-A Receptors
This protocol is adapted from the characterization of 3,9-diazaspiro[5.5]undecane-based GABA-A receptor antagonists.
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Prepare cell membranes from HEK293 cells stably expressing the desired GABA-A receptor subtype.
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In a 96-well plate, incubate the cell membranes with a known concentration of a suitable radioligand (e.g., [³H]muscimol) and varying concentrations of the test compound.
-
Incubate the plates at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC₅₀ values by non-linear regression analysis of the competition binding data and calculate the Kᵢ values using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
GABAergic Signaling Pathway
Derivatives of 3,9-diazaspiro[5.5]undecane act as antagonists at GABA-A receptors, thereby blocking the inhibitory effects of GABA.
References
- 1. 3,9-Diazaspiro[5.5]undecane | C9H18N2 | CID 22291191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
In Vivo Efficacy of 3,9-Diazaspiro[5.5]undecane-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3,9-diazaspiro[5.5]undecane scaffold has emerged as a privileged structure in medicinal chemistry, leading to the development of potent and selective modulators of various biological targets. This guide provides a comparative overview of the in vivo efficacy of three distinct classes of 3,9-diazaspiro[5.5]undecane-based compounds, highlighting their therapeutic potential in pain management, HIV treatment, and immunomodulation. The information presented herein is supported by experimental data from preclinical studies.
Comparative In Vivo Efficacy
The following table summarizes the in vivo efficacy of representative compounds from three classes of 3,9-diazaspiro[5.5]undecane derivatives. Direct comparison of efficacy across different therapeutic areas should be made with caution due to the distinct nature of the biological endpoints.
| Compound Class | Representative Compound | Therapeutic Area | Animal Model | Key Efficacy Parameter | Result | Comparator |
| Dual MOR Agonist / σ1R Antagonist | 15au (a 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivative) | Pain | Mouse (Paw Pressure Test) | Antinociceptive Effect (ED50) | 15 mg/kg (i.p.) | Oxycodone (ED50 = 1.2 mg/kg, p.o.) |
| CCR5 Antagonist | AK602/ONO4128/GW873140 (a spirodiketopiperazine-based derivative) | HIV | Not specified in abstracts | Antiviral Potency (in vitro) & Pharmacokinetics | IC50 = 0.1-0.6 nM against R5 HIV-1 isolates; Favorable oral bioavailability in rodents | Not specified |
| GABAAR Antagonist | 1e (a simplified m-methylphenyl analog) | Immunomodulation | Mouse & Human (ex vivo T-cell proliferation assay) | Rescue of inhibited T-cell proliferation | Efficiently rescues inhibition of T-cell proliferation | Not specified |
Experimental Protocols
Paw Pressure Test for Analgesia in Mice
Objective: To assess the antinociceptive (pain-relieving) effect of a test compound by measuring the threshold of response to a mechanical stimulus on the paw.
Apparatus: A pressure meter with a blunt-tipped probe.
Procedure:
-
Animal Acclimation: Acclimate male Swiss albino mice to the experimental room for at least 1 hour before testing.
-
Baseline Measurement: Gently restrain the mouse and apply a linearly increasing pressure to the dorsal surface of the hind paw using the pressure meter.
-
Endpoint: The pressure at which the mouse withdraws its paw is recorded as the baseline paw withdrawal threshold (PWT).
-
Compound Administration: Administer the test compound (e.g., 15au) or vehicle control intraperitoneally (i.p.) or via the intended route of administration. A positive control, such as oxycodone, is administered orally (p.o.).
-
Post-treatment Measurement: At a predetermined time after compound administration (e.g., 30, 60, 90, and 120 minutes), measure the PWT again.
-
Data Analysis: The antinociceptive effect is expressed as the percentage of the maximum possible effect (% MPE), calculated using the formula: % MPE = [(post-drug PWT - pre-drug PWT) / (cut-off pressure - pre-drug PWT)] x 100. The ED50 value, the dose at which 50% of the maximum effect is observed, is then calculated from the dose-response curve.
T-Cell Proliferation Assay (Ex Vivo)
Objective: To evaluate the immunomodulatory effect of a test compound by measuring its ability to rescue or inhibit T-cell proliferation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from healthy human donors or splenocytes from mice.
-
Cell proliferation dye (e.g., CFSE).
-
T-cell activators (e.g., anti-CD3/CD28 antibodies).
-
Test compound (e.g., GABAAR antagonist 1e).
-
GABAAR agonist (to induce inhibition of proliferation).
-
Flow cytometer.
Procedure:
-
Cell Preparation and Staining: Isolate PBMCs or splenocytes and label them with a cell proliferation dye according to the manufacturer's instructions.
-
Cell Culture: Plate the labeled cells in a 96-well plate.
-
Treatment: Add the T-cell activators to stimulate proliferation. To test the rescue effect of an antagonist, first treat the cells with a GABAAR agonist to inhibit proliferation, followed by the addition of the test compound (e.g., 1e) at various concentrations.
-
Incubation: Incubate the cells for a period of 3 to 5 days to allow for cell division.
-
Flow Cytometry Analysis: Harvest the cells and analyze the fluorescence of the proliferation dye using a flow cytometer. As cells divide, the dye is distributed equally between daughter cells, resulting in a decrease in fluorescence intensity.
-
Data Analysis: The percentage of proliferating cells is determined by gating on the cell populations with reduced fluorescence. The ability of the test compound to rescue the agonist-induced inhibition of proliferation is then quantified.
Signaling Pathways and Mechanisms of Action
Dual μ-Opioid Receptor (MOR) Agonist and σ1 Receptor (σ1R) Antagonist in Pain
This class of compounds exhibits a dual mechanism for analgesia. The agonism at the MOR initiates the canonical G-protein signaling cascade, leading to the inhibition of adenylyl cyclase, reduced intracellular cAMP, and modulation of ion channels, which ultimately dampens neuronal excitability and pain transmission. Concurrently, the antagonism of the σ1R, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface, prevents the σ1R-mediated potentiation of nociceptive signaling. This dual action is believed to enhance the analgesic efficacy while potentially reducing opioid-related side effects.
Caption: MOR agonism and σ1R antagonism in analgesia.
CCR5 Antagonist in HIV Entry Inhibition
CCR5 is a chemokine receptor that, along with the CD4 receptor, is utilized by the R5 tropic strains of HIV-1 to enter host T-cells. The viral envelope glycoprotein gp120 first binds to the CD4 receptor, which induces a conformational change in gp120, allowing it to then bind to CCR5. This second interaction triggers a cascade of events leading to the fusion of the viral and cellular membranes, and subsequent entry of the viral capsid into the cell. CCR5 antagonists, such as the 3,9-diazaspiro[5.5]undecane-based compounds, act as entry inhibitors by binding to the CCR5 receptor and preventing its interaction with gp120, thereby blocking the virus from entering and infecting the host cell.
Caption: Mechanism of HIV entry inhibition by a CCR5 antagonist.
GABAAR Antagonist in Immunomodulation
Gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, also plays a role in regulating the immune system. T-cells express GABA-A receptors (GABAARs), which are ligand-gated ion channels. Activation of these receptors by GABA leads to an influx of chloride ions, which can hyperpolarize the cell membrane and inhibit downstream signaling pathways crucial for T-cell activation and proliferation, such as calcium influx. By blocking the GABAAR, 3,9-diazaspiro[5.5]undecane-based antagonists can prevent this inhibitory signal, thereby rescuing or enhancing T-cell proliferation and effector functions. This mechanism holds potential for therapeutic applications in conditions where an enhanced T-cell response is desired, such as in cancer immunotherapy.
Caption: GABAAR antagonism enhances T-cell proliferation.
Validating the Mechanism of Action of Diazaspiro[5.5]undecane Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanisms of action for various diazaspiro[5.5]undecane derivatives based on available experimental data. While the specific focus is on the 3-Methyl-3,9-diazaspiro[5.5]undecane scaffold, publicly available research is limited for this particular substitution. Therefore, this guide broadens its scope to include closely related 1,9- and 3,9-diazaspiro[5.5]undecane derivatives to provide a comprehensive overview of the current understanding of this class of compounds and to offer valuable insights for future research and development.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data for various diazaspiro[5.5]undecane derivatives against their respective biological targets. This allows for a direct comparison of their potency and efficacy.
| Compound ID | Derivative Class | Target | Assay Type | Potency (IC50/EC50/Ki) | Reference |
| Compound 1e | 3,9-Diazaspiro[5.5]undecane | GABA-A Receptor (α4βδ subtype) | Radioligand Binding Assay | Ki = 180 nM | [1] |
| Compound 2027 | 3,9-Diazaspiro[5.5]undecane | GABA-A Receptor | Competitive Antagonist Assay | Potent Antagonist | [1] |
| Compound 018 | 3,9-Diazaspiro[5.5]undecane | GABA-A Receptor | Competitive Antagonist Assay | Potent Antagonist | [1] |
| SPO-6 | 1,9-Diazaspiro[5.5]undecane | Dengue Virus Type 2 (DENV2) | Cell-based Assay | EC50 = 11.43 ± 0.87 µM | [2] |
| SPO-7 | 1,9-Diazaspiro[5.5]undecane | Dengue Virus Type 2 (DENV2) | Cell-based Assay | EC50 = 14.15 ± 0.50 µM | [2] |
| SPO-13 | 1,9-Diazaspiro[5.5]undecane | Dengue Virus Type 2 (DENV2) | Cell-based Assay | EC50 = 20.77 ± 1.92 µM | [2] |
| Ribavirin (Control) | Nucleoside Analog | Dengue Virus Type 2 (DENV2) | Cell-based Assay | IC50 = 50.9 ± 18 µM | [2] |
| UZH2 | 1,4,9-Triazaspiro[5.5]undecanone | METTL3 | TR-FRET Assay | IC50 = 5 nM | [3][4] |
| Compound 18 | 1,9-Diazaspiro[5.5]undecanone | Obesity Target | Not Specified | IC50 = 49.0 nM | [5] |
| Compound 25 | 1,9-Diazaspiro[5.5]undecane | CDK7 | Not Specified | IC50 ≤ 5 nM | [5] |
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of scientific findings. Below are protocols for key experiments cited in the literature for the characterization of diazaspiro[5.5]undecane derivatives.
Radioligand Binding Assay for GABA-A Receptor Affinity
This protocol is adapted from studies on 3,9-diazaspiro[5.5]undecane-based GABA-A receptor antagonists.[1]
Objective: To determine the binding affinity (Ki) of test compounds for specific GABA-A receptor subtypes.
Materials:
-
HEK-293 cells expressing the desired GABA-A receptor subtype (e.g., α4βδ).
-
Radioligand (e.g., [3H]muscimol).
-
Test compounds (3,9-diazaspiro[5.5]undecane derivatives).
-
Binding buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Scintillation fluid and counter.
-
Glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize HEK-293 cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Binding Reaction: In a reaction tube, add the cell membrane preparation, radioligand at a fixed concentration, and varying concentrations of the test compound or a known displacer (for non-specific binding).
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound (concentration required to inhibit 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for METTL3 Inhibition
This protocol is based on the characterization of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives as METTL3 inhibitors.[3][4]
Objective: To measure the inhibitory activity of test compounds against the METTL3 methyltransferase.
Materials:
-
Recombinant METTL3/METTL14 complex.
-
Biotinylated RNA substrate.
-
S-adenosyl-L-methionine (SAM) cofactor.
-
Europium-labeled anti-m6A antibody (donor fluorophore).
-
Streptavidin-conjugated acceptor fluorophore.
-
Test compounds.
-
Assay buffer.
-
Microplate reader capable of TR-FRET measurements.
Procedure:
-
Reaction Setup: In a microplate, add the METTL3/METTL14 complex, biotinylated RNA substrate, and SAM in the assay buffer.
-
Compound Addition: Add varying concentrations of the test compounds to the wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and add the detection reagents: a mixture of the europium-labeled anti-m6A antibody and the streptavidin-conjugated acceptor.
-
Signal Measurement: After another incubation period, measure the TR-FRET signal using a microplate reader (excitation at ~340 nm, emission at ~615 nm and ~665 nm).
-
Data Analysis: Calculate the ratio of the acceptor and donor emission signals. Determine the IC50 values by plotting the signal ratio against the logarithm of the test compound concentration.
Mandatory Visualizations
Proposed Signaling Pathway for GABA-A Receptor Antagonism
The following diagram illustrates the proposed mechanism of action for 3,9-diazaspiro[5.5]undecane derivatives as competitive antagonists at the GABA-A receptor.
Caption: Competitive antagonism of GABA-A receptors by diazaspiro[5.5]undecane derivatives.
Experimental Workflow for Antiviral Activity Screening
This diagram outlines a typical workflow for screening diazaspiro[5.5]undecane derivatives for antiviral activity, for instance, against the Dengue virus.[2]
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. This compound | C10H20N2 | CID 21813293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives, a lead for dengue virus type 2 infection - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of Diazaspiro[5.5]undecane and Other Spirocyclic Amines: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, the selection of a core scaffold is a critical decision in the design of novel therapeutics. Spirocyclic amines, with their inherent three-dimensionality, offer a compelling alternative to traditional flat aromatic structures, often leading to improved physicochemical properties and pharmacological profiles. This guide provides a comparative analysis of diazaspiro[5.5]undecane, a privileged scaffold in medicinal chemistry, with other notable spirocyclic amines such as azaspiro[3.3]heptanes and azaspiro[4.5]decanes. The objective is to furnish an evidence-based comparison of their performance, supported by experimental data, to aid in scaffold selection for drug discovery programs.
Introduction to Spirocyclic Amines
Spirocycles are compounds containing two rings connected by a single common atom. This structural feature imparts a rigid, three-dimensional geometry that can enhance binding affinity and selectivity for biological targets.[1][2] The incorporation of nitrogen atoms into these spirocyclic frameworks gives rise to spirocyclic amines, which have gained significant attention in medicinal chemistry as bioisosteres of common saturated heterocycles like piperidine and piperazine.[3][4][5] The shift from planar structures to molecules with a higher fraction of sp3-hybridized carbons generally correlates with improved aqueous solubility, metabolic stability, and reduced off-target effects.[1][6]
This guide will focus on a comparative evaluation of diazaspiro[5.5]undecane and its isomers against other spirocyclic amines, highlighting their synthesis, physicochemical properties, and biological activities.
Comparative Analysis of Physicochemical and Pharmacokinetic Properties
The choice of a spirocyclic scaffold can significantly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. While direct comparative studies across different spirocyclic amine classes under identical experimental conditions are limited, the available data provides valuable insights.
| Scaffold Class | Representative Compound/Study | Key Physicochemical/Pharmacokinetic Parameters | Reference(s) |
| Diazaspiro[5.5]undecane | Compound 1j (ACC Inhibitor) | Oral Bioavailability (rat): 71%, cmax: 403 ng/mL, AUC: 2070 ng·h/L | [7] |
| Compound 5b (MCH-R1 Antagonist) | AUC (rat): 332 ng·h/mL | [7] | |
| Azaspiro[3.3]heptane | Bupivacaine Analog (1-azaspiro[3.3]heptane) | Improved metabolic stability over 2-azaspiro[3.3]heptane analog. | [3] |
| General Observation | Replacement of piperidine with 2-azaspiro[3.3]heptane can reduce lipophilicity (logD). | [3] | |
| Azaspiro[4.5]decane | sEH Inhibitor (1-oxa-4,9-diazaspiro[5.5]undecane vs. 2,8-diazaspiro[4.5]decane) | 1-oxa-4,9-diazaspiro[5.5]undecane derivative showed oral activity in a rat model of glomerulonephritis, whereas the 2,8-diazaspiro[4.5]decane-based analog did not. | [8] |
| σ1 Receptor Ligand ([18F]5a) | High affinity (Ki = 5.4 ± 0.4 nM) for σ1 receptors. | [9] |
Comparative Biological Activity
Diazaspiro[5.5]undecanes and other spirocyclic amines have been explored for a wide range of therapeutic targets. This section provides a comparative overview of their biological activities, with a focus on oncology, metabolic disorders, and neuroscience.
Diazaspiro[5.5]undecanes
The 1,9-diazaspiro[5.5]undecane scaffold is a prominent member of this class and has been extensively investigated.[7] Its derivatives have shown potent activity against various targets implicated in a range of diseases.[7][10]
Key Therapeutic Areas and Targets:
-
Metabolic Disorders:
-
Acetyl-CoA Carboxylase (ACC) Inhibition: Derivatives of 1,9-diazaspiro[5.5]undecane have been identified as potent dual inhibitors of ACC1 and ACC2, with potential applications in the treatment of obesity and related metabolic disorders.[7] For instance, compound 1g exhibited IC50 values of 7 nM and 3 nM for ACC1 and ACC2, respectively.[7]
-
Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonism: This scaffold has yielded potent MCH-R1 antagonists, a promising strategy for the treatment of obesity.[7] Benzene-fused 1,9-diazaspiro[5.5]undecane derivatives have demonstrated binding affinities in the low nanomolar range.[7]
-
-
Neuroscience:
Azaspiro[3.3]heptanes
Azaspiro[3.3]heptanes are considered valuable building blocks in medicinal chemistry, often serving as bioisosteric replacements for piperidine and piperazine.[3][4][5] Their rigid structure and favorable physicochemical properties make them attractive scaffolds for improving drug-like properties.[12]
Key Therapeutic Areas and Targets:
-
As Bioisosteres: The primary application of azaspiro[3.3]heptanes has been to replace existing saturated heterocycles in known drug molecules to improve properties like metabolic stability and solubility.[3][4][5] For example, replacing the piperidine ring in the local anesthetic bupivacaine with a 1-azaspiro[3.3]heptane moiety resulted in a compound with retained activity and improved metabolic stability.[3]
-
Enzyme Inhibition: A 2-oxa-6-azaspiro[3.3]octane moiety was used to replace a piperidine fragment in a polyketide synthase 13 (pks13) inhibitor, which led to reduced hERG activity and lower lipophilicity.[1]
Azaspiro[4.5]decanes
The azaspiro[4.5]decane scaffold is another important class of spirocyclic amines that has been incorporated into a variety of biologically active molecules.
Key Therapeutic Areas and Targets:
-
Oncology: Derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been developed as high-affinity ligands for the sigma-1 (σ1) receptor, which is overexpressed in some tumors, suggesting their potential as tumor imaging agents.[9]
-
Chronic Kidney Disease: A 1-oxa-4,9-diazaspiro[5.5]undecane-based derivative was identified as a potent and orally active soluble epoxide hydrolase (sEH) inhibitor for the potential treatment of chronic kidney diseases.[8] In a direct comparison, this compound was orally active in a rat model, while a 2,8-diazaspiro[4.5]decane-based analog was not.[8]
-
Pain Management: 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been designed as dual μ-opioid receptor agonists and σ1 receptor antagonists for the treatment of pain.[13]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate comparison of compound performance. Below are representative methodologies for key assays cited in this guide.
Protocol 1: Acetyl-CoA Carboxylase (ACC) Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of compounds against ACC.
Principle: The enzymatic activity of ACC is measured by monitoring the consumption of a substrate or the formation of a product. A common method is to quantify the amount of ADP produced from the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA.[14]
Materials:
-
Recombinant human ACC1 and ACC2 enzymes
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 5 mM KCl, 2 mM DTT)
-
Substrates: Acetyl-CoA, ATP, Sodium Bicarbonate
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Test compounds dissolved in DMSO
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the compound dilutions to the wells of a 384-well plate.
-
Add the ACC enzyme to the wells.
-
Initiate the reaction by adding a mixture of the substrates (acetyl-CoA, ATP, and sodium bicarbonate).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction and measure the amount of ADP produced according to the manufacturer's instructions for the ADP detection reagent.
-
Determine the IC50 values by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.[14]
Protocol 2: MCH-R1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the MCH-R1 receptor.[15][16][17]
Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the MCH-R1 receptor expressed in cell membranes.
Materials:
-
Cell membranes from a stable cell line overexpressing the human MCH-R1 receptor (e.g., HEK293 or CHO cells).[15][16]
-
Assay buffer (e.g., 25 mM HEPES, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4).[17]
-
Unlabeled competitor for non-specific binding determination (e.g., cold MCH).
-
Test compounds dissolved in DMSO.
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail and a microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, radioligand, and either the test compound, assay buffer (for total binding), or a high concentration of unlabeled competitor (for non-specific binding).
-
Add the cell membranes to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 90 minutes).[17]
-
Terminate the reaction by rapid vacuum filtration through the filter plate to separate bound and free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filter plate, add scintillation cocktail, and quantify the radioactivity.
-
Calculate the specific binding and determine the IC50 of the test compound. The Ki value can be calculated using the Cheng-Prusoff equation.[16]
Protocol 3: In Vitro Metabolic Stability Assay
This protocol provides a general workflow for assessing the metabolic stability of a compound using liver microsomes.[18][19][20][21][22]
Principle: The rate of disappearance of the parent compound upon incubation with liver microsomes and cofactors is measured over time.
Materials:
-
Pooled human liver microsomes (or from other species).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (cofactor).
-
Test compound and positive control compounds (e.g., a high clearance and a low clearance compound).
-
Acetonitrile with an internal standard for quenching the reaction.
-
LC-MS/MS system for analysis.
Procedure:
-
Pre-warm the liver microsomes and NADPH regenerating system at 37°C.
-
Add the test compound (at a final concentration of, for example, 1 µM) to the microsome suspension in a 96-well plate.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.[18][19]
Visualizations
The following diagrams, created using Graphviz, illustrate a generalized signaling pathway relevant to some spirocyclic amine targets and a typical experimental workflow.
Caption: Generalized G-Protein Coupled Receptor (GPCR) signaling pathway.
Caption: A typical workflow for an in vitro biological assay.
Conclusion
The selection of a spirocyclic amine scaffold is a multifaceted decision that requires careful consideration of the desired physicochemical properties, pharmacokinetic profile, and biological activity. Diazaspiro[5.5]undecane has emerged as a versatile and privileged scaffold, with demonstrated efficacy in targeting key proteins in metabolic disorders and neuroscience.[7] Azaspiro[3.3]heptanes and azaspiro[4.5]decanes offer valuable alternatives, particularly as bioisosteric replacements to modulate the properties of existing pharmacophores and to explore novel chemical space.[3][4][5][9]
While the available data provides a strong foundation for scaffold selection, there is a clear need for more direct, head-to-head comparative studies under standardized conditions to enable a more definitive assessment of the relative merits of these spirocyclic amine classes. Future research focused on such comparative analyses will be invaluable to the drug discovery community in making more informed decisions in the design of next-generation therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 5. enamine.net [enamine.net]
- 6. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 7. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. Collection - 18FâLabeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a Ï1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reactionbiology.com [reactionbiology.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Assay in Summary_ki [bdb99.ucsd.edu]
- 18. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 19. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. bioivt.com [bioivt.com]
- 22. nuvisan.com [nuvisan.com]
Navigating the Selectivity of 3,9-Diazaspiro[5.5]undecane-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3,9-diazaspiro[5.5]undecane scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent and selective inhibitors for a range of therapeutic targets. This guide provides a comparative analysis of the cross-reactivity profiles of 3,9-diazaspiro[5.5]undecane-based inhibitors targeting three distinct protein classes: the C-C chemokine receptor type 5 (CCR5), the γ-aminobutyric acid type A (GABA-A) receptor, and soluble epoxide hydrolase (sEH). By presenting available quantitative data, detailed experimental protocols, and visualizing relevant biological pathways, this guide aims to facilitate informed decisions in drug discovery and development projects.
Comparative Cross-Reactivity Profiles
The following tables summarize the available quantitative data on the potency and selectivity of representative 3,9-diazaspiro[5.5]undecane-based inhibitors and their alternatives.
CCR5 Antagonists
The discovery of a potent and selective 3,9-diazaspiro[5.5]undeca-2-one based CCR5 antagonist (Compound 32) has been reported, demonstrating promising antiviral activity.[1][2] A comprehensive cross-reactivity profile against a broad panel of receptors and enzymes for this specific compound is not publicly available. However, its high potency against the primary target suggests a favorable selectivity profile. For comparison, data for the clinically approved CCR5 antagonist, Maraviroc, and other notable antagonists are presented.
| Compound/Drug | Primary Target | IC₅₀/Kᵢ (nM) vs. Primary Target | Off-Target Activity/Selectivity |
| 3,9-Diazaspiro[5.5]undeca-2-one (Cmpd 32) | CCR5 | IC₅₀ = 1.3 | Data on broad panel screening is not available. |
| Maraviroc | CCR5 | IC₅₀ = 0.8 - 7.3 | Highly selective for CCR5. No significant activity against a panel of other GPCRs, ion channels, and enzymes at therapeutic concentrations.[3][4][5] |
| Aplaviroc | CCR5 | IC₅₀ = 4.4 | Development discontinued due to hepatotoxicity, suggesting potential off-target effects or reactive metabolite formation.[3][4][6] |
| Vicriviroc | CCR5 | IC₅₀ = 1.3 | Potent and selective for CCR5.[3][4] |
GABA-A Receptor Antagonists
A series of 3,9-diazaspiro[5.5]undecane-based GABA-A receptor antagonists has been explored, with some analogs showing subtype selectivity. For instance, a structurally simplified m-methylphenyl analog (1e) demonstrated superior selectivity for the extrasynaptic α4βδ subtype over the α1- and α2-containing subtypes.[7]
| Compound/Drug | Primary Target | Kᵢ (nM) vs. Primary Target | Subtype Selectivity / Off-Target Activity |
| 3,9-Diazaspiro[5.5]undecane analog (1e) | GABA-A Receptor | Kᵢ = 180 (rat cortical membranes) | Superior selectivity for α4βδ vs. α1- and α2-containing subtypes. Limited cross-reactivity data available.[7][8] |
| Bicuculline | GABA-A Receptor | Kᵢ ≈ 200 | Generally non-selective among αβγ GABA-A receptor subtypes. Can have off-target effects on calcium-activated potassium channels.[9][10][11][12] |
| Gabazine (SR-95531) | GABA-A Receptor | Kᵢ ≈ 100 | More potent than bicuculline and considered more selective for GABA-A receptors.[9][10][13] |
Soluble Epoxide Hydrolase (sEH) Inhibitors
The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has yielded highly potent sEH inhibitors. While extensive off-target screening data for these specific analogs is limited in the public domain, the high potency of compounds like Compound 19 suggests a high degree of selectivity. For comparison, well-characterized sEH inhibitors are included.
| Compound/Drug | Primary Target | IC₅₀ (nM) vs. Primary Target (human sEH) | Off-Target Activity/Selectivity |
| 1-Oxa-4,9-diazaspiro[5.5]undecane urea (Cmpd 19) | sEH | IC₅₀ = 0.8 | Data on broad panel screening is not available. |
| TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea) | sEH | IC₅₀ = 1.1 | Generally considered highly selective for sEH.[14][15][16] |
| AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid) | sEH | IC₅₀ = 3.0 | Potent sEH inhibitor, often used as a tool compound.[14] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor cross-reactivity and for the replication of key findings.
Radioligand Binding Assay for CCR5
This protocol is adapted for determining the binding affinity of a test compound to the CCR5 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes from cells expressing the CCR5 receptor.
-
Radioligand: [¹²⁵I]-MIP-1α.
-
Binding Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.[17][18]
-
Wash Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
Unlabeled competitor (for non-specific binding determination), e.g., unlabeled MIP-1α.
-
Test compounds.
-
96-well filter plates (e.g., GF/B).
-
Scintillation fluid and counter.
Procedure:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of test compound at various concentrations, and 50 µL of radioligand ([¹²⁵I]-MIP-1α at a final concentration of ~0.1 nM).
-
For total binding, add 50 µL of binding buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a saturating concentration of unlabeled MIP-1α (e.g., 100 nM).
-
Add 100 µL of the cell membrane preparation (typically 5-10 µg of protein per well).
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the assay by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value by non-linear regression analysis and calculate the Kᵢ using the Cheng-Prusoff equation.[17][19]
GABA-A Receptor Binding Assay using [³H]Flunitrazepam
This protocol describes a method to measure the binding of compounds to the benzodiazepine site of the GABA-A receptor complex.
Materials:
-
Rat cortical membranes.
-
Radioligand: [³H]Flunitrazepam.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Unlabeled competitor (for non-specific binding), e.g., Diazepam.
-
Test compounds.
-
96-well filter plates (e.g., GF/B).
-
Scintillation fluid and counter.
Procedure:
-
Prepare rat cortical membranes by homogenization and centrifugation.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound at various concentrations, and 50 µL of [³H]Flunitrazepam (final concentration ~1 nM).
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a saturating concentration of Diazepam (e.g., 10 µM).
-
Add 100 µL of the membrane preparation (50-100 µg of protein per well).
-
Incubate for 60 minutes on ice.
-
Terminate the assay by rapid filtration through the filter plate and wash with ice-cold assay buffer.
-
Dry the filters, add scintillation fluid, and count the radioactivity.
-
Analyze the data as described for the CCR5 binding assay.[20][21][22][23]
Soluble Epoxide Hydrolase (sEH) Inhibitor Screening Assay (Fluorometric)
This protocol outlines a high-throughput compatible method for identifying and characterizing sEH inhibitors.
Materials:
-
Recombinant human sEH enzyme.
-
sEH Assay Buffer: e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA.[24]
-
Fluorogenic Substrate: e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).[24][25][26]
-
Positive control inhibitor: e.g., 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA).
-
Test compounds dissolved in DMSO.
-
96- or 384-well black plates.
-
Fluorescence plate reader (Excitation ~330 nm, Emission ~465 nm).[24][25][26][27]
Procedure:
-
In the wells of a black microplate, add 2 µL of the test compound in DMSO. For controls, add DMSO (negative control) or a known sEH inhibitor (positive control).
-
Add 100 µL of the sEH enzyme solution in assay buffer to each well.
-
Pre-incubate the plate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 100 µL of the fluorogenic substrate solution in assay buffer.
-
Immediately measure the fluorescence intensity over time (kinetic mode) or after a fixed incubation period (endpoint mode) at room temperature.
-
Calculate the rate of the reaction (slope of the linear portion of the kinetic curve).
-
Determine the percent inhibition for each test compound concentration relative to the DMSO control.
-
Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[24][25][26][27]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the methods used for inhibitor characterization.
Caption: Simplified CCR5 signaling pathway and the mechanism of its antagonism.
References
- 1. Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. CCR5 antagonists: comparison of efficacy, side effects, pharmacokinetics and interactions--review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. daigonline.de [daigonline.de]
- 5. Maraviroc: a review of its use in HIV infection and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Maraviroc – A CCR5 Antagonist for the Treatment of HIV-1 Infection [frontiersin.org]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. Bicuculline and Gabazine Are Allosteric Inhibitors of Channel Opening of the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advantages of an antagonist: bicuculline and other GABA antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential effects of iontophoretic in vivo application of the GABA(A)-antagonists bicuculline and gabazine in sensory cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bicuculline and gabazine are allosteric inhibitors of channel opening of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. iasp-pain.org [iasp-pain.org]
- 16. TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer’s Signaling in Human Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Mapping of GABAA receptor sites that are photoaffinity-labelled by [3H]flunitrazepam and [3H]Ro 15-4513 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantitative autoradiographic study of the postnatal development of benzodiazepine binding sites and their coupling to GABA receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Neurosteroid modulation of [3H]flunitrazepam binding in the medulla: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Flunitrazepam photoaffinity labeling of the GABA(A) receptor reduces inhibition of [3H]Ro15-4513 binding by GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. assaygenie.com [assaygenie.com]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
- 26. caymanchem.com [caymanchem.com]
- 27. agilent.com [agilent.com]
Benchmarking 3-Methyl-3,9-diazaspiro[5.5]undecane Analogs Against Known Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Methyl-3,9-diazaspiro[5.5]undecane analogs, primarily focusing on their activity as γ-aminobutyric acid type A (GABA-A) receptor antagonists. The performance of these analogs is benchmarked against established ligands to offer a clear perspective on their potential in drug discovery and neuroscience research. Additionally, this guide explores the potential polypharmacology of the broader diazaspiro[5.5]undecane scaffold, considering related structures that have shown affinity for µ-opioid and sigma-1 receptors.
Comparative Analysis of GABA-A Receptor Antagonism
Recent studies have identified 3,9-diazaspiro[5.5]undecane-based compounds as potent competitive antagonists of the GABA-A receptor.[1][2][3] These compounds offer a unique structural scaffold for the development of novel modulators of GABAergic signaling.
Data Presentation: In Vitro Binding Affinities
The following table summarizes the in vitro binding affinities of a representative 3,9-diazaspiro[5.5]undecane analog and well-characterized GABA-A receptor antagonists. This data facilitates a direct comparison of potency.
| Compound | Target Receptor | Radioligand | Preparation | Binding Affinity (Kᵢ/IC₅₀) |
| m-Methylphenyl analog (1e) | GABA-A | [³H]Muscimol | Rat cortical membranes | Kᵢ = 180 nM[1] |
| Bicuculline (Reference Antagonist) | GABA-A | [³H]Muscimol | Rat brain membranes | IC₅₀ = 2 µM[4][5] |
| Gabazine (SR-95531) (Reference Antagonist) | GABA-A | Not Specified | Not Specified | IC₅₀ ~ 0.2 µM[6] |
Potential for Polypharmacology: µ-Opioid and Sigma-1 Receptor Activity
While the primary target identified for the 3,9-diazaspiro[5.5]undecane scaffold is the GABA-A receptor, related analogs with a 1-oxa-4,9-diazaspiro[5.5]undecane core have demonstrated potent dual activity as µ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists.[7][8] This raises the possibility of a broader pharmacological profile for the this compound series. For benchmarking purposes, the binding affinities of well-characterized MOR and σ1R ligands are provided below.
| Compound | Target Receptor | Radioligand | Preparation | Binding Affinity (Kᵢ) |
| DAMGO (Reference MOR Agonist) | µ-Opioid Receptor | [³H]DAMGO | Rat brain membranes | 1.6 nM - 3.46 nM[9][10] |
| Haloperidol (Reference σ1R Antagonist) | Sigma-1 Receptor | --INVALID-LINK---Pentazocine | Human σ1R in HEK-293 membranes | 2.0 nM - 3.7 nM[8][11][12] |
Further investigation is required to determine if this compound analogs exhibit similar dual-target activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols used to generate the binding affinity data.
Radioligand Binding Assays for GABA-A Receptor
Objective: To determine the binding affinity of test compounds for the GABA-A receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Membrane Preparation: Rat cortical or whole brain membranes.[13][15]
-
Non-specific Binding Control: Unlabeled GABA or bicuculline methiodide.[13]
-
Assay Buffer: Tris-HCl buffer (pH 7.4).[13]
-
Instrumentation: Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in a suitable buffer and perform a series of centrifugations to isolate the membrane fraction containing the GABA-A receptors. Wash the membranes to remove endogenous GABA.[14]
-
Binding Assay: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.[13]
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology for GABA-A Receptor Functional Analysis
Objective: To functionally characterize the antagonist activity of test compounds on GABA-A receptor-mediated currents.
Materials:
-
Cell Line: Human embryonic kidney (HEK293) cells or neurons expressing GABA-A receptors.[16]
-
Agonist: GABA.
-
Antagonist: Test compound.
-
Recording Solutions: Extracellular and intracellular solutions to maintain cell viability and isolate specific ion currents.
-
Instrumentation: Patch-clamp amplifier and data acquisition system.[17]
Procedure:
-
Cell Preparation: Culture cells expressing the desired GABA-A receptor subtypes.
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a single cell.[18]
-
Drug Application: Apply a known concentration of GABA to elicit a baseline current. Co-apply the test compound with GABA to measure the inhibition of the GABA-induced current.[19]
-
Data Analysis: Analyze the reduction in the current amplitude in the presence of the antagonist to determine its potency and mechanism of action (e.g., competitive vs. non-competitive).
Visualizations: Signaling Pathways and Experimental Workflows
GABA-A Receptor Signaling Pathway
The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of neurotransmission. Antagonists block this action.
Caption: GABA-A receptor signaling pathway and antagonist action.
Experimental Workflow for Radioligand Binding Assay
This diagram outlines the key steps in determining the binding affinity of a test compound.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect PMID: 34908407 | MCE [medchemexpress.cn]
- 4. Bicuculline - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Whole Cell Patch Clamp Protocol [protocols.io]
- 18. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 19. mdpi.com [mdpi.com]
Head-to-head comparison of different synthetic routes to diazaspiro[5.5]undecanes
For Researchers, Scientists, and Drug Development Professionals
The diazaspiro[5.5]undecane scaffold is a privileged structural motif in medicinal chemistry, imparting conformational rigidity and three-dimensional complexity to molecules, which can lead to enhanced biological activity and improved pharmacokinetic properties. Consequently, the development of efficient and versatile synthetic routes to this core is of significant interest. This guide provides a head-to-head comparison of three distinct synthetic strategies for the construction of the diazaspiro[5.5]undecane framework, supported by experimental data from the peer-reviewed literature.
Performance Comparison of Synthetic Routes
The selection of a synthetic strategy for diazaspiro[5.5]undecanes is dictated by factors such as desired substitution patterns, scalability, stereochemical control, and overall efficiency. The following table summarizes the key quantitative data for three distinct approaches: a [5+1] Double Michael Addition, an Intramolecular Imine Salt Cyclization, and a Robinson Annulation.
| Synthetic Route | Target Scaffold | Key Reagents/Catalysts | No. of Steps (from key fragments) | Overall Yield (%) | Key Advantages |
| [5+1] Double Michael Addition | 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones | N,N-Dimethylbarbituric acid, Diarylideneketones, Diethylamine | 1 | Up to 98% | High atom economy, operational simplicity, excellent yields, mild reaction conditions. |
| Intramolecular Imine Salt Cyclization | 1,8-Diazaspiro[5.5]undecanes | 2-Cyano-6-phenyloxazolopiperidine derivative, Organolithium reagents/Reducing agents | 2 (from precursor) | ~50-84% | Asymmetric synthesis, diastereoselective, access to substituted derivatives. |
| Robinson Annulation | 3-Azaspiro[5.5]undecan-9-ones | Heterocyclic 4-carboxaldehyde, Methyl vinyl ketone, Potassium hydroxide | 2 | ~60-75% | Well-established and robust reaction, access to functionalized carbocyclic ring, good yields. |
Detailed Experimental Protocols
Route 1: [5+1] Double Michael Addition for 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones
This method provides a highly efficient, one-pot synthesis of symmetrically and unsymmetrically substituted 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones. The reaction proceeds via a base-promoted cascade [5+1] double Michael addition of N,N-dimethylbarbituric acid to a diarylideneacetone derivative.
General Procedure: A solution of N,N-dimethylbarbituric acid (1.0 eq) and the corresponding diarylideneacetone derivative (1.0 eq) is prepared in dry dichloromethane in a round-bottom flask under an inert atmosphere. Diethylamine (1.25 eq) is then added to the reaction mixture, and it is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the crude product is subjected to column chromatography on silica gel to afford the pure diazaspiro[5.5]undecane derivative.
Route 2: Asymmetric Synthesis of 1,8-Diazaspiro[5.5]undecanes via Intramolecular Imine Salt Cyclization
This asymmetric approach allows for the stereocontrolled synthesis of substituted 1,8-diazaspiro[5.5]undecanes. A key step involves the in-situ generation of an imine salt from a functionalized α-amino nitrile, followed by an intramolecular nucleophilic attack to form the spirocyclic core.
Reductive-Cyclization Procedure: To a solution of the α-amino nitrile precursor in a suitable solvent, a reducing agent such as sodium borohydride is added, leading to the formation of an intermediate imine. The subsequent in-situ intramolecular cyclization furnishes the diazaspiro[5.5]undecane skeleton. The diastereoselectivity of the process is often high, and the resulting products can be separated by chromatography.[1]
Alkylation-Cyclization Procedure: Alternatively, treatment of the α-amino nitrile precursor with an organometallic reagent, such as an organolithium compound, generates an intermediate imine salt via nucleophilic addition to the nitrile. This is followed by an in-situ intramolecular nucleophilic alkylation to yield the disubstituted diazaspiro[5.5]undecane.[1]
Route 3: Robinson Annulation for the Synthesis of 3-Azaspiro[5.5]undecan-9-ones
This classical approach builds the carbocyclic ring of the spiro-system through a Robinson annulation. This method is particularly useful for creating derivatives with functionality on the cyclohexane ring.
General Procedure: A solution of the N-protected 4-piperidinecarboxaldehyde (e.g., N-Boc-4-formylpiperidine) in a suitable solvent is treated with methyl vinyl ketone in the presence of a base, such as potassium hydroxide. The reaction mixture is stirred, typically at room temperature, to allow for the initial Michael addition followed by an intramolecular aldol condensation and subsequent dehydration to afford the 3-azaspiro[5.5]undec-7-en-9-one. This intermediate can then be hydrogenated to yield the saturated 3-azaspiro[5.5]undecan-9-one.
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: Workflow for the [5+1] Double Michael Addition route.
Caption: Workflow for the Intramolecular Imine Salt Cyclization.
Caption: Workflow for the Robinson Annulation route.
References
Navigating Receptor Subtype Selectivity: A Comparative Guide to 3,9-Diazaspiro[5.5]undecane Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutics with high receptor subtype selectivity is paramount to achieving desired efficacy while minimizing off-target effects. The 3,9-diazaspiro[5.5]undecane scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives targeting a wide range of receptor families. This guide provides an objective comparison of the receptor subtype selectivity of various 3,9-diazaspiro[5.5]undecane derivatives, supported by experimental data, to aid in the rational design and development of next-generation therapeutics.
This comparative analysis synthesizes data from multiple studies to highlight the selectivity profiles of these compounds across different receptor systems, including opioid, GABA-A, and chemokine receptors. By presenting quantitative binding and functional data in a standardized format, this guide aims to facilitate the identification of promising lead compounds and inform future structure-activity relationship (SAR) studies.
Comparative Analysis of Receptor Subtype Selectivity
The selectivity of 3,9-diazaspiro[5.5]undecane derivatives is highly dependent on the nature and position of substituents on the spirocyclic core. The following tables summarize the binding affinities (Ki) and functional activities (EC50 or IC50) of representative compounds for their primary targets and key off-targets, where available.
Opioid and Sigma Receptor Modulators
A significant area of investigation has been the development of dual-acting analgesics targeting both the µ-opioid receptor (MOR) and the sigma-1 receptor (σ1R).[1][2] This dual modulation is hypothesized to produce potent analgesia with a reduced side-effect profile compared to traditional opioids.
| Compound/Derivative | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (%) | Reference |
| 1-Oxa-4,9-diazaspiro[5.5]undecane Derivative (Compound 15au) | µ-Opioid Receptor (MOR) | 1.8 | - | - | [1] |
| σ1 Receptor (σ1R) | 3.4 | - | - | [1] | |
| DAMGO (Reference MOR Agonist) | µ-Opioid Receptor (MOR) | 1.2 | - | - | [1] |
| Haloperidol (Reference σ1R Antagonist) | σ1 Receptor (σ1R) | 2.0 | - | - | [1] |
Note: Data for the 1-Oxa-4,9-diazaspiro[5.5]undecane derivative is sourced from studies on a closely related scaffold to the specified 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one.[1]
GABA-A Receptor Antagonists
Certain 3,9-diazaspiro[5.5]undecane-based compounds have been identified as potent and selective antagonists of the γ-aminobutyric acid type A (GABA-A) receptor, with a particular focus on extrasynaptic α4βδ subtypes over α1- and α2-containing subtypes.[3]
| Compound | Target Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity Profile | Reference |
| m-methylphenyl analog 1e | α4βδ GABA-A | 180 | Superior selectivity for α4βδ vs. α1- and α2-containing subtypes | [3] |
CCR5 Receptor Antagonists
The 3,9-diazaspiro[5.5]undecane scaffold has also been utilized to develop potent and selective antagonists of the C-C chemokine receptor type 5 (CCR5), a key co-receptor for HIV entry into cells.
| Compound Series | Target Receptor | Key Findings | Reference |
| 3,9-diazaspiro[5.5]undeca-2-one derivatives | CCR5 | Discovery of potent and selective antagonists with favorable pharmacokinetic profiles. | [4][5] |
Experimental Protocols
The data presented in this guide were generated using standard and validated experimental methodologies. Below are detailed protocols for the key assays employed in the cited studies.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
General Procedure:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the receptor of interest (e.g., HEK-293 or CHO-K1 cells).
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., --INVALID-LINK---pentazocine for σ1R or [3H]-DAMGO for MOR) is incubated with the cell membranes and varying concentrations of the test compound.[6]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays (cAMP Accumulation Assay)
Objective: To determine the functional activity (e.g., agonism or antagonism) and potency (EC50) of a test compound at a G-protein coupled receptor (GPCR).
General Procedure:
-
Cell Culture: CHO-K1 cells stably expressing the receptor of interest (e.g., MOR) are cultured.[6]
-
cAMP Stimulation: Cells are treated with forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels) and varying concentrations of the test compound.
-
Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable assay kit (e.g., HTRF-based).
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined by non-linear regression analysis of the concentration-response curve. Efficacy is often expressed as a percentage of the response induced by a reference agonist (e.g., DAMGO for MOR).[6]
Visualizing Methodologies and Pathways
To further clarify the experimental and biological contexts, the following diagrams illustrate a typical workflow for assessing receptor binding and a generalized GPCR signaling cascade.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Generalized Gi/o-coupled GPCR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Cytotoxicity Showdown: Azaspiro vs. Oxaspiro Undecane Derivatives in Cancer Research
A comparative analysis of azaspiro and oxaspiro undecane derivatives reveals emerging cytotoxic potential, with current research predominantly highlighting the anti-cancer activities of azaspiro compounds. While both scaffolds offer unique three-dimensional structures promising for therapeutic applications, a direct, comprehensive cytotoxicity comparison is presently hindered by a lack of available quantitative data for oxaspiro undecane derivatives.
This guide provides an objective comparison based on existing experimental data for researchers, scientists, and drug development professionals. We delve into the cytotoxic profiles of these spirocyclic compounds, detail the experimental methodologies used for their evaluation, and visualize the key experimental workflows and potential signaling pathways.
Quantitative Cytotoxicity Data
The following table summarizes the available 50% inhibitory concentration (IC50) values for several azaspiro undecane derivatives against various cancer cell lines. It is important to note that these values are from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) |
| Azaspiro Undecane | Phenyl substituted diazaspiro undecane dione | SK-HEP-1 (Liver Adenocarcinoma) | 46.31 µg/mL |
| p-fluorophenyl substituted diazaspiro undecane dione | SK-HEP-1 (Liver Adenocarcinoma) | 47.46 µg/mL | |
| Thiophene substituted diazaspiro undecane dione | SK-HEP-1 (Liver Adenocarcinoma) | 109 µg/mL | |
| 5-methyl furyl substituted diazaspiro undecane dione | SK-HEP-1 (Liver Adenocarcinoma) | 125 µg/mL | |
| Azaspiro[1][2]trienone | Representative Compound 9b | MCF-7 (Breast), DU-145 (Prostate), A549 (Lung), HepG2 (Liver) | < 2 (GI50) |
| Representative Compound 9e | MCF-7 (Breast), DU-145 (Prostate), A549 (Lung), HepG2 (Liver) | < 2 (GI50) |
Note: At the time of this publication, directly comparable quantitative cytotoxicity data (e.g., IC50 values) for oxaspiro undecane derivatives was not available in the reviewed scientific literature.
Experimental Protocols
The primary method utilized to determine the cytotoxicity of the cited azaspiro undecane derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
-
Cell Culture and Seeding:
-
Human cancer cell lines (e.g., SK-HEP-1) are cultured in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Stock solutions of the test compounds (azaspiro and oxaspiro undecane derivatives) are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
A series of dilutions of the test compounds are prepared in the culture medium.
-
The culture medium from the seeded wells is replaced with the medium containing different concentrations of the test compounds. Control wells with vehicle (DMSO) and untreated cells are also included.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Incubation:
-
After the incubation period, a solution of MTT is added to each well.
-
The plates are incubated for an additional 3-4 hours to allow for the metabolic conversion of MTT by viable cells into insoluble formazan crystals.
-
-
Formazan Solubilization:
-
The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
-
Data Acquisition and Analysis:
-
The absorbance of the colored solution in each well is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting a dose-response curve of cell viability versus compound concentration.
-
Visualizing Experimental and Logical Relationships
To better understand the processes involved in this comparative study, the following diagrams, generated using Graphviz, illustrate the experimental workflow and a potential signaling pathway for apoptosis induction.
Caption: A flowchart illustrating the key steps in a typical in vitro cytotoxicity assay.
Caption: A potential signaling pathway for apoptosis induction by azaspiro derivatives.
Discussion of Findings and Future Directions
The available data indicates that azaspiro undecane derivatives exhibit cytotoxic activity against liver and other cancer cell lines, with the nature of the substituent significantly influencing their potency.[3][4] Some azaspiro compounds have been shown to induce apoptosis through the mitochondrial pathway and cause cell cycle arrest, potentially involving the p53 signaling pathway.[5][6]
The absence of comparable cytotoxicity data for oxaspiro undecane derivatives represents a significant knowledge gap. While predictive analyses based on structural similarities to azaspiro compounds suggest potential anticancer activity for oxaspiro derivatives, this remains to be experimentally validated.[7][8]
Future research should focus on the synthesis and systematic cytotoxic evaluation of a diverse library of both oxaspiro and azaspiro undecane derivatives against a broad panel of cancer cell lines. Such studies would enable a direct and meaningful comparison, elucidate structure-activity relationships, and identify lead compounds for further preclinical development. Investigating the detailed molecular mechanisms and signaling pathways affected by these compounds will also be crucial in understanding their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and anticancer properties of novel oxa/azaspiro[4,5]trienones as potent apoptosis inducers through mitochondrial disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Propyl-2-(8-(3,4-Difluorobenzyl)-2′,5′-Dioxo-8-Azaspiro[Bicyclo[3.2.1] Octane-3,4′-Imidazolidine]-1′-yl) Acetate Induces Apoptosis in Human Leukemia Cells through Mitochondrial Pathway following Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 3-Methyl-3,9-diazaspiro[5.5]undecane: A Guide for Laboratory Professionals
For immediate release: Proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides essential procedural information for the safe disposal of 3-Methyl-3,9-diazaspiro[5.5]undecane (CAS No. 13323-45-0), a heterocyclic aliphatic amine, tailored for researchers, scientists, and drug development professionals. Due to its hazardous nature, this compound requires careful handling and adherence to established disposal protocols.
Hazard Profile and Immediate Safety Precautions
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:
-
Harmful if swallowed (Acute toxicity, oral).[1]
-
Causes skin irritation.[1]
-
Causes serious eye damage.[1]
-
May cause respiratory irritation.[1]
Given these hazards, all handling and disposal preparation must be conducted with appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and irritation. |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. | To avoid inhalation of vapors and respiratory irritation. |
Core Disposal Principle: Hazardous Waste Management
Under no circumstances should this compound or its residues be disposed of down the sanitary sewer or in regular solid waste. This compound must be managed as regulated hazardous chemical waste. All disposal procedures should be conducted in accordance with institutional, local, and national regulations. The primary disposal route is through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
Step 1: Waste Identification and Segregation
Properly identify and segregate all waste streams containing this compound. This includes:
-
Unused or expired pure chemical.
-
Reaction mixtures containing the compound.
-
Solutions used for rinsing contaminated labware.
-
Contaminated disposable materials (e.g., gloves, pipette tips, absorbent paper).
Crucially, do not mix this waste with incompatible materials. As an amine, it is basic and can react exothermically with acids. Keep it segregated from acidic waste streams.
Step 2: Waste Collection and Container Management
-
Primary Container: Collect liquid waste in a dedicated, leak-proof container that is chemically compatible with aliphatic amines (e.g., high-density polyethylene - HDPE, or glass). The original product container can be used if it is in good condition.
-
Solid Waste: Collect contaminated solids in a separate, clearly labeled, and sealed plastic bag or container.
-
Labeling: Affix a "Hazardous Waste" label to the container immediately upon starting waste accumulation. The label must clearly state:
-
The full chemical name: "Waste this compound".
-
An accurate list of all components and their approximate percentages if it is a mixed waste.
-
The associated hazards (e.g., "Corrosive," "Toxic," "Irritant").
-
The date of waste accumulation.
-
-
Container Handling: Keep the waste container securely closed at all times, except when adding waste. Store the container in a designated satellite accumulation area within the laboratory, which should be under the control of laboratory personnel and away from general traffic.
Step 3: Disposal of Empty Containers
Containers that once held this compound are also considered hazardous waste until properly decontaminated.
-
Empty the container as much as possible, collecting the residue as hazardous waste.
-
Triple-rinse the container with a suitable solvent (e.g., water or an alcohol).
-
Collect all three rinsates as hazardous waste and add them to your liquid waste container for this compound.
-
After triple-rinsing, deface or remove the original label. The clean, defaced container may then be disposed of as non-hazardous waste, in accordance with institutional policy.
Step 4: Arranging for Final Disposal
Once the waste container is full or you are ready for a pickup, contact your institution's EHS office. Follow their specific procedures for waste collection requests. Do not transport hazardous waste outside of your laboratory. Trained EHS personnel will handle the transportation and final disposal.
Experimental Workflow & Visualization
The logical flow for the proper disposal of this compound is illustrated below. This diagram outlines the decision-making process from waste generation to final disposal.
Caption: Disposal Workflow for this compound.
References
Essential Safety and Operational Guide for 3-Methyl-3,9-diazaspiro[5.5]undecane
This guide provides immediate, essential safety and logistical information for handling 3-Methyl-3,9-diazaspiro[5.5]undecane (CAS No. 13323-45-0) in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling, use, and disposal of this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classifications.[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound. The following table outlines the recommended PPE.
| Body Part | Recommended Protection | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield. | Conforming to EN 166 (EU) or NIOSH (US).[2] |
| Skin/Hands | Chemical-resistant, impervious gloves (e.g., nitrile). Gloves must be inspected prior to use. Fire/flame resistant and impervious clothing. A lab coat is mandatory. | EU Directive 89/686/EEC and the standard EN 374.[2] |
| Respiratory | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced. Work should be conducted in a well-ventilated area, preferably a chemical fume hood. | NIOSH (US) or CEN (EU) approved respirator.[3] |
Experimental Workflow and Handling Protocol
The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal.
Detailed Experimental Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before commencing any work.
-
Ensure all necessary PPE is available and in good condition. Don the appropriate PPE as specified in the table above.
-
Prepare the work area within a certified chemical fume hood to ensure adequate ventilation.[2]
-
-
Handling:
-
Accidental Release Measures:
-
In case of a spill, evacuate personnel to a safe area.[2]
-
Avoid breathing vapors, mist, or gas.[2]
-
Remove all sources of ignition.[2]
-
Contain the spillage and collect it with a non-combustible absorbent material (e.g., sand, earth).[4]
-
Place the collected material in a suitable, closed container for disposal.[4]
-
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor.[2] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[2] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Unused or expired pure chemical, as well as contaminated materials such as gloves, absorbent paper, and weighing boats, must be classified as hazardous chemical waste.[5] This waste should be collected in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste unless compatibility is confirmed.
-
Empty Containers: Empty containers that are not triple-rinsed should be treated as hazardous waste.[5] To decontaminate, rinse the container three times with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
Disposal Procedure:
All waste containing this compound must be disposed of through your institution's hazardous waste management program. Do not dispose of this chemical in regular trash or down the drain.[5] Ensure that all waste containers are properly labeled with the chemical name and associated hazards.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
